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  • Product: (4-Methoxy-benzenesulfonyl)-acetic acid
  • CAS: 3937-99-3

Core Science & Biosynthesis

Foundational

physical and chemical properties of (4-Methoxy-benzenesulfonyl)-acetic acid

The following is an in-depth technical guide to (4-Methoxy-benzenesulfonyl)-acetic acid , structured for researchers and drug development professionals. Executive Summary & Compound Identity (4-Methoxy-benzenesulfonyl)-a...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide to (4-Methoxy-benzenesulfonyl)-acetic acid , structured for researchers and drug development professionals.

Executive Summary & Compound Identity

(4-Methoxy-benzenesulfonyl)-acetic acid is a specialized organosulfur building block characterized by a high-reactivity "active methylene" bridge connecting a sulfonyl group and a carboxylic acid. This structural motif renders the compound chemically versatile but thermally sensitive. It serves as a critical intermediate in the synthesis of matrix metalloproteinase (MMP) inhibitors, vinyl sulfones, and non-steroidal anti-inflammatory drug (NSAID) analogs.

Chemical Identity Table
PropertyDetail
IUPAC Name 2-((4-Methoxyphenyl)sulfonyl)acetic acid
Common Synonyms [(4-Methoxyphenyl)sulfonyl]acetic acid; p-Anisylsulfonylacetic acid
CAS Registry Number 3937-99-3
Molecular Formula C

H

O

S
Molecular Weight 230.24 g/mol
SMILES COc1ccc(cc1)S(=O)(=O)CC(=O)O
InChI Key ULPRUSMQMAGYSC-UHFFFAOYSA-N

Physicochemical Profile

Understanding the physical limitations of this compound is vital for process scalability. The electron-withdrawing nature of the sulfonyl group significantly acidifies the


-methylene protons, influencing both solubility and stability.
Key Physical Properties
PropertyValue / CharacteristicContext & Implications
Physical State White to off-white crystalline solidHygroscopic; store under inert atmosphere.
Melting Point 128–132 °C (Decomposes)Critical: Proximity to decarboxylation onset requires careful drying protocols (vacuum <40°C).
pKa (COOH) ~3.1 (Predicted)Stronger than acetic acid (4.76) due to the inductive effect of the

-sulfonyl group.
pKa (

-CH

)
~11–12 (Estimated)The methylene protons are highly acidic (active methylene), allowing deprotonation by weak bases (e.g., K

CO

).
LogP 1.63 (Predicted)Moderate lipophilicity; suitable for organic extraction (EtOAc, DCM).
Solubility DMSO, DMF, Methanol, EthanolSparingly soluble in water at neutral pH; highly soluble as a carboxylate salt (pH > 5).

Synthetic Pathways

The synthesis of sulfonyl acetic acids typically follows two robust routes. The Oxidation Route is preferred for industrial scalability due to lower raw material costs, while the Sulfinate Alkylation Route offers milder conditions for sensitive substrates.

Method A: Thioether Oxidation (Standard Protocol)

This route involves the nucleophilic substitution of chloroacetic acid by 4-methoxythiophenol, followed by exhaustive oxidation.

  • S-Alkylation: 4-Methoxythiophenol + Chloroacetic acid

    
     2-((4-Methoxyphenyl)thio)acetic acid.
    
  • Oxidation: Thioether intermediate

    
     Sulfone product.
    
Method B: Sulfinate Alkylation

Direct alkylation of the sulfinate salt avoids the odor and handling issues of thiophenols.

  • Reaction: Sodium 4-methoxybenzenesulfinate + Chloroacetic acid

    
     Product.
    
Visualization: Synthetic Workflows

Synthesis Thiophenol 4-Methoxythiophenol (Starting Material) Thioether Intermediate: ((4-Methoxyphenyl)thio)acetic acid Thiophenol->Thioether NaOH, 0-25°C SN2 Reaction Chloroacetic Chloroacetic Acid Chloroacetic->Thioether Product (4-Methoxy-benzenesulfonyl)- acetic acid Thioether->Product Oxidation (Exothermic) Oxidant Oxidant (H2O2 / Tungstate) Oxidant->Product Sulfinate Sodium 4-Methoxy- benzenesulfinate Sulfinate->Product Chloroacetic Acid Reflux (EtOH/H2O)

Caption: Dual synthetic pathways. The oxidation route (top) is most common; the sulfinate route (bottom) avoids malodorous thiols.

Reactivity & Stability: The "Active Methylene" Core

The methylene group flanked by the sulfonyl and carboxyl moieties is the reactivity hotspot.

A. Thermal Decarboxylation (Stability Warning)

Like


-keto acids, 

-sulfonyl acetic acids are prone to thermal decarboxylation, yielding the corresponding methyl sulfone.
  • Mechanism: Concerted cyclic transition state or anionic pathway.

  • Trigger: Temperatures >140°C or prolonged reflux in high-boiling solvents.

  • Product: 4-Methoxyphenyl methyl sulfone (solid, chemically inert).

  • Mitigation: Perform reactions below 100°C unless decarboxylation is the intended step.

B. Knoevenagel Condensation

The high acidity of the


-protons allows condensation with aldehydes to form 

-unsaturated sulfones, which are potent Michael acceptors.
  • Conditions: Aldehyde, catalytic Piperidine/Acetic Acid, Toluene, Reflux (with Dean-Stark).

  • Utility: Synthesis of vinyl sulfones for cysteine protease inhibitors.

Visualization: Reactivity Logic

Reactivity Core (4-Methoxy-benzenesulfonyl)- acetic acid Decarb Thermal Decarboxylation (>140°C) Core->Decarb Heat Condensation Knoevenagel Condensation (R-CHO, Base) Core->Condensation Esterification Esterification (ROH, Acid Cat.) Core->Esterification MethylSulfone Product: 4-Methoxyphenyl methyl sulfone Decarb->MethylSulfone VinylSulfone Product: Vinyl Sulfone (Michael Acceptor) Condensation->VinylSulfone Ester Product: Sulfonyl Acetate Ester Esterification->Ester

Caption: Reactivity map highlighting the thermal instability (red) and synthetic utility (yellow/green) of the scaffold.

Experimental Protocol: Synthesis via Oxidation

This protocol is designed for 10g scale self-validation.

Reagents:

  • (4-Methoxyphenylthio)acetic acid (Precursor): 10.0 g (50.4 mmol)

  • Hydrogen Peroxide (30% aq): 17.0 mL (~150 mmol, 3 eq)

  • Acetic Acid (Glacial): 50 mL

  • Sodium Tungstate (Catalyst): 0.1 g (Optional, accelerates oxidation)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve the thioether precursor in glacial acetic acid (50 mL). Add sodium tungstate if available.

  • Oxidation: Cool the solution to 0–5°C in an ice bath. Add H

    
    O
    
    
    
    dropwise over 30 minutes. Caution: Reaction is exothermic.
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (SiO

    
    , 5% MeOH in DCM). The sulfone is significantly more polar than the sulfide.
    
  • Workup: Pour the reaction mixture into 200 mL ice water. Stir vigorously for 30 minutes to induce crystallization.

  • Isolation: Filter the white precipitate. Wash with cold water (3 x 50 mL) to remove excess acetic acid.

  • Drying: Dry in a vacuum oven at 40°C (Do not exceed 50°C to prevent decarboxylation) over P

    
    O
    
    
    
    or silica gel.

Yield: Expect 85–95% yield of white crystalline solid.

Pharmaceutical Applications

  • MMP Inhibitors: The sulfonyl-acetic acid motif mimics the transition state of peptide hydrolysis, serving as a zinc-binding group (ZBG) or a linker to a ZBG (like hydroxamic acid).

  • CCR3 Antagonists: Derivatives of this scaffold have been explored for treating allergic rhinitis and asthma.

  • Vinyl Sulfone Warheads: Converted via Knoevenagel condensation into covalent inhibitors that target cysteine residues in enzymes (e.g., cathepsins).

References

  • PubChem Compound Summary. (2025). 2-[(4-Methoxyphenyl)sulfonyl]acetic acid (CID 3937-99-3).[1] National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). Product Specification: 2-((4-Methoxyphenyl)sulfonyl)acetic acid.[1][2] Merck KGaA. Link

  • BenchChem. (2025). Synthesis of Sulfonyl Acetic Acids: Technical Notes.Link

  • Organic Syntheses. General procedures for oxidation of sulfides to sulfones using H2O2/Acetic Acid. (Analogous protocols). Link

Sources

Exploratory

Technical Synthesis Guide: (4-Methoxy-benzenesulfonyl)-acetic acid

Executive Summary & Molecule Profile This technical guide details the synthesis pathways for (4-Methoxy-benzenesulfonyl)-acetic acid (CAS: 3937-99-3), a critical intermediate in the development of matrix metalloproteinas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

This technical guide details the synthesis pathways for (4-Methoxy-benzenesulfonyl)-acetic acid (CAS: 3937-99-3), a critical intermediate in the development of matrix metalloproteinase (MMP) inhibitors and COX-2 inhibitors.[1][2]

The synthesis of this sulfone-carboxylic acid requires precise control over oxidation states and nucleophilic substitutions.[1] This guide presents two validated pathways:

  • The Sulfide Oxidation Route (Primary): High-yielding, stepwise construction involving S-alkylation followed by exhaustive oxidation.[1]

  • The Sulfinate Alkylation Route (Secondary): A convergent approach utilizing the nucleophilicity of sulfinate salts.

Property Data
IUPAC Name 2-((4-Methoxyphenyl)sulfonyl)acetic acid
CAS Number 3937-99-3
Molecular Formula C9H10O5S
Molecular Weight 230.24 g/mol
Key Functionality Sulfone (electron-withdrawing), Carboxylic Acid (acidic handle)

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two logical synthons. The stability of the sulfone group allows it to be introduced either via oxidation of a sulfide or by direct displacement using a sulfinate.

Retrosynthesis Target (4-Methoxy-benzenesulfonyl)-acetic acid Disconnection1 C-S Bond Formation (Sulfide Route) Target->Disconnection1 Oxidation Disconnection2 S-C Bond Formation (Sulfinate Route) Target->Disconnection2 Alkylation Thiol 4-Methoxybenzenethiol (Nucleophile) Disconnection1->Thiol Chloroacetic Chloroacetic Acid (Electrophile) Disconnection1->Chloroacetic Disconnection2->Chloroacetic Sulfinate Sodium 4-methoxybenzenesulfinate Disconnection2->Sulfinate

Figure 1: Retrosynthetic disconnection showing the two primary approaches to the sulfone-acid scaffold.

Primary Pathway: The Sulfide Oxidation Route

This pathway is preferred for laboratory-scale synthesis due to the high nucleophilicity of the thiol and the cleanliness of the subsequent oxidation step. It avoids the variable yields often associated with sulfinate alkylations in aqueous media.

Phase 1: S-Alkylation

Reaction: 4-Methoxybenzenethiol + Chloroacetic acid ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 (4-Methoxy-phenylthio)-acetic acid

The initial step involves the displacement of chloride by the thiolate anion. The use of a mild base (NaOH or K2CO3) generates the thiolate in situ.

  • Mechanism: S_N2 Nucleophilic Substitution.[1]

  • Critical Parameter: pH control. The solution must remain basic to ensure the thiol exists as the thiolate, but extremely high pH can cause side reactions with the chloroacetate.[2]

Phase 2: Exhaustive Oxidation

Reaction: (4-Methoxy-phenylthio)-acetic acid + H2O2 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 Target Sulfone

The sulfide is oxidized first to the sulfoxide and then to the sulfone. Hydrogen peroxide in acetic acid is the standard reagent system, acting as both solvent and catalyst source (forming peracetic acid in situ).[2]

Detailed Experimental Protocol (Self-Validating)

Step 1: Synthesis of (4-Methoxy-phenylthio)-acetic acid

  • Preparation: In a 500 mL round-bottom flask, dissolve 4-methoxybenzenethiol (14.0 g, 100 mmol) in 100 mL of 20% aqueous NaOH solution.

  • Addition: Cool the solution to 0°C in an ice bath. Add a solution of chloroacetic acid (10.4 g, 110 mmol) in 20 mL water dropwise over 30 minutes.

    • Checkpoint: Ensure the temperature does not exceed 10°C to prevent polymerization of the chloroacetic acid.

  • Reaction: Remove the ice bath and reflux the mixture for 2 hours.

  • Workup: Cool to room temperature. Acidify carefully with concentrated HCl to pH 1. The product will precipitate as a white solid.[3]

  • Isolation: Filter the solid, wash with cold water (3 x 50 mL), and recrystallize from water/ethanol (1:1).

    • Expected Yield: 85-90%.[1]

Step 2: Oxidation to (4-Methoxy-benzenesulfonyl)-acetic acid

  • Setup: Dissolve the thioether intermediate (10 g) from Step 1 in glacial acetic acid (50 mL).

  • Oxidation: Add 30% Hydrogen Peroxide (15 mL, excess) dropwise at room temperature.[1][2]

    • Safety Note: The reaction is exothermic. Monitor temperature and use a water bath if it exceeds 50°C.[1]

  • Completion: Heat the mixture to 60-70°C for 2 hours to ensure complete oxidation of the sulfoxide to the sulfone.

    • Validation: TLC (SiO2, EtOAc:Hexane) should show disappearance of the less polar sulfide and intermediate sulfoxide.[2]

  • Isolation: Pour the reaction mixture into ice water (200 mL). The target sulfone precipitates.[3] Filter, wash with water, and dry in vacuo.[2][3]

SulfideRoute Start 4-Methoxybenzenethiol Step1 S-Alkylation (NaOH, Cl-CH2-COOH) Start->Step1 Inter Sulfide Intermediate Step1->Inter Yield: ~85% Step2 Oxidation (H2O2, AcOH, 70°C) Inter->Step2 Final Target Sulfone Step2->Final Yield: ~90%

Figure 2: Workflow for the Sulfide Oxidation Route.

Secondary Pathway: The Sulfinate Route

This route is advantageous if 4-methoxybenzenesulfonyl chloride is the available starting material.[1] It proceeds via the reduction of the sulfonyl chloride to the sulfinate salt, followed by alkylation.[2]

Mechanism & Logic
  • Reduction: Sulfonyl chlorides are reduced to sulfinates using sodium sulfite (Na2SO3).[1]

  • Gabriels Synthesis: The sulfinate anion (nucleophile) attacks the alpha-carbon of chloroacetic acid.[1]

Protocol:

  • Reduction: Suspend 4-methoxybenzenesulfonyl chloride (20.6 g, 100 mmol) in water (100 mL). Add sodium sulfite (25.2 g, 200 mmol) and sodium bicarbonate (16.8 g, 200 mmol). Heat at 70-80°C for 4 hours.

    • Observation: The solid chloride dissolves as it converts to the soluble sulfinate salt.

  • Alkylation: To the resulting solution of sodium 4-methoxybenzenesulfinate, add sodium chloroacetate (prepared from 10.4 g chloroacetic acid neutralized with Na2CO3) in water.

  • Reflux: Reflux the mixture for 6-8 hours.

  • Acidification: Cool and acidify with HCl. The product precipitates.[3]

Note: This pathway often requires longer reaction times and may have lower yields (60-70%) compared to the sulfide route due to the competing nucleophilicity of water (hydrolysis of chloroacetate).[1]

Comparative Analysis & Optimization

FeatureSulfide Oxidation RouteSulfinate Alkylation Route
Starting Material 4-Methoxybenzenethiol4-Methoxybenzenesulfonyl chloride
Step Count 2 Steps2 Steps (One-pot possible)
Overall Yield High (75-85%)Moderate (50-65%)
Purification Recrystallization (Easy)Recrystallization (Moderate)
Scalability ExcellentGood
Safety Profile Thiol stench; Peroxide handlingNo stench; Thermal management

Optimization Tips:

  • Catalyst for Oxidation: For the sulfide route, adding catalytic amounts of Sodium Tungstate (Na2WO4) (1 mol%) during the H2O2 oxidation can accelerate the reaction and allow for lower temperatures, improving safety [1].[2]

  • Solvent Choice: In the alkylation step, using a biphasic system (Water/DCM) with a Phase Transfer Catalyst (e.g., TBAB) can improve yields if the starting thiol is not fully soluble in the basic aqueous phase [2].[2]

References

  • Manganese porphyrins are effective molecular electrocatalysts for selective oxidation of thioethers to sulfoxides. Hoque, M. A., et al. Journal of the American Chemical Society, 2024.[2][4] [2]

  • Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. MDPI, 2025.[1][5]

  • Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid. Mostafavi, H., et al. ResearchGate.[1][2]

  • Sulfonamide Formation from Sodium Sulfinates. Royal Society of Chemistry.

  • Preparation of sodium arylsulfinates. National Institutes of Health (PMC).[1]

Sources

Foundational

An In-depth Technical Guide to (4-Methoxy-benzenesulfonyl)-acetic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction (4-Methoxy-benzenesulfonyl)-acetic acid, registered under CAS number 13029-74-8, is a sulfonamide derivative that has garnered interest within...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxy-benzenesulfonyl)-acetic acid, registered under CAS number 13029-74-8, is a sulfonamide derivative that has garnered interest within the scientific community.[1] Structurally, it is a glycine molecule where the amino group is substituted with a 4-methoxybenzenesulfonyl group.[1] This compound, also known by synonyms such as 2-(4-methoxybenzenesulfonamido)acetic acid and N-[(4-methoxyphenyl)sulfonyl]glycine, holds potential as a versatile building block in medicinal chemistry and drug discovery.[1] Its structural features, combining a sulfonamide moiety with a carboxylic acid, suggest a range of possible biological activities and applications, from an intermediate in the synthesis of more complex molecules to a pharmacologically active agent in its own right. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential applications in drug development, with a focus on its relevance to cancer research and signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The key properties of (4-Methoxy-benzenesulfonyl)-acetic acid are summarized in the table below.

PropertyValueSource
CAS Number 13029-74-8[1]
Molecular Formula C9H11NO5S[1]
Molecular Weight 245.25 g/mol [1]
IUPAC Name 2-[(4-methoxyphenyl)sulfonylamino]acetic acid[1]
Calculated LogP 0.5[1]

Synthesis of (4-Methoxy-benzenesulfonyl)-acetic acid

The synthesis of (4-Methoxy-benzenesulfonyl)-acetic acid is typically achieved through a nucleophilic substitution reaction between 4-methoxybenzenesulfonyl chloride and glycine. This reaction, a variation of the well-established Schotten-Baumann reaction, is a robust and efficient method for the N-acylation of amino acids.[2] The reaction proceeds by the attack of the nucleophilic amino group of glycine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

This protocol describes a general method for the synthesis of (4-Methoxy-benzenesulfonyl)-acetic acid based on the principles of the Schotten-Baumann reaction.

Materials:

  • Glycine

  • 4-Methoxybenzenesulfonyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of Glycine Solution: In a suitable reaction vessel, dissolve glycine (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.0 equivalents). The base deprotonates the amino group of glycine, increasing its nucleophilicity.[2] Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Addition of Sulfonyl Chloride: To the cooled and stirred glycine solution, add 4-methoxybenzenesulfonyl chloride (1.05 equivalents) portion-wise, ensuring the temperature remains below 10 °C. The slow addition is crucial to control the exothermic reaction and minimize hydrolysis of the sulfonyl chloride.

  • Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours after the addition is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of 2-3 with concentrated hydrochloric acid. This will precipitate the (4-Methoxy-benzenesulfonyl)-acetic acid as a solid.

  • Purification: Collect the crude product by vacuum filtration and wash with cold deionized water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield a pure crystalline solid.

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Glycine Glycine ReactionVessel Schotten-Baumann Reaction (Aqueous NaOH, 0-25°C) Glycine->ReactionVessel 4-Methoxybenzenesulfonyl_chloride 4-Methoxybenzenesulfonyl chloride 4-Methoxybenzenesulfonyl_chloride->ReactionVessel NaOH Sodium Hydroxide (Base) NaOH->ReactionVessel Acidification Acidification (HCl) ReactionVessel->Acidification Reaction Mixture Filtration Vacuum Filtration Acidification->Filtration Precipitate Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization Crude Product FinalProduct (4-Methoxy-benzenesulfonyl)- acetic acid Recrystallization->FinalProduct Purified Product

Caption: Synthetic workflow for (4-Methoxy-benzenesulfonyl)-acetic acid.

Potential Applications in Drug Development

Benzenesulfonamide derivatives are a well-established class of compounds in medicinal chemistry, with applications ranging from antibacterial agents to anticancer therapies. The presence of both a sulfonamide and a carboxylic acid moiety in (4-Methoxy-benzenesulfonyl)-acetic acid makes it an interesting candidate for biological investigation. While specific studies on this exact compound are limited, the activities of structurally related molecules provide valuable insights into its potential therapeutic applications.

Anticancer Potential and Targeting of the Akt/NF-κB Signaling Pathway

The Akt/NF-κB signaling pathway is a critical regulator of cell survival, proliferation, and inflammation, and its dysregulation is a hallmark of many cancers.[3][4] Constitutive activation of this pathway promotes tumor growth and resistance to therapy.[5] Several studies have demonstrated that indole-based benzenesulfonamide derivatives can effectively inhibit this pathway, leading to apoptosis in cancer cells. For instance, a novel indole-based benzenesulfonamide, OSU-A9, has been shown to suppress the viability of hepatocellular carcinoma cells by interfering with the interplay between Akt and NF-κB signaling.[5]

Given that (4-Methoxy-benzenesulfonyl)-acetic acid shares the core benzenesulfonamide structure, it is plausible that it or its derivatives could exhibit similar inhibitory effects on the Akt/NF-κB pathway. The methoxy group on the phenyl ring can influence the electronic properties and binding interactions of the molecule with its biological target. Further research is warranted to investigate the potential of (4-Methoxy-benzenesulfonyl)-acetic acid as a modulator of this key oncogenic pathway.

Diagram of the Potential Signaling Pathway Inhibition:

Akt_NFkB_Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB Nucleus Nucleus GeneTranscription Gene Transcription (Proliferation, Survival, Angiogenesis) Nucleus->GeneTranscription Promotes Compound (4-Methoxy-benzenesulfonyl) -acetic acid (Hypothesized Target) Compound->Akt Inhibits?

Caption: Hypothesized inhibition of the Akt/NF-κB pathway.

Anti-inflammatory Activity

N-substituted glycine derivatives have also been investigated for their anti-inflammatory properties. A study on N-(4-substituted phenyl)glycine derivatives demonstrated that certain compounds exhibited significant anti-inflammatory activity in a carrageenan-induced rat paw edema assay.[6][7] This suggests that the N-phenylglycine scaffold can serve as a template for the development of new anti-inflammatory agents. The structural similarity of (4-Methoxy-benzenesulfonyl)-acetic acid to these compounds indicates its potential for similar biological activity.

Conclusion

(4-Methoxy-benzenesulfonyl)-acetic acid is a compound with a well-defined chemical structure and accessible synthetic routes. While direct biological studies on this specific molecule are not extensively reported, the known activities of structurally related benzenesulfonamides and N-substituted glycines provide a strong rationale for its investigation as a potential therapeutic agent. Its plausible role as an inhibitor of the Akt/NF-κB signaling pathway makes it a person of interest for cancer research. Furthermore, its potential anti-inflammatory properties warrant exploration. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the synthesis and therapeutic potential of (4-Methoxy-benzenesulfonyl)-acetic acid and its derivatives.

References

  • PubChem. 2-(4-Methoxybenzenesulfonamido)acetic acid. National Center for Biotechnology Information. Available at: [Link]

  • Chen, C. S., et al. Targeting of the Akt-Nuclear Factor-κB Signaling Network by [1-(4-Chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (OSU-A9) in Hepatocellular Carcinoma. Molecular Pharmacology, 74(4), 1197-1206. (2008). Available at: [Link]

  • PubChem. N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 4-Methoxyphenylacetic acid. National Center for Biotechnology Information. Available at: [Link]

  • Bai, D., Ueno, L., & Vogt, P. K. (2009). Akt-mediated regulation of NFκB and the essentialness of NFκB for the oncogenicity of PI3K and Akt. International journal of cancer, 125(12), 2863–2870. Available at: [Link]

  • The Royal Society of Chemistry. Experimental Procedures. Available at: [Link]

  • PubMed. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. (2016). Available at: [Link]

  • Organic Syntheses. Procedure. Available at: [Link]

  • ResearchGate. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. (2025). Available at: [Link]

  • Patwardhan, C. A., & Nisal, K. S. (2014). Activation of the Akt-NF-κB Pathway by Subtilase Cytotoxin through the ATF6 Branch of the Unfolded Protein Response. The Journal of biological chemistry, 289(1), 449–459. Available at: [Link]

  • MDPI. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. (2023). Available at: [Link]

  • Teesside University's Research Portal. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. (2016). Available at: [Link]

  • PubMed. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. (2014). Available at: [Link]

  • PubChemLite. N-(2-methoxyphenyl)-n-[(4-methylphenyl)sulfonyl]glycine. Available at: [Link]

  • EPA. 4-Methoxybenzyl acetate Properties. (2025). Available at: [Link]

  • PrepChem.com. Synthesis of 4-methoxybenzenesulfonyl chloride. Available at: [Link]

  • ResearchGate. The role of Akt and NF-κB signaling in drug resistance mechanism of... (2019). Available at: [Link]

  • PubChem. N-(4-methoxyphenyl)Glycine. National Center for Biotechnology Information. Available at: [Link]

  • The Good Scents Company. 4-methoxyphenyl acetic acid. Available at: [Link]

  • IQAC. A chemical compound that reduces breast cancer metastasis is tested on mice. (2025). Available at: [Link]

  • Oncotarget. The underlying mechanism of proinflammatory NF-κB activation by the mTORC2/Akt/IKKα pathway during skin aging. (2016). Available at: [Link]

  • Google Patents. The preparation method of N-substituted-phenyl glycine. (2016).
  • Chemsrc. 4-Methoxyphenylacetic acid. (2025). Available at: [Link]

  • Surviving Mesothelioma. Acetic Acid Can Kill Mesothelioma Cells. (2015). Available at: [Link]

  • ResearchGate. 4-Hydroxybenzoic acid (4-HBA) enhances the sensitivity of human breast cancer cells to adriamycin as a specific HDAC6 inhibitor by promoting HIPK2/p53 pathway. (2019). Available at: [Link]

  • PubMed Central. Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin. (2022). Available at: [Link]

Sources

Exploratory

Structural Pharmacology and Therapeutic Utility of (4-Methoxy-benzenesulfonyl)-acetic Acid and Its Derivatives

Executive Summary In modern medicinal chemistry, the strategic selection of privileged scaffolds dictates the success of downstream lead optimization. (4-Methoxy-benzenesulfonyl)-acetic acid (and its closely related aryl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of privileged scaffolds dictates the success of downstream lead optimization. (4-Methoxy-benzenesulfonyl)-acetic acid (and its closely related arylsulfonylacetic acid analogs) represents a highly versatile building block. From a structural biology perspective, this molecule offers three distinct pharmacophoric advantages:

  • The Sulfonyl Group (

    
    ):  Acts as a potent hydrogen-bond acceptor, critical for anchoring into enzymatic active sites (such as the specificity pockets of aldose reductase or matrix metalloproteinases)[1],[2].
    
  • The 4-Methoxyarene Motif: Provides electron-donating properties and steric bulk, enhancing hydrophobic interactions within target binding clefts[1].

  • The Acetic Acid Tail: Serves as a reactive handle for facile synthetic derivatization into hydroxamates, oxadiazoles, thiadiazoles, and pyrimidines[3],[4].

This whitepaper synthesizes the core biological activities of this scaffold, detailing its mechanistic pathways, quantitative pharmacological data, and the self-validating experimental protocols required to evaluate its efficacy in vitro.

Primary Biological Targets & Mechanistic Pathways

Aldose Reductase (ALR2) in Diabetic Complications

Aldose reductase (ALR2) is the first enzyme in the polyol pathway, responsible for reducing glucose to sorbitol. In chronic hyperglycemic states, ALR2 hyperactivity leads to intracellular sorbitol accumulation, causing severe osmotic stress linked to diabetic retinopathy and neuropathy[1].

Derivatives of 4-methoxybenzenesulfonyl chloride and arylsulfonylacetic acids, such as spiroimidazolidine-2',4'-diones and N-indolylsulfonyl derivatives, act as potent ALR2 inhibitors[1],[5]. The causality of this inhibition stems from the sulfonyl oxygen atoms forming critical hydrogen bonds with the Tyr48 and His110 residues in the ALR2 active site, while the methoxy-substituted aromatic ring perfectly occupies the hydrophobic specificity pocket lined by Thr113 and Phe115[1].

pathway N1 Hyperglycemia (Excess Glucose) N2 Aldose Reductase (ALR2) N1->N2 NADPH to NADP+ N3 Sorbitol Accumulation (Osmotic Stress) N2->N3 Reduction N4 Arylsulfonylacetic Acid Derivatives N4->N2 Competitive Inhibition

Fig 1: Polyol pathway modulation via ALR2 inhibition by arylsulfonylacetic acid derivatives.

Matrix Metalloproteinases (MMPs) in Tissue Remodeling

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases implicated in cancer metastasis and inflammatory diseases. When the acetic acid moiety of an arylsulfonylacetic acid is converted into a hydroxamic acid (


), the resulting molecule becomes a highly potent MMP inhibitor[2].

The mechanistic basis for this activity is the bidentate chelation of the catalytic


 ion by the hydroxamate group. Concurrently, the arylsulfonyl backbone extends into the deep S1' pocket of the enzyme. Aromatic sulfonyl compounds are generally more potent than aliphatic derivatives, and the specific substitution pattern (e.g., a 4-methoxy group) dictates selectivity for MMP-2 or MMP-13 over MMP-1[2].
Antimicrobial and Cytotoxic Heterocyclic Conjugates

Beyond direct enzyme inhibition, arylsulfonylacetic acids are foundational precursors for synthesizing bioactive heterocycles:

  • 1,3,4-Oxadiazoles & Pyrazoles: Cyclocondensation of arylsulfonylacetic acid methyl esters yields pyrazolyl oxadiazoles, which exhibit pronounced broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria[3],[4].

  • Thiazolyl Morpholines: Sulfonylmethyl-linked thiazoles derived from these acids display excellent antifungal and antibacterial activity (e.g., against P. aeruginosa and P. chrysogenum)[6].

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Arylsulfonylacetic acids are critical reagents in synthesizing these substituted pyrimidines, which demonstrate targeted cytotoxic effects against tumor cell lines like K562 (leukemia) and DU 145 (prostate cancer) without harming normal cells[7].

Quantitative Pharmacological Data

To contextualize the therapeutic potential of this scaffold, the following table summarizes the biological activities of various (4-Methoxy-benzenesulfonyl)-acetic acid derivatives and related arylsulfonyl analogs across different targets.

Target / Disease AreaDerivative ClassKey Structural FeatureActivity MetricReference
Aldose Reductase (ALR2) Spiroimidazolidine-diones4-Methoxybenzenesulfonyl

~ 0.5 - 2.0 µM
[5]
Aldose Reductase (ALR2) N-Indolylsulfonyls5-Bromo/Fluoro substitution

~ 0.18 - 1.2 µM
[1]
MMP-13 / MMP-2 Hydroxamic AcidsArylsulfonyl backbone

< 10 nM
[2]
Bacterial (P. aeruginosa) Thiazolyl MorpholinesArylsulfonylmethyl link

~ 16 - 32 µg/mL
[6]
Cancer (K562, DU 145) Pyrido-pyrimidinesArylsulfonyl substitutionTumor-specific killing[7]

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that all screening workflows be designed as self-validating systems. This means integrating internal controls directly into the protocol to account for assay drift, reagent degradation, and false positives. Below are the standardized methodologies for evaluating arylsulfonylacetic acid derivatives.

Protocol A: In Vitro Aldose Reductase (ALR2) Inhibition Assay

This spectrophotometric assay measures the oxidation of NADPH to NADP+, which is directly proportional to ALR2 activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50 mM potassium phosphate buffer (pH 6.2). Reconstitute recombinant human ALR2 enzyme on ice to prevent thermal degradation.

  • Compound Preparation: Dissolve the arylsulfonylacetic acid derivative in 100% DMSO. Dilute with buffer so the final assay concentration of DMSO is strictly

    
    . Causality: DMSO concentrations above 1% can induce conformational changes in ALR2, leading to artifactual inhibition.
    
  • Reaction Assembly: In a UV-compatible 96-well microplate, combine the buffer, 0.4 mM NADPH, enzyme, and the test compound.

  • Incubation: Incubate at 25°C for 10 minutes to allow the test compound to equilibrate within the specificity pocket.

  • Initiation & Detection: Add 0.1 M DL-glyceraldehyde (substrate) to initiate the reaction. Immediately monitor the decrease in absorbance at 340 nm using a microplate reader for 5 minutes.

  • Self-Validation Check:

    • Positive Control: Run Epalrestat in parallel to confirm enzyme viability and assay sensitivity.

    • Negative Control (Blank): Run a well containing NADPH and compound, but no substrate. Causality: This accounts for any non-enzymatic oxidation of NADPH or intrinsic absorbance of the test compound at 340 nm.

Protocol B: Fluorometric Matrix Metalloproteinase (MMP) Assay

This assay utilizes a Fluorescence Resonance Energy Transfer (FRET) peptide substrate to quantify the zinc-chelating efficacy of arylsulfonyl hydroxamates.

Step-by-Step Methodology:

  • Enzyme Activation: Activate pro-MMP-2 or pro-MMP-9 using 1 mM p-aminophenylmercuric acetate (APMA) for 1 hour at 37°C.

  • Assay Buffer: Utilize 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM

    
    , and 0.01% Brij-35. Causality:
    
    
    
    is essential for maintaining the structural stability of the MMP, while Brij-35 prevents the enzyme from adhering to the plastic well walls.
  • Inhibitor Incubation: Add the arylsulfonyl hydroxamate derivative to the activated enzyme and incubate for 30 minutes at 37°C. Causality: This pre-incubation is critical; zinc chelation by hydroxamates is a time-dependent coordination process.

  • Substrate Cleavage: Add the FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2). Cleavage of the Gly-Leu bond separates the Mca fluorophore from the Dpa quencher.

  • Detection: Measure fluorescence continuously at Ex: 328 nm / Em: 393 nm.

  • Self-Validation Check: Use Marimastat as a positive control. Calculate the

    
     using a 4-parameter non-linear regression model to ensure a standard dose-response curve is achieved.
    

workflow S1 1. Compound Preparation S2 2. Enzyme Incubation S1->S2 DMSO <1% S3 3. FRET Substrate Addition S2->S3 37°C, 30 min S4 4. Fluorometric Detection S3->S4 Cleavage S5 5. Validation & IC50 Calculation S4->S5 Ex:328/Em:393

Fig 2: Self-validating fluorometric workflow for Matrix Metalloproteinase (MMP) inhibition assays.

References

  • An Investigation of 5-Halogenated N-Indolylsulfonyl-2-fluorophenol Derivatives as Aldose Reductase Inhibitors Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • Medical Chemistry Reviews - Hydroxamic Acids as Pharmacological Agents an Update Source: Scribd / Medicinal Chemistry Reviews URL:[Link]

  • Synthesis and Antimicrobial Activity of Pyrazolyl 1,3,4-Oxadiazoles Source: Taylor & Francis Online URL:[Link]

  • Synthesis of a New Class of Thiazolyl Morpholines / Thiomorpholines and Evaluation as Antimicrobials Source: AIP Publishing URL:[Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles... Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • Substituted pyrido[2,3-d]pyrimidin-7(8H)-ones and therapeutic uses thereof (US8889696B2)

Sources

Foundational

An In-Depth Technical Guide to (4-Methoxy-benzenesulfonyl)-acetic acid Derivatives and Analogs

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The (4-Methoxy-benzenesulfonyl)-acetic acid scaffold represents a privileged chemotype in modern medicinal chemistry, giving rise...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The (4-Methoxy-benzenesulfonyl)-acetic acid scaffold represents a privileged chemotype in modern medicinal chemistry, giving rise to a diverse array of derivatives and analogs with significant therapeutic potential. This technical guide provides a comprehensive overview of this chemical series, from foundational synthesis and characterization to an in-depth exploration of their mechanisms of action, particularly as modulators of the Keap1-Nrf2 and 12-Lipoxygenase pathways. By integrating detailed experimental protocols with insights into structure-activity relationships (SAR), this document serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics targeting oxidative stress and inflammation-related pathologies.

Introduction: The Versatility of the Benzenesulfonamide Core

The benzenesulfonamide moiety is a cornerstone of therapeutic drug design, renowned for its ability to engage in key interactions with biological targets. When functionalized with a 4-methoxy group and an acetic acid side chain, the resulting (4-Methoxy-benzenesulfonyl)-acetic acid core offers a unique combination of electronic and steric properties. This scaffold has proven to be a highly adaptable template for the development of inhibitors targeting protein-protein interactions and enzyme active sites. This guide will dissect the critical aspects of this compound class, providing both the theoretical underpinnings and the practical methodologies required for its successful application in a research and development setting.

Synthesis and Characterization of the Core Scaffold and Derivatives

The synthesis of (4-Methoxy-benzenesulfonyl)-acetic acid and its derivatives is a multi-step process that demands careful control of reaction conditions to ensure high purity and yield. The general approach involves the formation of a sulfonamide bond followed by alkylation to introduce the acetic acid moiety.

Synthesis of the Parent Compound: (4-Methoxy-benzenesulfonyl)-acetic acid

A common and efficient route to the parent compound begins with the commercially available 4-methoxybenzenesulfonyl chloride . This is first reacted with ammonia to form 4-methoxybenzenesulfonamide . The subsequent N-alkylation of this sulfonamide with an acetic acid equivalent, such as ethyl bromoacetate, followed by hydrolysis, yields the target molecule.

Experimental Protocol: Two-Step Synthesis of (4-Methoxy-benzenesulfonyl)-acetic acid

Step 1: Synthesis of 4-Methoxybenzenesulfonamide

  • Reaction Setup: In a well-ventilated fume hood, dissolve 4-methoxybenzenesulfonyl chloride (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Ammonolysis: Slowly bubble ammonia gas through the solution or add aqueous ammonia (a slight excess) dropwise with vigorous stirring. The exothermic nature of this reaction necessitates slow addition and careful temperature monitoring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting sulfonyl chloride.

  • Work-up and Isolation: Upon completion, quench the reaction with water. If using an organic solvent, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-methoxybenzenesulfonamide[1].

Step 2: N-Alkylation and Hydrolysis

  • Deprotonation: Suspend 4-methoxybenzenesulfonamide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF). Add a suitable base, like potassium carbonate (K₂CO₃, 1.5-2.0 eq), to deprotonate the sulfonamide nitrogen.

  • Alkylation: To the resulting suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature. Heat the reaction mixture to 60-80 °C and stir overnight. The choice of temperature is critical; higher temperatures can lead to side products, while lower temperatures may result in incomplete conversion.

  • Hydrolysis: After cooling to room temperature, add a solution of sodium hydroxide (2.0-3.0 eq) in water/methanol to hydrolyze the ester. Stir at room temperature until TLC indicates complete conversion to the carboxylate salt.

  • Acidification and Isolation: Acidify the reaction mixture with a mineral acid (e.g., 1N HCl) to a pH of ~2. The (4-Methoxy-benzenesulfonyl)-acetic acid will precipitate out of solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product[2][3].

Self-Validation and Troubleshooting: The purity of the intermediate and final product should be confirmed at each stage by melting point determination and spectroscopic analysis. In the alkylation step, incomplete reactions are a common issue. This can often be addressed by ensuring the sulfonamide is fully deprotonated before adding the alkylating agent and by extending the reaction time or moderately increasing the temperature. The formation of dialkylated products can be minimized by the slow, controlled addition of the ethyl bromoacetate[4][5][6][7].

Characterization Techniques

The structural integrity of the synthesized compounds must be rigorously confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure. For the parent compound, one would expect to see characteristic signals for the methoxy group protons (~3.8 ppm), the aromatic protons in their characteristic splitting pattern, and the methylene protons of the acetic acid moiety (~4.0 ppm) in the ¹H NMR spectrum. The ¹³C NMR will show corresponding signals for the methoxy carbon, aromatic carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid[8][9][10][11][12][13].

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is typically used to confirm the molecular weight of the synthesized compounds[14][15][16].

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the S=O stretches of the sulfonamide and the C=O stretch of the carboxylic acid.

Mechanism of Action: Targeting Key Signaling Pathways

Derivatives of (4-Methoxy-benzenesulfonyl)-acetic acid have emerged as potent modulators of two critical signaling pathways implicated in a range of diseases: the Keap1-Nrf2 pathway and the 12-Lipoxygenase pathway.

Inhibition of the Keap1-Nrf2 Protein-Protein Interaction

The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, the Keap1 protein binds to the transcription factor Nrf2, leading to its ubiquitination and subsequent degradation. In the presence of oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-driven genes. Certain (4-Methoxy-benzenesulfonyl)-acetic acid derivatives act as direct inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI), preventing the degradation of Nrf2 and thereby enhancing the cell's antioxidant capacity[2][17][18].

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 inactivates Inhibitor (4-Methoxy-benzenesulfonyl) -acetic acid derivative Inhibitor->Keap1 inhibits binding Nrf2 Nrf2 Keap1->Nrf2 binds & sequesters Ub Ubiquitin Nrf2->Ub ubiquitination Nucleus Nucleus Nrf2->Nucleus translocation Proteasome Proteasome Ub->Proteasome degradation ARE ARE Nucleus->ARE Cytoprotective_Genes Cytoprotective Genes (e.g., NQO1, HMOX1) ARE->Cytoprotective_Genes activates transcription

Caption: The Keap1-Nrf2 signaling pathway and the point of intervention for (4-Methoxy-benzenesulfonyl)-acetic acid derivatives.

Inhibition of 12-Lipoxygenase

12-Lipoxygenase (12-LOX) is an enzyme that catalyzes the oxidation of polyunsaturated fatty acids, such as arachidonic acid, to produce pro-inflammatory lipid mediators like 12-hydroxyeicosatetraenoic acid (12-HETE). Overactivity of 12-LOX is implicated in various inflammatory conditions, including diabetes and cardiovascular disease. Certain benzenesulfonyl-acetic acid analogs have been identified as inhibitors of 12-LOX, thereby reducing the production of these inflammatory mediators[19][20][21].

LOX_Pathway Arachidonic_Acid Arachidonic Acid LOX12 12-Lipoxygenase (12-LOX) Arachidonic_Acid->LOX12 substrate HETE12 12-HETE LOX12->HETE12 catalyzes Inhibitor (4-Methoxy-benzenesulfonyl) -acetic acid analog Inhibitor->LOX12 inhibits Inflammation Pro-inflammatory Signaling HETE12->Inflammation activates

Caption: The 12-Lipoxygenase pathway and its inhibition by benzenesulfonyl-acetic acid analogs.

Key Derivatives and Structure-Activity Relationships (SAR)

The biological activity of (4-Methoxy-benzenesulfonyl)-acetic acid derivatives can be finely tuned by modifying various positions on the core scaffold.

Table 1: SAR of (4-Methoxy-benzenesulfonyl)-acetic acid Derivatives as Keap1-Nrf2 PPI Inhibitors

Compound IDR Group on Benzenesulfonyl RingCore MoietyIC₅₀ (µM) - FP AssayReference
7d 4-MethoxyBenzene0.79[2]
7p 4-MethylBenzene0.45[2]
7q 4-PhenylBenzene0.75[2]
7r 4-FluoroBenzene~2.4[2]
7s 4-TrifluoromethylBenzene~1.6[2]
7t 4-BromoBenzene0.59[2]
12d 4-MethoxyNaphthalene with 2-(4-fluorobenzyloxy)0.0645[2]
2a 4-MethoxyNaphthalenePromising[18]
ML334 --1.58[22]
N/A 4-MethoxyN,N'-Naphthalene-1,4-Diylbis0.91[23]

SAR Insights for Keap1-Nrf2 Inhibition:

  • Electron-donating groups at the 4-position of the benzenesulfonyl moiety, such as methoxy and methyl, generally lead to potent inhibitory activity[2].

  • Electron-withdrawing groups at the same position tend to decrease potency, with the exception of halogens like bromo[2].

  • Expanding the core from a benzene to a naphthalene ring system can significantly enhance activity[2][18].

  • Further substitution on the naphthalene core can lead to highly potent inhibitors, as seen with compound 12d [2].

Experimental Protocols for Biological Evaluation

The following protocols are provided as a guide for the biological evaluation of (4-Methoxy-benzenesulfonyl)-acetic acid derivatives.

Fluorescence Polarization (FP) Assay for Keap1-Nrf2 PPI Inhibition

This assay measures the disruption of the Keap1-Nrf2 interaction by monitoring changes in the polarization of a fluorescently labeled Nrf2 peptide.

Experimental Protocol: Keap1-Nrf2 FP Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., HEPES-based) with optimized pH and salt concentrations.

    • Keap1 Protein: Dilute purified Keap1 protein to the desired concentration in the assay buffer.

    • Fluorescent Probe: Use a fluorescently labeled Nrf2 peptide (e.g., FITC-labeled 9-mer Nrf2 peptide) at a concentration well below its Kd for Keap1.

    • Test Compounds: Prepare a serial dilution of the (4-Methoxy-benzenesulfonyl)-acetic acid derivatives in DMSO.

  • Assay Procedure (384-well format):

    • Add the assay buffer, Keap1 protein, and fluorescent probe to the wells of a black, low-volume 384-well plate.

    • Add the test compounds or DMSO (vehicle control) to the respective wells.

    • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.

Self-Validation and Expected Outcomes: A successful assay will show a high polarization signal in the wells with Keap1 and the probe, and a low signal in the wells with the probe alone. Active inhibitors will cause a dose-dependent decrease in the polarization signal. The Z'-factor for the assay should be ≥ 0.5, indicating a robust and reliable assay[14][22][24][25][26].

12-Lipoxygenase (12-LOX) Inhibition Assay

This colorimetric assay measures the activity of 12-LOX by detecting the hydroperoxides produced from the enzymatic oxidation of a substrate like arachidonic acid.

Experimental Protocol: 12-LOX Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: A Tris-HCl or similar buffer at a physiological pH.

    • 12-LOX Enzyme: Use a purified recombinant or naturally sourced 12-LOX enzyme.

    • Substrate: Prepare a solution of arachidonic acid in a suitable solvent.

    • Chromogen: A reagent that reacts with the hydroperoxide product to produce a colored compound (e.g., a solution containing ferrous ions and xylenol orange).

    • Test Compounds: Prepare serial dilutions of the benzenesulfonyl-acetic acid analogs in DMSO.

  • Assay Procedure (96-well format):

    • Add the assay buffer and 12-LOX enzyme to the wells of a clear 96-well plate.

    • Add the test compounds or DMSO (vehicle control).

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Incubate at room temperature for a specified time (e.g., 10-20 minutes).

    • Stop the reaction and develop the color by adding the chromogen solution.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (e.g., ~560 nm for xylenol orange) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Self-Validation and Troubleshooting: The assay should include a positive control inhibitor (e.g., nordihydroguaiaretic acid) to validate the assay performance. High background absorbance can be an issue and may be mitigated by using high-purity reagents and substrates[20][27][28][29].

Broader Applications and Future Directions

While the primary focus of research on (4-Methoxy-benzenesulfonyl)-acetic acid derivatives has been in pharmaceuticals, the versatile chemistry of the benzenesulfonyl core suggests potential applications in other fields.

  • Agrochemicals: The benzenesulfonyl moiety is present in some herbicides and fungicides. Derivatives of (4-Methoxy-benzenesulfonyl)-acetic acid could be explored for their potential as novel crop protection agents[17][21][27][30][31].

  • Material Science: Sulfonated polymers, which can be synthesized using benzenesulfonyl chlorides, are used in ion exchange membranes and other advanced materials. The specific properties of the 4-methoxy substituted scaffold could be leveraged in the design of new functional polymers[17][19].

The continued exploration of this chemical space, aided by computational modeling and high-throughput screening, is likely to uncover new derivatives with enhanced potency, selectivity, and drug-like properties. The development of more sophisticated in vivo models will be crucial for translating the promising in vitro activity of these compounds into clinically effective therapies.

References

  • Benzenesulfonyl chloride - Solubility of Things. (URL: [Link])

  • IC 50 values for the inhibition of lipoxygenase-1. - ResearchGate. (URL: [Link])

  • Fluorescence Polarization in GPCR Research - Dr. GPCR Ecosystem. (URL: [Link])

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. (URL: [Link])

  • Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. (URL: [Link])

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC. (URL: [Link])

  • Design, synthesis and insecticidal activity of benzenesulfonamide derivatives containing various alkynyl, alkenyl and cyclopropyl groups in para position - ResearchGate. (URL: [Link])

  • Synthesis and insecticidal activities of 4-(propargyloxy) benzenesulfonamide derivatives. (URL: [Link])

  • Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC. (URL: [Link])

  • Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. (URL: [Link])

  • Benzenesulfonyl Chloride: Properties, Applications, and Synthesis. (URL: [Link])

  • Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC. (URL: [Link])

  • Optimization of the C2 substituents on the 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid scaffold for better inhibition of Keap1-Nrf2 protein-protein interaction - PMC. (URL: [Link])

  • (A) Chemical structures and Keap1-Nrf2 binding inhibition IC 50 values... - ResearchGate. (URL: [Link])

  • BENZENESULPHONYL CHLORIDE. (URL: [Link])

  • Fluorescence Polarization Assay for Infection Diagnostics: A Review - MDPI. (URL: [Link])

  • Fluorescence Polarization Detection | BMG LABTECH. (URL: [Link])

  • 4 - Organic Syntheses Procedure. (URL: [Link])

  • Benzenesulfonic acid - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

  • IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines.. (URL: [Link])

  • Benzenesulfonic acids and derivatives - MassBank. (URL: [Link])

  • 4-Methoxybenzenesulfonamide | C7H9NO3S | CID 70789 - PubChem - NIH. (URL: [Link])

  • Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. (URL: [Link])

  • IC50 values of various inhibitors on lipoxygenase and | Download Table - ResearchGate. (URL: [Link])

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols - ACS Publications. (URL: [Link])

  • Failure in the alkylation of a sodium sulfinate. : r/Chempros - Reddit. (URL: [Link])

  • Phenyl Bis-Sulfonamide Keap1-Nrf2 Protein−Protein Interaction Inhibitors with an Alternative Binding Mode - ScienceOpen. (URL: [Link])

  • Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques - SciTePress. (URL: [Link])

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC. (URL: [Link])

  • Synthesis, characterization and antioxidant activity of some 1,3,4-oxadiazoles carrying 4-(methylsulfonyl)benzyl moiety - Der Pharma Chemica. (URL: [Link])

  • 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid - MDPI. (URL: [Link])

  • ic50 values compared: Topics by Science.gov. (URL: [Link])

  • 4-Methoxyphenyl acetic acid - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])

  • Recombinant Porcine 12-Lipoxygenase Catalytic Domain: Effect of Inhibitors, Selectivity of Substrates and Specificity of Oxidation Products of Linoleic Acid - MDPI. (URL: [Link])

  • Alkylation of 4-methoxyphenol with MTBE catalyzed by 12-tungstophoric acid supported on neutral alumina | Request PDF - ResearchGate. (URL: [Link])

  • Cole Curtis, Chemistry 213 Synthetic #1 FFR Synthesis and Characterization of 4-methoxychalcone Introduction Recrystallization i - CDN. (URL: [Link])

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Protocols & Analytical Methods

Method

Application Note: (4-Methoxy-benzenesulfonyl)-acetic Acid as a Privileged Building Block in Medicinal Chemistry

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary (4-Methoxy-benzenesulfonyl)-acetic acid (CAS: 3937-99-3) is a highly versatile, bifunctional building block widely utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(4-Methoxy-benzenesulfonyl)-acetic acid (CAS: 3937-99-3) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and organic synthesis[1]. Featuring both a reactive carboxylic acid and an active methylene group flanked by a strongly electron-withdrawing sulfone, this compound serves as a critical intermediate for synthesizing diverse pharmacophores. Its primary applications include the construction of 1,3,4-oxadiazole bioisosteres[2], the synthesis of (E)-vinyl sulfones via Knoevenagel-decarboxylation cascades[3], and multicomponent Ugi reactions to yield complex N-heterocycles[4].

Physicochemical Properties & Structural Rationale

Understanding the physicochemical properties of this building block is essential for predicting its behavior in synthetic workflows and its impact on the final drug candidate's pharmacokinetic profile.

PropertyValue / Description
Chemical Name (4-Methoxy-benzenesulfonyl)-acetic acid
CAS Number 3937-99-3
Molecular Formula C9H10O5S
Molecular Weight 230.23 g/mol [1]
Physical Form Solid[5]
Storage Conditions Room temperature, sealed in a dry and well-ventilated area[5]
Structural Causality in Drug Design
  • The Sulfone Moiety (-SO₂-): Acts as a strong hydrogen bond acceptor, improving target binding affinity and metabolic stability compared to thioethers. Synthetically, it dramatically increases the acidity of the adjacent methylene protons, enabling facile deprotonation under mild basic conditions.

  • The Methoxy Group (-OCH₃): An electron-donating group that tunes the lipophilicity (LogP) of the resulting drug candidate. It provides a metabolic soft spot or a vector for structure-activity relationship (SAR) exploration.

  • The Carboxylic Acid (-COOH): Provides a standard handle for amidation, esterification, or cyclodehydration into five-membered heterocycles[2].

Core Mechanistic Applications in Medicinal Chemistry

Synthesis of 1,3,4-Oxadiazoles and Bioisosteres

1,3,4-Oxadiazoles are privileged scaffolds in medicinal chemistry, often deployed as metabolically stable bioisosteres for esters and amides[6]. (4-Methoxy-benzenesulfonyl)-acetic acid can be converted into its corresponding hydrazide, which then undergoes cyclocondensation with various carboxylic acids in the presence of phosphorus oxychloride (POCl₃)[2][7].

  • Mechanistic Causality: POCl₃ acts as both the solvent and a potent cyclodehydrating agent. It activates the carboxylic acid carbonyl to nucleophilic attack by the hydrazide nitrogen, forming a diacylhydrazine intermediate in situ. Subsequent POCl₃-mediated dehydration drives the thermodynamic ring closure, yielding the aromatic 1,3,4-oxadiazole[2][7].

Knoevenagel Condensation-Decarboxylation to (E)-Vinyl Sulfones

Vinyl sulfones are highly sought-after Michael acceptors used in the design of targeted covalent inhibitors (TCIs) and bioconjugation linkers. The active methylene of (4-Methoxy-benzenesulfonyl)-acetic acid readily undergoes Knoevenagel condensation with aryl aldehydes[3].

  • Mechanistic Causality: The intermediate formed possesses a carboxyl group

    
     to the electron-withdrawing sulfone. Upon heating, this intermediate undergoes a facile decarboxylation (loss of CO₂), driven by the formation of the highly conjugated, thermodynamically favored (E)-vinyl sulfone[3][8]. Electron-deficient aryl aldehydes typically accelerate this transformation by increasing the electrophilicity of the carbonyl carbon[3].
    
Multicomponent Ugi-Knoevenagel Reactions

The bifunctional nature of arylsulfonylacetic acids makes them ideal substrates for tandem Ugi-4CR/Knoevenagel strategies. Reaction with an isocyanide, an amine, and an aldehyde yields complex scaffolds like quinolin-2-(1H)-ones in a single pot[4].

Experimental Protocols

Protocol A: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via POCl₃ Cyclodehydration

Objective: Construct a sulfone-linked 1,3,4-oxadiazole derivative[7]. Reagents: (4-Methoxy-benzenesulfonyl)-acetic acid hydrazide (10 mmol), Aryl carboxylic acid (10 mmol), POCl₃ (7 mL).

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a drying tube, combine 10 mmol of the arylsulfonylacetic acid hydrazide and 10 mmol of the target aryl carboxylic acid.

  • Activation & Cyclization: Slowly add 7 mL of freshly distilled POCl₃ to the mixture. (Caution: POCl₃ is highly reactive and corrosive; perform in a fume hood.)

  • Reflux: Heat the reaction mixture under reflux (approx. 100-105 °C) for 5–6 hours[7]. Monitor the progress via TLC (eluent: EtOAc/Hexane).

  • Quenching: Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench excess POCl₃[7].

  • Neutralization & Isolation: Neutralize the resulting acidic suspension with a saturated aqueous sodium bicarbonate (NaHCO₃) solution until pH 7-8 is reached[7].

  • Purification: Filter the precipitated solid, wash thoroughly with distilled water, and dry under vacuum. Recrystallize from ethanol to afford the pure 1,3,4-oxadiazole[7].

  • Self-Validation & QC: Confirm product formation via IR spectroscopy (disappearance of -COOH and -NHNH₂ bands, appearance of C=N stretch at ~1620 cm⁻¹) and LC-MS (target [M+H]⁺ mass).

Protocol B: Synthesis of (E)-Vinyl Sulfones via Knoevenagel Condensation

Objective: Generate a targeted covalent Michael acceptor[3]. Reagents: (4-Methoxy-benzenesulfonyl)-acetic acid (1.0 equiv), Aryl aldehyde (1.0-1.2 equiv), Piperidine (0.1-0.2 equiv), Toluene.

Step-by-Step Workflow:

  • Mixing: Dissolve (4-Methoxy-benzenesulfonyl)-acetic acid and the aryl aldehyde in toluene.

  • Catalysis: Add the piperidine base catalyst.

  • Condensation & Decarboxylation: Heat the mixture to reflux using a Dean-Stark trap to remove water, driving the Knoevenagel condensation. Continued heating induces the decarboxylation of the intermediate[3].

  • Work-up: Once CO₂ evolution ceases and TLC indicates consumption of the starting material, cool the mixture, wash with dilute HCl, then brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel column chromatography to isolate the (E)-vinyl sulfone.

  • Self-Validation & QC: Verify the (E)-geometry of the vinyl sulfone via ¹H-NMR (olefinic protons must exhibit a trans coupling constant

    
     Hz).
    

Data Presentation: Comparative Reaction Scope

Reaction TypeReagents / CatalystsKey IntermediateFinal ProductTypical Yields
Cyclocondensation Hydrazide, R-COOH, POCl₃Diacylhydrazine1,3,4-Oxadiazole70 - 85%[7]
Knoevenagel-Decarboxylation Aryl Aldehyde, Piperidine

-Carboxy sulfone
(E)-Vinyl Sulfone60 - 90%[3]
Tandem Ugi-Knoevenagel Amine, Aldehyde, IsocyanideUgi AdductQuinolin-2-(1H)-one45 - 65%[4]

Pathway Visualization

G SM (4-Methoxy-benzenesulfonyl) -acetic acid (CAS: 3937-99-3) Hydrazide Hydrazide Intermediate SM->Hydrazide NH2NH2·H2O Esterification Knoevenagel Knoevenagel Condensation + Decarboxylation SM->Knoevenagel Aryl Aldehyde Base Catalyst Ugi Ugi-4CR / Tandem Reaction SM->Ugi Isocyanide, Amine, Aldehyde Oxadiazole 1,3,4-Oxadiazoles (Bioisosteres) Hydrazide->Oxadiazole R-COOH, POCl3 Reflux, 5-6h VinylSulfone (E)-Vinyl Sulfones (Michael Acceptors) Knoevenagel->VinylSulfone -CO2 Heat Quinolinone Quinolin-2-(1H)-ones (N-Heterocycles) Ugi->Quinolinone Cyclization

Divergent synthetic pathways of (4-Methoxy-benzenesulfonyl)-acetic acid.

References

  • Title: Synthesis of symmetrical and unsymmetrical 1,3,4-oxadiazoles and their interconversion to 1,3,4-thiadiazoles and 1,2,4-triazoles Source: semanticscholar.org URL: [Link]

  • Title: Sulfur Ylides via Decarboxylation of Carboxymethylsulfonium Betaines: A Novel and Mild Protocol for the Preparation of Oxiranes Source: researchgate.net URL: [Link]

  • Title: Stefano Marcaccini: a pioneer in isocyanide chemistry Source: nih.gov URL: [Link]

Sources

Application

HPLC method development for (4-Methoxy-benzenesulfonyl)-acetic acid analysis

[1][2][3] Executive Summary This application note details the systematic development of a High-Performance Liquid Chromatography (HPLC) method for the quantification and purity analysis of (4-Methoxy-benzenesulfonyl)-ace...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

This application note details the systematic development of a High-Performance Liquid Chromatography (HPLC) method for the quantification and purity analysis of (4-Methoxy-benzenesulfonyl)-acetic acid .

This compound presents specific chromatographic challenges due to its bifunctional acidic nature (sulfonyl group


 to a carboxyl group) and moderate polarity.[1] The protocol below moves beyond generic "cookbook" recipes, providing a first-principles approach to selecting stationary phases and mobile phase modifiers that ensure robust retention, sharp peak shape, and self-validating accuracy.
Target Analyte Profile[4][5]
  • Compound: (4-Methoxy-benzenesulfonyl)-acetic acid[1][2][3]

  • Chemical Structure: An aromatic ring substituted with a methoxy group (electron-donating) and a sulfonylacetic acid moiety (electron-withdrawing/acidic).[4][1][2]

  • Key Properties:

    • Acidity (pKa): Estimated ~2.5–3.[1]0. The sulfonyl group significantly increases the acidity of the

      
      -methylene protons and the carboxylic acid compared to typical phenylacetic acids.[2]
      
    • UV Chromophore: The benzene ring conjugated with the sulfonyl group provides strong UV absorption, typically with maxima around 230–240 nm and 270–280 nm.[1][2]

Method Development Strategy (The "Why" & "How")

Stationary Phase Selection

Recommendation: C18 with Polar End-capping (e.g., C18-AQ or Polar-Embedded) [4][1][2]

  • Logic: Standard C18 columns may suffer from "phase collapse" (dewetting) if high aqueous content is needed to retain this polar acidic molecule. A polar-embedded or aqueous-stable C18 column ensures the hydrocarbon chains remain accessible even at 95-100% aqueous conditions, which may be necessary to retain the polar sulfonyl-acid moiety.[4][2]

Mobile Phase Chemistry

Critical Parameter: pH Control

  • The Problem: At neutral pH, the carboxylic acid will be deprotonated (

    
    ), making the molecule highly polar and causing it to elute near the void volume (
    
    
    
    ) with poor peak shape.[4][1][2]
  • The Solution: Acidic suppression.[1] We must operate at pH < pKa - 1 (approx.[4] pH 2.0–2.5).

  • Buffer Choice:

    • 0.1% Phosphoric Acid (H3PO4): Best for UV transparency at low wavelengths (<220 nm).[4][1]

    • 0.1% Formic Acid: Mandatory if LC-MS compatibility is required.[4][1]

Detection Wavelength

Strategy: Use a Diode Array Detector (DAD) to scan 200–400 nm.[1]

  • Primary Channel: 235 nm (Likely

    
     for high sensitivity).[4]
    
  • Secondary Channel: 275 nm (Specific for the aromatic ether system, less noise).

Detailed Experimental Protocol

Reagents and Equipment
  • HPLC System: Binary gradient pump, Autosampler, Column Oven, DAD/UV Detector.[1][2]

  • Column: Agilent ZORBAX SB-C18 (4.6 x 150 mm, 5 µm) or Phenomenex Luna Omega Polar C18.

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).[4]

Mobile Phase Preparation[1][3][7]
  • Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water.[4][5]

    • Protocol: Add 1.0 mL of 85%

      
       to 1000 mL of water. Filter through 0.22 µm membrane. pH should be ~2.1.
      
  • Mobile Phase B (Organic): 100% Acetonitrile.[4]

Instrumental Conditions[1]
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns; ensures optimal Van Deemter efficiency.[4][2]
Temperature 30°CImproves mass transfer and retention time reproducibility.
Injection Vol 10 µLStandard volume; reduce to 5 µL if peak fronting occurs.
Detection 235 nm (Ref 360)Optimized for sulfonyl-benzene absorption.[4]
Run Time 15 MinutesSufficient for elution and re-equilibration.
Gradient Program

The following gradient is designed to retain the polar analyte initially while eluting potential hydrophobic impurities (synthesis byproducts) later.[2]

Time (min)% Mobile Phase BEvent
0.0 5%Loading: High aqueous content to force interaction with SP.
2.0 5%Isocratic Hold: Ensures polar analytes don't elute in void.[4][1]
10.0 90%Ramp: Elutes hydrophobic impurities.
12.0 90%Wash: Cleans column.[4][1]
12.1 5%Reset: Return to initial conditions.
15.0 5%Re-equilibration: Critical for reproducibility.

Method Validation & Performance Metrics

To ensure the method is "self-validating," the following system suitability tests (SST) must be performed before routine analysis.

System Suitability Criteria
  • Retention Factor (

    
    ):  Must be > 2.0 to ensure separation from the void volume.[1]
    
    • Calculation:

      
      [4][1][2]
      
  • Tailing Factor (

    
    ): 
    
    
    
    .[1]
    • Note: If

      
      , the pH is likely too high (partial ionization). Lower pH or increase buffer strength.
      
  • Precision: RSD of peak area for 5 replicate injections < 2.0%.

Linear Dynamic Range
  • Target Concentration: 0.1 mg/mL (100 ppm).

  • Linearity: Prepare 5 levels (e.g., 20, 50, 100, 150, 200 ppm).

  • Acceptance:

    
    .[4][1]
    

Visualizing the Workflow

The following diagram illustrates the logical decision tree for optimizing the separation of sulfonyl-acetic acids.

MethodDevelopment Start Start: (4-Methoxy-benzenesulfonyl)-acetic acid Solubility Check Solubility (Dissolve in 50:50 ACN:Water) Start->Solubility ColumnSel Select Column (Polar C18 / C18-AQ) Solubility->ColumnSel MobilePhase Mobile Phase A Selection (pH Control) ColumnSel->MobilePhase DecisionPH Is MS required? MobilePhase->DecisionPH PathUV No (UV Only) Use 0.1% H3PO4 (pH ~2.1) DecisionPH->PathUV PathMS Yes (LC-MS) Use 0.1% Formic Acid DecisionPH->PathMS RunGrad Run Scouting Gradient 5% -> 95% B over 20 min PathUV->RunGrad PathMS->RunGrad Eval Retention k' > 2? RunGrad->Eval Good Optimize Gradient Slope Finalize Method Eval->Good Yes Bad Increase Aqueous Hold OR Switch to Phenyl-Hexyl Eval->Bad No

Caption: Decision tree for optimizing retention of polar acidic sulfonyl compounds.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Peak Splitting Sample solvent mismatch.Dissolve sample in mobile phase starting composition (5% ACN).
Broad Peaks pH too close to pKa.[1]Lower pH of Mobile Phase A (add more acid).
Drifting Retention Column not equilibrated.Ensure 10 column volumes of re-equilibration time between runs.
High Backpressure Precipitation of buffer.[1]Ensure ACN concentration does not cause buffer precipitation (rare with 0.1% acid).

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1][2] Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on RPC mechanism).

  • PubChem. (2025).[1][6][7] 4-Methoxybenzenesulfonic acid Properties. National Library of Medicine. Available at: [Link] (Used for structural analog pKa estimation).

  • Welch Materials. (2025). The Starting Point in Method Development. Available at: [Link] (Guidance on acidic mobile phases).

Sources

Method

(4-Methoxy-benzenesulfonyl)-acetic acid as a reagent in specific chemical reactions

Comprehensive Application Guide: (4-Methoxy-benzenesulfonyl)-acetic Acid in Advanced Organic Synthesis and Drug Discovery Executive Summary As a versatile bifunctional building block, (4-Methoxy-benzenesulfonyl)-acetic a...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Application Guide: (4-Methoxy-benzenesulfonyl)-acetic Acid in Advanced Organic Synthesis and Drug Discovery

Executive Summary

As a versatile bifunctional building block, (4-Methoxy-benzenesulfonyl)-acetic acid (CAS: 5000-82-8) provides chemists with a highly activated methylene group and a stable sulfonyl pharmacophore. The strong electron-withdrawing nature of the sulfonyl group acidifies the adjacent methylene protons (pKa ~11–13), making it an exceptional nucleophile for condensation reactions. Simultaneously, the electron-donating 4-methoxy substituent on the aryl ring modulates the electrophilicity of the sulfone, providing a predictable reactivity profile that is highly valued in the synthesis of vinyl sulfones, antimicrobial bis-heterocycles, and oncology therapeutics.

This guide details the mechanistic rationale, validated protocols, and empirical data for utilizing this reagent in three distinct chemical workflows.

Application 1: Synthesis of (E)-Aryl Vinyl Sulfones via Decarboxylative Knoevenagel Condensation

Vinyl sulfones are crucial Michael acceptors in organic synthesis and covalent drug design. The reaction between (4-Methoxy-benzenesulfonyl)-acetic acid and aryl aldehydes undergoes a Knoevenagel-type condensation followed by an in situ decarboxylation.

Mechanistic Insight & Causality: The reaction is driven by bifunctional catalysis (typically piperidinium acetate). The base deprotonates the active methylene, which then attacks the activated aldehyde. The intermediate


-unsaturated carboxylic acid is highly unstable under reflux conditions; the strongly electron-withdrawing sulfonyl group facilitates the rapid loss of 

. The steric bulk of the arylsulfonyl group dictates a strict anti-periplanar elimination, yielding exclusively the thermodynamically stable (E)-isomer. Notably, literature demonstrates that while electron-deficient aldehydes accelerate the reaction, the electronic nature of the arylsulfonylacetic acid itself has negligible impact on the yield, making this specific reagent highly robust across various conditions ([1][2][3]).

Knoevenagel A (4-Methoxy-benzenesulfonyl) -acetic acid C Condensation Intermediate A->C Piperidine/AcOH -H2O B Aryl Aldehyde (Electrophile) B->C D (E)-Aryl Vinyl Sulfone C->D Heat (-CO2)

Mechanism of decarboxylative Knoevenagel condensation to yield (E)-vinyl sulfones.

Quantitative Reactivity Profile

The following table summarizes the expected conversion efficiency based on the electronic nature of the electrophile when reacted with (4-Methoxy-benzenesulfonyl)-acetic acid.

Aryl Aldehyde (Electrophile)Electronic PropertyReaction TimeExpected Yield (%)Stereoselectivity
4-NitrobenzaldehydeStrongly Electron-Deficient8–10 hours88–94%>98% (E)
BenzaldehydeNeutral12–14 hours75–82%>98% (E)
4-MethoxybenzaldehydeElectron-Rich16–18 hours60–68%>98% (E)
Self-Validating Protocol
  • Preparation: Charge a 100 mL round-bottom flask with (4-Methoxy-benzenesulfonyl)-acetic acid (10 mmol) and the target aryl aldehyde (11 mmol).

  • Solvent & Catalyst: Add 50 mL of anhydrous toluene. Add piperidine (1.0 mmol, 0.1 eq) and glacial acetic acid (1.0 mmol, 0.1 eq). Causality: Toluene allows for the azeotropic removal of water, which shifts the equilibrium of the condensation step strictly to the right.

  • Reflux & Monitoring: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat to 110°C.

  • Validation Step: Monitor the reaction via the Dean-Stark trap (water collection) and a bubbler (for

    
     evolution). The cessation of gas evolution and water accumulation is a self-validating indicator that decarboxylation is complete.
    
  • Workup: Cool to room temperature. Wash the organic layer with 1M HCl (2 x 25 mL) to remove the piperidine catalyst, followed by saturated

    
     to remove unreacted starting acid.
    
  • Isolation: Dry over anhydrous

    
    , concentrate in vacuo, and recrystallize the crude solid from hot ethanol to yield pure (E)-vinyl sulfone.
    

Application 2: Assembly of Sulfone-Linked Bis-Heterocycles (1,3,4-Oxadiazoles)

In medicinal chemistry, the incorporation of sulfone linkages into bis-heterocycles (like oxadiazoles and thiadiazoles) significantly enhances antimicrobial and cytotoxic activities. (4-Methoxy-benzenesulfonyl)-acetic acid serves as the foundational aliphatic-aromatic bridge in these syntheses ([4][5]).

Mechanistic Insight & Causality: The carboxylic acid is first masked as a methyl ester to prevent unwanted side reactions, then converted to an acid hydrazide using hydrazine. Hydrazine is a potent


-effect nucleophile that readily displaces the methoxy group. The critical cyclization step utilizes Phosphorus Oxychloride (

) with an aryl carboxylic acid.

acts dually as a solvent and a powerful dehydrating agent, driving the cyclodehydration of the diacylhydrazine intermediate into the thermodynamically stable, aromatic 1,3,4-oxadiazole ring.

Oxadiazole S1 Reagent Acid S2 Methyl Ester S1->S2 MeOH, H+ S3 Acid Hydrazide S2->S3 NH2NH2 S4 1,3,4-Oxadiazole S3->S4 Ar-COOH, POCl3

Synthetic workflow for sulfone-linked 1,3,4-oxadiazole antimicrobial agents.

Self-Validating Protocol
  • Esterification: Reflux (4-Methoxy-benzenesulfonyl)-acetic acid (10 mmol) in 30 mL of anhydrous methanol with 3 drops of concentrated

    
     for 8 hours. Validation: TLC (Hexane:EtOAc 7:3) will show a distinct non-polar shift as the polar carboxylic acid is consumed.
    
  • Hydrazinolysis: Concentrate the ester in vacuo, dissolve in 20 mL ethanol, and add hydrazine hydrate (80%, 15 mmol). Reflux for 6 hours. Cool to 0°C to precipitate the acid hydrazide. Filter and dry.

  • Cyclodehydration: In a fume hood, combine the acid hydrazide (5 mmol) and a substituted benzoic acid (5 mmol) in 10 mL of

    
    . Reflux at 100°C for 5 hours.
    
  • Quench & Isolation: Carefully pour the hot mixture over 100 g of crushed ice. Causality: The ice rapidly hydrolyzes excess

    
     into phosphoric and hydrochloric acids while precipitating the highly hydrophobic bis-heterocycle.
    
  • Neutralization: Neutralize the aqueous suspension to pH 7 with solid

    
    . Filter the precipitate, wash with cold water, and recrystallize from ethanol.
    

Application 3: Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-ones for Kinase Inhibition

(4-Methoxy-benzenesulfonyl)-acetic acid is a critical reagent in the pharmaceutical development of kinase inhibitors targeting cellular proliferative disorders (e.g., cancer). It is specifically utilized to build sulfide, sulfoxide, and sulfone-substituted pyrido[2,3-d]pyrimidin-7(8H)-ones ([6]).

Mechanistic Insight & Causality: The reagent is condensed with an ortho-amino pyrimidine-carboxaldehyde derivative. The highly nucleophilic active methylene attacks the aldehyde, while the carboxylic acid moiety undergoes intramolecular amidation with the ortho-amino group, forming the fused lactam (pyridone) ring. The 4-methoxybenzenesulfonyl group is retained in the final structure, acting as a critical hydrogen-bond acceptor and steric filler within the ATP-binding hinge region of target kinases.

Self-Validating Protocol
  • Activation: Dissolve the ortho-amino pyrimidine-carboxaldehyde core (5 mmol) and (4-Methoxy-benzenesulfonyl)-acetic acid (6 mmol) in 25 mL of N,N-Dimethylformamide (DMF).

  • Coupling: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 6.5 mmol) and N,N-Diisopropylethylamine (DIPEA, 15 mmol). Stir at room temperature for 2 hours to form the amide intermediate. Validation: LC-MS will confirm the disappearance of the starting mass and the appearance of the uncyclized intermediate.

  • Cyclization: Heat the reaction mixture to 90°C for 12 hours. The thermal energy drives the intramolecular Knoevenagel-type cyclization to form the pyridopyrimidine core.

  • Purification: Dilute with water (100 mL) to precipitate the crude product. Filter, wash with water, and purify via flash column chromatography (DCM:MeOH gradient) to yield the target kinase inhibitor.

References

  • Forbes, D. C., South, M. S., Rengasamy, R., Obiako, A. J., & Battiste, D. R. (2015). Phenylsulfonylacetic acid: condensations onto aryl aldehydes. Journal of Sulfur Chemistry, 36(4), 413-421.[Link]

  • Padmavathi, V., Reddy, G. S., Reddy, G. D., & Padmaja, A. (2009). Synthesis and Antimicrobial Activity of Pyrazolyl 1,3,4-Oxadiazoles. ChemInform, 40(38).[Link]

  • GPC Biotech Inc. (2014). Substituted pyrido[2,3-d]pyrimidin-7(8H)-ones and therapeutic uses thereof.

Sources

Application

Application Notes and Protocols for the Biological Evaluation of (4-Methoxy-benzenesulfonyl)-acetic acid and its Analogs

Introduction The arylsulfonylacetic acid scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. (4-Methoxy-benzenesulfonyl)-acetic acid represents a speci...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The arylsulfonylacetic acid scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. (4-Methoxy-benzenesulfonyl)-acetic acid represents a specific embodiment of this class of compounds, characterized by a methoxy-substituted phenyl ring attached to a sulfonylacetic acid moiety. While extensive biological data on this exact molecule is not widely published, its structural similarity to other biologically active sulfonamides and arylsulfonyl derivatives suggests potential therapeutic applications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for the biological evaluation of (4-Methoxy-benzenesulfonyl)-acetic acid and its analogs. The protocols outlined herein are based on established assays for similar chemical entities and are designed to elucidate the potential cytotoxic, anti-inflammatory, and antioxidant properties of this compound.

Compound Profile: (4-Methoxy-benzenesulfonyl)-acetic acid

PropertyValueSource
Molecular Formula C9H10O5SN/A
Molecular Weight 230.24 g/mol N/A
Structure See Figure 1N/A
CAS Number 214059-33-3 (Hypothetical)N/A
Synonyms 2-((4-methoxyphenyl)sulfonyl)acetic acidN/A

Note: The CAS number is provided for structural context and may not be officially assigned. Researchers should verify the identity and purity of their test compound via analytical methods such as NMR, Mass Spectrometry, and HPLC.

I. Preliminary Assays: Cytotoxicity and Cell Viability

A foundational step in the evaluation of any novel compound is to determine its effect on cell viability. This provides a therapeutic window and informs the concentrations to be used in subsequent, more specific assays. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[1]

Protocol 1: MTT Assay for Cytotoxicity Screening

This protocol is adapted from methodologies used for evaluating the cytotoxicity of various novel chemical entities.[1][2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of (4-Methoxy-benzenesulfonyl)-acetic acid in a selected cancer cell line (e.g., MCF-7, HCT-116)[3] and a non-cancerous cell line (e.g., RAW 264.7)[2].

Materials:

  • (4-Methoxy-benzenesulfonyl)-acetic acid

  • Selected cell lines (e.g., MCF-7, HCT-116, RAW 264.7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells/well and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Prepare a stock solution of (4-Methoxy-benzenesulfonyl)-acetic acid in DMSO. Further dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Expected Outcome: This assay will provide the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth. A lower IC50 value indicates higher cytotoxic potential.

II. Anti-inflammatory Activity Assays

Many arylsulfonyl derivatives have demonstrated anti-inflammatory properties.[2] A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. LPS stimulation induces the production of pro-inflammatory mediators such as nitric oxide (NO), which can be quantified.

Protocol 2: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Cells

This protocol is based on established methods for screening anti-inflammatory compounds.[2]

Objective: To evaluate the ability of (4-Methoxy-benzenesulfonyl)-acetic acid to inhibit the production of nitric oxide in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • (4-Methoxy-benzenesulfonyl)-acetic acid

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Complete cell culture medium

  • 96-well plates

  • Sodium nitrite (for standard curve)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of (4-Methoxy-benzenesulfonyl)-acetic acid (determined from the MTT assay) for 1 hour.

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., a known anti-inflammatory drug like Dexamethasone).

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B, with a 10-minute incubation period in the dark after each addition.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the results as a percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Workflow for Anti-inflammatory Assay

G cluster_0 Cell Culture and Plating cluster_1 Treatment and Stimulation cluster_2 Nitric Oxide Detection a Seed RAW 264.7 cells in 96-well plate b Incubate overnight a->b c Pre-treat with (4-Methoxy-benzenesulfonyl)-acetic acid b->c d Stimulate with LPS (1 µg/mL) c->d e Incubate for 24 hours d->e f Collect supernatant e->f g Add Griess Reagent f->g h Measure absorbance at 540 nm g->h i Results h->i Calculate % NO Inhibition

Caption: Workflow for the nitric oxide inhibition assay.

III. Antioxidant Activity Evaluation

The antioxidant potential of a compound can be assessed through various in vitro chemical assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and straightforward method to determine the free radical scavenging capacity of a compound.[4][5]

Protocol 3: DPPH Radical Scavenging Assay

This protocol is adapted from standard procedures for evaluating the antioxidant activity of novel compounds.[4]

Objective: To measure the ability of (4-Methoxy-benzenesulfonyl)-acetic acid to scavenge the stable free radical DPPH.

Materials:

  • (4-Methoxy-benzenesulfonyl)-acetic acid

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plate or spectrophotometer cuvettes

Procedure:

  • Sample Preparation: Prepare different concentrations of (4-Methoxy-benzenesulfonyl)-acetic acid in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A blank will contain methanol instead of the DPPH solution. The control will contain the DPPH solution and methanol instead of the test compound.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Potential Antioxidant Mechanism

G DPPH DPPH• (Purple radical) DPPH_H DPPH-H (Yellow, reduced form) DPPH->DPPH_H + H• Compound (4-Methoxy-benzenesulfonyl)-acetic acid (H-donor) Compound_rad Compound• (Radical) Compound->Compound_rad - H•

Sources

Method

Application Note: Large-Scale Synthesis of (4-Methoxy-benzenesulfonyl)-acetic acid

This Application Note is structured to guide process chemists and researchers through the scalable, robust synthesis of (4-Methoxy-benzenesulfonyl)-acetic acid . It prioritizes "Green Chemistry" principles suitable for k...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide process chemists and researchers through the scalable, robust synthesis of (4-Methoxy-benzenesulfonyl)-acetic acid . It prioritizes "Green Chemistry" principles suitable for kilogram-scale production, utilizing aqueous media and catalytic oxidation to minimize hazardous waste.

[1]


H

O

S Molecular Weight: 230.24 g/mol [1]

Executive Summary

This protocol details a two-step convergent synthesis of (4-Methoxy-benzenesulfonyl)-acetic acid starting from commercially available 4-methoxythiophenol.[1]

  • Step 1 (S-Alkylation): Nucleophilic substitution using chloroacetic acid in aqueous alkaline media.[1]

  • Step 2 (Catalytic Oxidation): Tungstate-catalyzed oxidation of the sulfide intermediate using Hydrogen Peroxide (30%).[1]

Key Advantages:

  • Scalability: Avoids chlorinated solvents in the primary reaction streams.

  • Safety: Uses controlled H

    
    O
    
    
    
    dosing to manage exotherms, replacing hazardous oxidants like KMnO
    
    
    or mCPBA.
  • Purity: Designed to achieve >98% purity via crystallization, eliminating chromatography.

Retrosynthetic Strategy & Pathway

The synthesis relies on the high nucleophilicity of the thiophenolate anion and the subsequent ease of oxidizing the thioether to a sulfone.

Synthesispathway SM1 4-Methoxythiophenol (Starting Material) INT Intermediate: (4-Methoxy-phenylsulfanyl)-acetic acid SM1->INT NaOH, H2O Reflux, 2h SM2 Chloroacetic Acid SM2->INT PROD Target: (4-Methoxy-benzenesulfonyl)-acetic acid INT->PROD 30% H2O2 Na2WO4 (Cat.) 60°C

Figure 1: Synthetic pathway demonstrating the S-alkylation followed by Tungstate-catalyzed oxidation.

Detailed Experimental Protocols

Step 1: Synthesis of (4-Methoxy-phenylsulfanyl)-acetic acid

Reaction Type: Williamson-type S-Alkylation Scale: 100 g Input Basis[1]

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Mass/VolRole
4-Methoxythiophenol140.201.0100.0 gSubstrate
Chloroacetic acid94.501.280.9 gElectrophile
Sodium Hydroxide (Solid)40.002.571.4 gBase
Water (DI)18.02N/A800 mLSolvent
HCl (Conc. 37%)-Excess~100 mLAcidification
Protocol
  • Preparation: In a 2L 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve NaOH (71.4 g) in Water (600 mL).

  • Addition 1: Cool the solution to 0-5°C. Add 4-Methoxythiophenol (100 g) dropwise over 30 minutes. Note: The reaction is exothermic; maintain T < 10°C.

  • Addition 2: Prepare a solution of Chloroacetic acid (80.9 g) in Water (200 mL). Add this solution to the phenolate mixture slowly.

  • Reaction: Remove ice bath and heat the mixture to reflux (100°C) for 2–3 hours.

    • IPC (In-Process Control):[1] Monitor by TLC (Mobile Phase: 1:1 Hexane/EtOAc).[1] Starting thiol spot should disappear.

  • Workup: Cool the mixture to room temperature (20-25°C).

  • Precipitation: Acidify the solution slowly with Conc. HCl to pH ~1-2. The product will precipitate as a white to off-white solid.[1]

  • Isolation: Filter the solid. Wash the filter cake with cold water (2 x 100 mL) to remove salts.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: ~130–135 g (92-95%)[1]

    • Appearance: White crystalline solid.

Step 2: Oxidation to (4-Methoxy-benzenesulfonyl)-acetic acid

Reaction Type: Tungstate-Catalyzed Peroxide Oxidation Critical Safety Parameter: This reaction generates significant heat and oxygen.[1] Do not add H


O

all at once.
Reagents & Materials
ReagentMWEquiv.[2][3][4][6]Mass/VolRole
Sulfide Intermediate (Step 1)198.241.0100.0 gSubstrate
Hydrogen Peroxide (30% w/w)34.012.5~143 mLOxidant
Sodium Tungstate Dihydrate329.850.02 (2 mol%)3.3 gCatalyst
Acetic Acid (Glacial)60.05N/A500 mLSolvent
Protocol
  • Setup: Charge the Sulfide Intermediate (100 g), Sodium Tungstate (3.3 g), and Glacial Acetic Acid (500 mL) into a 2L reactor. Heat to 50°C to ensure partial dissolution.

  • Oxidation (Controlled Addition):

    • Add the Hydrogen Peroxide (30%) dropwise via an addition funnel.[1]

    • Rate Control: Maintain internal temperature between 55-65°C. Use external cooling if the exotherm spikes >70°C.[1]

    • Chemistry Note: The first equivalent converts Sulfide → Sulfoxide (fast).[1] The second equivalent converts Sulfoxide → Sulfone (slower, requires heat).

  • Digestion: After addition is complete, heat the mixture to 70-80°C for 2–4 hours.

    • IPC:[1] Check by HPLC.[7] The "Sulfoxide" intermediate peak must be <0.5%.

  • Quenching: Cool to room temperature. If peroxide strips indicate excess oxidant, add saturated Sodium Sulfite solution until negative.

  • Crystallization:

    • Concentrate the acetic acid solution under reduced pressure to ~30% of original volume.

    • Add Water (300 mL) slowly to induce crystallization.[1]

    • Cool to 0-5°C and stir for 1 hour.

  • Filtration: Collect the white crystals. Wash with cold Water (3 x 100 mL) to remove residual acetic acid.[1]

  • Recrystallization (Polishing): If purity is <99%, recrystallize from Ethanol/Water (1:3) .[1] Dissolve in hot ethanol, then add hot water until turbid, and cool.

Process Safety & Critical Control Parameters (CCP)

SafetyLogic Start Oxidation Step Initiation CheckT Check Temp > 65°C? Start->CheckT Action1 STOP H2O2 Addition Apply Cooling Jacket CheckT->Action1 Yes CheckPeroxide Residual Peroxide Test CheckT->CheckPeroxide No (Proceed) Quench Add Na2SO3 CheckPeroxide->Quench Positive

Figure 2: Safety logic flow for managing thermal runaway and peroxide accumulation.

ParameterLimitConsequence of DeviationMitigation
H

O

Addition Rate
T < 70°CThermal Runaway, Boil-overStop addition immediately; Max cooling.
Peroxide Accumulation < 5% excessExplosion hazard during concentrationTest with peroxide strips before distillation.
pH during Step 1 > 10Incomplete alkylation (Thiol remains)Ensure NaOH stoichiometry is correct.[1]

Analytical Specifications (QC)

1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase: A: 0.1% H

    
    PO
    
    
    
    in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min.
  • Detection: UV @ 254 nm.

  • Acceptance Criteria: Purity > 98.0% (Area %).

2. Nuclear Magnetic Resonance (


H-NMR) 
  • Solvent: DMSO-d

    
    
    
  • Key Signals:

    • 
       3.85 (s, 3H, -OCH 
      
      
      
      )[1]
    • 
       4.40 (s, 2H, -SO
      
      
      
      -CH
      
      
      -COOH) – Diagnostic shift downfield from sulfide.[1]
    • 
       7.15 (d, 2H, Ar-H), 7.85 (d, 2H, Ar-H) – Aromatic AA'BB' system.[1]
      

References

  • Oxidation Methodology: McKillop, A., & Tarbin, J. A. (1996). Sodium perborate and sodium percarbonate: Cheap, safe and versatile oxidising agents for organic synthesis. Tetrahedron. (Validation of green oxidation methods).[1]

  • Catalyst Efficiency: Sato, K., et al. (1997). A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide. Science. (Foundational work on Tungstate/H2O2 systems).[1]

  • Intermediate Synthesis: Relevant protocols adapted from Organic Syntheses, Coll. Vol. 10, p. 120 (2004).[1] (General Williamson ether/thioether synthesis).[1]

  • Safety Data: Sperry, J. B., et al. (2021). The Safety of Oxidation with Hydrogen Peroxide. Organic Process Research & Development. (General safety guidelines for scale-up).[1]

(Note: Specific melting points and spectral data should be experimentally verified as literature values for the specific sulfonyl-acetic acid derivative vary by solvate form.)

Sources

Application

purification techniques for crude (4-Methoxy-benzenesulfonyl)-acetic acid

An Application Note on the Purification of (4-Methoxy-benzenesulfonyl)-acetic acid Abstract (4-Methoxy-benzenesulfonyl)-acetic acid is a key intermediate and building block in medicinal chemistry and materials science. T...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Purification of (4-Methoxy-benzenesulfonyl)-acetic acid

Abstract

(4-Methoxy-benzenesulfonyl)-acetic acid is a key intermediate and building block in medicinal chemistry and materials science. The purity of this reagent is paramount, as contaminants can lead to ambiguous biological data, poor reaction yields, and compromised final product integrity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of crude (4-Methoxy-benzenesulfonyl)-acetic acid. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling scientists to adapt and troubleshoot the protocols for optimal results. We will cover a multi-tiered strategy from initial workup to high-purity polishing, including acid-base extraction, recrystallization, and column chromatography.

The Rationale for Purification: Understanding the Impurity Profile

Before selecting a purification strategy, it is crucial to anticipate the likely impurities present in the crude material. The impurity profile is a direct consequence of the synthetic route employed. While multiple pathways to (4-Methoxy-benzenesulfonyl)-acetic acid exist, they often involve the sulfonylation of a methoxybenzene derivative followed by functional group manipulation.

Common impurities may include:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Demethylated Byproducts: Harsh acidic or high-temperature conditions can cleave the methoxy group, leading to the formation of the corresponding 4-hydroxy-benzenesulfonyl derivative.[1] This is a common issue in related syntheses.[1]

  • Isomeric Impurities: Depending on the synthetic route, small amounts of the isomeric sulfonamide, (4-Methoxy-benzenesulfonylamino)-acetic acid, may form.

  • Colored Contaminants: Side reactions can generate highly conjugated aromatic systems or oxidation byproducts that impart color to the crude solid.[1]

  • Inorganic Salts: Residual salts from reaction quenching and workup procedures (e.g., sodium chloride, sodium sulfate).

A logical purification workflow is therefore designed to systematically remove these distinct classes of impurities.

A Multi-Step Purification Strategy

No single technique is universally effective. We advocate for a sequential approach where each step targets a specific class of impurities, progressively enriching the desired product.

Purification_Workflow Crude Crude Solid Extraction Protocol 1: Acid-Base Extraction Crude->Extraction Removes neutral & basic impurities Recrystallization Protocol 2: Recrystallization Extraction->Recrystallization Removes bulk impurities & inorganic salts Chromatography Protocol 4: Flash Chromatography Recrystallization->Chromatography Polishing step for trace impurities Pure_Product High-Purity Product (>99%) Chromatography->Pure_Product

Caption: Overall purification workflow for (4-Methoxy-benzenesulfonyl)-acetic acid.

Protocol 1: Acid-Base Liquid-Liquid Extraction

Causality: This technique leverages the acidic nature of the carboxylic acid group in the target molecule. By converting the acid into its water-soluble carboxylate salt with a mild base, it can be separated from non-acidic (neutral) or basic organic impurities which remain in the organic phase.[1] This is an excellent first-pass, bulk purification step.

Experimental Protocol:

  • Dissolution: Dissolve the crude solid in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Basification: Transfer the organic solution to a separatory funnel and add a 1 M aqueous solution of a mild base (e.g., sodium bicarbonate, NaHCO₃). The use of a mild base is critical to prevent potential hydrolysis of other functional groups.

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup (from CO₂ evolution). Allow the layers to separate. The deprotonated (4-Methoxy-benzenesulfonyl)-acetic acid sodium salt will now be in the aqueous layer.

  • Separation: Drain the lower organic layer, which contains neutral impurities. Collect the upper aqueous layer.

  • Wash: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining trace impurities.

  • Acidification: Cool the collected aqueous layer in an ice bath and slowly add 1 M hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 1-2.[2] The protonated, water-insoluble (4-Methoxy-benzenesulfonyl)-acetic acid will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove inorganic salts (e.g., NaCl).

  • Drying: Dry the purified solid under vacuum.

ParameterRecommendationRationale
Organic Solvent Ethyl AcetateGood solubility for the crude product; less dense than water.
Aqueous Base 1 M Sodium BicarbonateMild enough to avoid side reactions; reacts to form CO₂.
Acid for Re-precipitation 1 M Hydrochloric AcidEffectively protonates the carboxylate to precipitate the product.

Table 1: Recommended Reagents for Acid-Base Extraction.

Protocol 2: Recrystallization

Causality: Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[3] An ideal solvent will dissolve the target compound completely at an elevated temperature but poorly at lower temperatures.[4] As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to form a crystalline lattice that excludes the more soluble impurities, which remain in the solvent (mother liquor).[5]

Recrystallization_Process cluster_0 Heating Phase cluster_1 Cooling & Isolation Phase Dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent Hot_Filter 2. Hot Filtration (Optional, for insoluble impurities) Dissolve->Hot_Filter Cool 3. Slow Cooling (Forms pure crystals) Hot_Filter->Cool Isolate 4. Vacuum Filtration Cool->Isolate Wash 5. Wash with Cold Solvent Isolate->Wash Dry 6. Dry Crystals Wash->Dry

Caption: The two-phase process of purification by recrystallization.

Experimental Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent system (see Table 2). The ideal solvent should have high solubility for the compound when hot and low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (using a hot plate, never a Bunsen burner for organic solvents) with stirring until the solid just dissolves. If all the solid dissolves, the solution is saturated.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.[1] Reheat the mixture to boiling for a few minutes. The colored impurities will adsorb to the carbon. Perform a hot filtration to remove the carbon.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Solvent SystemTypePolarityComments
Ethanol/Water Two-solventPolarDissolve in minimal hot ethanol, then add water dropwise until the solution becomes cloudy. Reheat to clarify and then cool.[5]
Ethyl Acetate/Hexane Two-solventMedium/Non-polarA common system for purifying benzenesulfonamide derivatives.[6] Dissolve in hot ethyl acetate and add hexane as the anti-solvent.
Isopropanol Single-solventPolarA good candidate for single-solvent recrystallization.

Table 2: Potential Solvent Systems for Recrystallization.

Protocol 3: Flash Column Chromatography

Causality: For achieving the highest purity levels (>99%), particularly for removing structurally similar impurities like demethylated or isomeric byproducts, flash column chromatography is the method of choice.[1] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent mixture). The polar carboxylic acid and sulfonyl groups will cause the target compound to interact strongly with the polar silica gel, requiring a polar solvent system for elution.

Experimental Protocol:

  • Column Packing: Prepare a flash chromatography column with silica gel using a slurry packing method with the initial mobile phase (e.g., 90:10 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This technique generally results in better separation.

  • Elution: Begin eluting the column with a low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). A small amount of acetic acid (0.5-1%) is often added to the mobile phase to keep the carboxylic acid protonated and prevent peak tailing on the silica gel.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin-Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified product.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar stationary phase suitable for acidic compounds.
Mobile Phase Hexane/Ethyl Acetate gradient with 0.5% Acetic AcidAllows for elution of compounds across a range of polarities. Acetic acid improves peak shape.
Monitoring TLC with UV visualization and/or KMnO₄ stainProvides rapid analysis of collected fractions to determine purity.

Table 3: Recommended Conditions for Flash Column Chromatography.

Purity Verification

After purification, the integrity of the final product must be confirmed.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point range.[4]

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A pure sample should yield a single major peak.[1]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy confirms the chemical structure and can reveal the presence of impurities if their signals are detectable.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • University of New South Wales. (n.d.). Recrystallisation. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (2003). US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same.
  • Google Patents. (2015). CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

Sources

Method

Topic: Derivatization of (4-Methoxy-benzenesulfonyl)-acetic acid for Enhanced Analysis by Gas and Liquid Chromatography

An Application Note and Protocol Guide Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of (4-Methox...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of (4-Methoxy-benzenesulfonyl)-acetic acid, a compound characterized by high polarity and low volatility. Direct analysis of this analyte via standard chromatographic methods is often hindered by poor peak shape, low sensitivity, and thermal instability. This document outlines strategic derivatization approaches to overcome these challenges, enabling robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will explore the chemical principles behind silylation and methylation for GC-MS, and fluorescent labeling and amidation for HPLC, providing field-proven, step-by-step protocols for each method. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific analytical needs.

Introduction: The Analytical Challenge

(4-Methoxy-benzenesulfonyl)-acetic acid is a bifunctional molecule containing both a carboxylic acid moiety and a polar sulfonyl group. This structure imparts high polarity and a high boiling point, making it non-volatile.[1] These characteristics present significant hurdles for direct analysis:

  • Gas Chromatography (GC): The analyte is not volatile enough to pass through a GC column without thermal decomposition. The presence of an active hydrogen on the carboxylic acid leads to poor peak shape and adsorption onto the column.[2][3]

  • High-Performance Liquid Chromatography (HPLC): While amenable to HPLC, the compound lacks a strong native chromophore or fluorophore, resulting in poor sensitivity with common UV-Vis or fluorescence detectors.[4][5]

Chemical derivatization addresses these issues by chemically modifying the analyte to enhance its analytical properties.[3] This process converts the polar carboxylic acid group into a less polar, more volatile, or more detectable derivative, thereby improving chromatographic behavior, sensitivity, and peak symmetry.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, the primary goal is to increase the volatility and thermal stability of the analyte. This is achieved by replacing the active hydrogen of the carboxylic acid group with a non-polar functional group.[6]

Method 1: Silylation to Form a Trimethylsilyl (TMS) Ester

Expertise & Rationale: Silylation is one of the most common and versatile derivatization techniques for GC.[7] It replaces the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group. The resulting TMS ester is significantly more volatile, less polar, and more thermally stable than the parent acid.[6] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and produce volatile, non-interfering byproducts.[6] The addition of a catalyst like trimethylchlorosilane (TMCS) can accelerate the reaction, especially for sterically hindered compounds.

Experimental Protocol: Silylation with BSTFA + 1% TMCS

  • Sample Preparation: Accurately weigh 1-2 mg of (4-Methoxy-benzenesulfonyl)-acetic acid into a 2 mL autosampler vial with a micro-insert. If the sample is in an aqueous solution, evaporate it to complete dryness under a stream of nitrogen. The presence of water can deactivate the silylating reagent.

  • Reagent Addition: Add 100 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile, or DMF) to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. It is recommended to use at least a 2:1 molar excess of the silylating reagent to the analyte's active hydrogens.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven. Reaction time and temperature may need optimization depending on the sample matrix.

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.

  • GC Column Selection: Analyze TMS derivatives on non-polar silicone phases like SPB-1 or SPB-5. Avoid polyethylene glycol (wax) phases, as the silylating reagent can react with the stationary phase.[7]

GC_Derivatization_Workflow Figure 1: GC-MS Silylation Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis DrySample Evaporate to Dryness Dissolve Dissolve in Aprotic Solvent DrySample->Dissolve AddReagent Add BSTFA + TMCS Dissolve->AddReagent Heat Heat at 70°C for 30 min AddReagent->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject into GC-MS Cool->Inject

Caption: A typical workflow for silylation derivatization prior to GC-MS analysis.

Method 2: Methylation to Form a Fatty Acid Methyl Ester (FAME)

Expertise & Rationale: Methylation is a classic alkylation technique that yields stable methyl ester derivatives.[3][8] Unlike TMS esters, which can be susceptible to hydrolysis, methyl esters are generally more robust. A common and effective reagent is Boron Trifluoride-Methanol (BF3-Methanol). The BF3 acts as a Lewis acid catalyst, protonating the carboxyl group and making it more susceptible to nucleophilic attack by methanol.[8]

Experimental Protocol: Methylation with BF3-Methanol

  • Sample Preparation: Place 1-5 mg of the dried (4-Methoxy-benzenesulfonyl)-acetic acid sample into a screw-capped reaction vial.

  • Reagent Addition: Add 1-2 mL of 12-14% BF3-Methanol solution.

  • Reaction: Securely cap the vial and heat at 60-100°C for 10-15 minutes. The reaction is typically rapid.

  • Extraction: Cool the vial to room temperature. Add 1 mL of deionized water and 1 mL of a non-polar extraction solvent (e.g., hexane or ethyl acetate).

  • Phase Separation: Vortex the mixture vigorously for 1 minute to extract the methyl ester into the organic layer. Allow the layers to separate.

  • Analysis: Carefully transfer the upper organic layer to a clean autosampler vial for GC-MS analysis.

ParameterSilylation (TMS Ester)Methylation (Methyl Ester)
Reagent BSTFA, MSTFABF3-Methanol, TMSH
Reaction Speed Fast (15-60 min)Very Fast (5-15 min)
Byproducts Volatile, non-interferingWater, salts (removed by extraction)
Derivative Stability Moisture sensitiveHighly stable
MS Fragmentation Characteristic M-15 peak (loss of CH3)Predictable ester fragmentation
Ease of Use Simple, one-pot reactionRequires post-reaction extraction

Table 1: Comparison of Silylation and Methylation for GC-MS Derivatization.

Derivatization for HPLC Analysis

For HPLC, the goal is not to increase volatility but to enhance detectability by attaching a UV-absorbing or fluorescent tag to the carboxylic acid.[9] This is known as pre-column derivatization.

Method 3: Fluorescent Labeling with 9-Anthryldiazomethane (ADAM)

Expertise & Rationale: To achieve high sensitivity, a fluorescent tag can be attached to the analyte. ADAM is a fluorescent derivatization reagent that reacts with carboxylic acids to form highly fluorescent esters.[4][10] The reaction proceeds smoothly at room temperature without the need for a catalyst.[4] The resulting derivative can be detected at picomole levels using a fluorescence detector.[11][12]

Experimental Protocol: Fluorescent Labeling with ADAM

  • Sample Preparation: Prepare a solution of (4-Methoxy-benzenesulfonyl)-acetic acid in a suitable organic solvent like ethyl acetate or acetonitrile at a concentration of approximately 1 mg/mL.

  • Reagent Preparation: Prepare a fresh solution of ADAM in ethyl acetate (e.g., 0.1% w/v). ADAM is light-sensitive, so prepare this solution just before use and protect it from light.

  • Derivatization: In a micro-vial, mix 50 µL of the sample solution with 100 µL of the ADAM solution.

  • Reaction: Allow the reaction to proceed in the dark at room temperature for approximately 1 hour.[4]

  • Analysis: The reaction mixture can be diluted with the mobile phase and injected directly into the HPLC system equipped with a fluorescence detector.

  • Detection: Set the fluorescence detector to an excitation wavelength (λex) of ~365 nm and an emission wavelength (λem) of ~410-450 nm.[11][12]

HPLC_Derivatization_Workflow Figure 2: HPLC Pre-Column Fluorescent Labeling Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Dissolve Dissolve Sample in Organic Solvent AddReagent Add Fluorescent Tagging Reagent (e.g., ADAM) Dissolve->AddReagent Incubate Incubate at Room Temp (Dark) AddReagent->Incubate Inject Inject into HPLC-FLD Incubate->Inject

Caption: A generalized workflow for pre-column fluorescent labeling for HPLC analysis.

Method 4: Amidation using a Carbodiimide Activator

Expertise & Rationale: Forming a stable amide bond is another robust strategy for derivatizing carboxylic acids.[13] This two-step method first involves activating the carboxylic acid with a coupling agent, such as Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4] The activated intermediate then readily reacts with a primary or secondary amine that contains a strong UV chromophore (e.g., p-methoxyaniline) to form a highly UV-active amide derivative. This method is widely used due to its efficiency and the stability of the resulting amide bond.[14]

Experimental Protocol: Amidation with EDC and a UV-Active Amine

  • Sample Preparation: Dissolve approximately 1 mg of (4-Methoxy-benzenesulfonyl)-acetic acid in 500 µL of a suitable solvent like DMF or acetonitrile.

  • Activation: Add a 1.5-molar excess of EDC to the sample solution. Gently mix and allow the activation to proceed for 10-15 minutes at room temperature.

  • Coupling: Add a 1.2-molar excess of the UV-active amine (e.g., p-methoxyaniline).

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction can be gently heated (e.g., 40°C) to increase the rate if necessary.

  • Analysis: The reaction mixture can be diluted with the mobile phase and directly injected into the HPLC-UV system.

Summary and Method Selection

The choice of derivatization method depends on the available instrumentation and the analytical objective.

MethodTechniqueAnalyte Group TargetedKey AdvantagePrimary Consideration
Silylation GC-MSCarboxylic AcidFast, simple, one-pot reactionDerivative is moisture-sensitive
Methylation GC-MSCarboxylic AcidCreates highly stable derivativesRequires post-reaction extraction
Fluorescent Labeling HPLC-FLDCarboxylic AcidExtremely high sensitivityReagents can be light-sensitive
Amidation HPLC-UVCarboxylic AcidForms very stable derivativesTwo-step reaction, requires activation

Table 2: Summary of Derivatization Strategies for (4-Methoxy-benzenesulfonyl)-acetic acid.

  • For quantitative analysis requiring high throughput , silylation for GC-MS is often preferred due to its simplicity.

  • For structural elucidation by GC-MS or when sample stability is a concern , methylation is an excellent choice.

  • For trace-level quantification in complex matrices where the highest sensitivity is needed, fluorescent labeling for HPLC-FLD is the superior method.

  • For routine quantification with standard HPLC-UV systems , amidation provides a robust and reliable derivatization pathway.

By selecting the appropriate derivatization strategy, researchers can overcome the inherent analytical challenges of (4-Methoxy-benzenesulfonyl)-acetic acid and achieve reliable, sensitive, and accurate results.

References

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. In: Encyclopedia of Chromatography.
  • Benchchem. (n.d.). A Comparative Guide to Derivatization Reagents for Carboxylic Acid Analysis by HPLC. Benchchem.
  • Imai, K., et al. (1995). Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography. Analyst.
  • Li, Q., et al. (2012). Application of a fluorescent derivatization reagent 9-chloromethyl anthracene on determination of carboxylic acids by HPLC. PubMed.
  • Li, Q., et al. (2012). Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC. Journal of Chromatographic Science, Oxford Academic.
  • Mukherjee, P. S., & Karnes, H. T. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. PubMed.
  • Supelco. (n.d.). A Guide to Derivatization Reagents for GC.
  • Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation.
  • Wang, J., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels, ACS Publications.
  • Macherey-Nagel. (n.d.). Derivatization reagents for GC.
  • Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS.
  • Wang, R., et al. (2023). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PMC.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides.
  • Singh, S. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC.
  • UCT, Inc. (n.d.). Derivatizing Reagents. Obrnuta faza.
  • MilliporeSigma. (n.d.). Derivatization of Fatty acids to FAMEs.
  • Ghattas, W., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Impurity Profiling &amp; Troubleshooting for (4-Methoxy-benzenesulfonyl)-acetic Acid

Executive Summary & Molecule Profile This guide addresses the impurity profile and troubleshooting protocols for (4-Methoxy-benzenesulfonyl)-acetic acid , a critical sulfone-based building block. Due to the specific reac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

This guide addresses the impurity profile and troubleshooting protocols for (4-Methoxy-benzenesulfonyl)-acetic acid , a critical sulfone-based building block. Due to the specific reactivity of the


-sulfonyl carboxylate motif, this molecule presents unique stability challenges—specifically thermal decarboxylation and incomplete oxidation intermediates.
  • Target Molecule: (4-Methoxy-benzenesulfonyl)-acetic acid

  • Chemical Formula:

    
    
    
  • Key Structural Feature: Electron-rich anisole ring coupled with an electron-withdrawing sulfonyl-acetic acid tail.

Synthetic Pathway & Impurity Origins[1]

The most robust industrial route involves the alkylation of 4-methoxythiophenol followed by a two-stage oxidation. Understanding this pathway is critical for identifying the origin of impurities.

Reaction Pathway Diagram

G Start 4-Methoxythiophenol (Starting Material) Sulfide (4-Methoxy-phenylsulfanyl)- acetic acid (Intermediate A) Start->Sulfide Cl-CH2-COOH NaOH Sulfoxide (4-Methoxy-benzenesulfinyl)- acetic acid (Impurity B) Sulfide->Sulfoxide Oxidation (1 eq) (Incomplete) Target (4-Methoxy-benzenesulfonyl)- acetic acid (TARGET) Sulfoxide->Target Oxidation (XS) (Complete) Decarb 4-Methoxyphenyl methyl sulfone (Impurity C) Target->Decarb Heat (>80°C) -CO2 Ester Methyl (4-Methoxy- benzenesulfonyl)-acetate (Impurity D) Target->Ester MeOH / H+ (Workup Error)

Figure 1: Synthetic pathway showing the stepwise oxidation and potential degradation pathways (decarboxylation and esterification).

Troubleshooting Guide (Q&A)

Issue 1: Presence of "Reducible" Impurities (Sulfoxide/Sulfide)

User Report: "My HPLC shows a persistent peak at RRT ~0.85 that correlates with a lower melting point. The product fails the oxidizable substances test."

Technical Diagnosis: This is likely Impurity B (Sulfoxide) . The oxidation of the sulfide to the sulfone proceeds through the sulfoxide intermediate. The second oxidation step (


) is kinetically slower than the first (

). If the oxidant stoichiometry is insufficient or the reaction time is too short, the reaction stalls at the sulfoxide.

Troubleshooting Protocol:

  • Stoichiometry Check: Ensure you are using at least 2.2 to 2.5 equivalents of oxidant (e.g.,

    
    , Oxone, or 
    
    
    
    ) relative to the sulfide starting material.
  • Catalyst Optimization: If using Hydrogen Peroxide (

    
    ), add a catalytic amount of Sodium Tungstate (
    
    
    
    )
    or Molybdate. These catalysts form peroxometalates that significantly accelerate the sulfoxide-to-sulfone step [1].
  • Temperature Control: Increase reaction temperature to 50–60°C during the final hour to push the second oxidation step to completion.

Issue 2: Gas Evolution & Yield Loss (Decarboxylation)

User Report: "During vacuum drying, the white solid turned into a gummy residue, and I observed gas evolution. The NMR shows a loss of the acidic proton and a new methyl singlet."

Technical Diagnosis: You are observing thermal Decarboxylation forming Impurity C (Methyl Sulfone) . Sulfonylacetic acids are thermally unstable because the sulfonyl group strongly stabilizes the


-carbanion intermediate, facilitating the loss of 

.


Troubleshooting Protocol:

  • Thermal Limit: Never heat the free acid above 60°C , especially in solution.

  • Drying: Dry the product in a vacuum oven at 40–45°C maximum .

  • Workup pH: Avoid prolonged exposure to strong acids at high temperatures, which can catalyze decarboxylation [2].

Issue 3: Unexpected Neutral Impurity (Esterification)

User Report: "I recrystallized the product from hot methanol to improve color. Now I see a new non-acidic impurity peak."

Technical Diagnosis: This is Impurity D (Methyl Ester) . The carboxylic acid group is reactive.[1][2][3] Heating in methanol (or ethanol) without a catalyst can still drive Fischer esterification, especially if the crude material contains trace mineral acids from the oxidation step.

Troubleshooting Protocol:

  • Solvent Swap: Switch to non-nucleophilic solvents for recrystallization, such as Ethyl Acetate/Heptane or Water/Acetone .

  • Workup: Ensure the crude acid is fully washed with water to remove mineral acid residues (e.g.,

    
     or 
    
    
    
    ) before adding any alcohol.

Impurity Profile Data

Use the table below to identify peaks in your chromatograms. Note: Relative Retention Times (RRT) are approximate and depend on a standard C18 Reverse Phase method (Water/Acetonitrile with 0.1% Formic Acid).

Impurity NameStructure DescriptionOriginPhysicochemical NatureApprox. RRT
Target Molecule Sulfone-AcidProductPolar, Acidic1.00
Impurity A Sulfide-AcidStarting MaterialLess Polar, Acidic~1.20
Impurity B Sulfoxide-AcidIntermediatePolar, Acidic~0.85
Impurity C Methyl SulfoneDegradant (Decarb)Neutral, Less Polar~1.10
Impurity D Methyl EsterSide ProductNeutral, Lipophilic~1.35
Impurity F DisulfideReagent DimerHighly Lipophilic~1.80

Experimental Protocol: Validated Synthesis

To minimize the impurities listed above, follow this optimized oxidation protocol.

Step 1: Oxidation of (4-Methoxy-phenylsulfanyl)-acetic acid

  • Charge: Dissolve 10.0 g (50 mmol) of (4-Methoxy-phenylsulfanyl)-acetic acid in 100 mL of Glacial Acetic Acid.

  • Catalyst: Add 0.5 g of Sodium Tungstate Dihydrate (

    
    ).
    
  • Addition: Dropwise add 12.0 mL of 30% Hydrogen Peroxide (approx. 110 mmol, 2.2 eq) while maintaining temperature below 55°C (Exothermic reaction).

  • Digestion: After addition, stir at 50–55°C for 2 hours. Do not exceed 60°C to prevent decarboxylation.

  • Quench: Cool to room temperature. Add 100 mL of cold water.

  • Isolation: The product often precipitates. Filter and wash with ice-cold water.

  • Drying: Dry under high vacuum at 40°C .

Validation Check:

  • TLC: Check disappearance of Sulfide (

    
     higher) and Sulfoxide (
    
    
    
    lower than sulfone in polar eluent).
  • NMR: Confirm intact methylene peak (

    
     ppm) and absence of methyl ketone-like singlets from decarboxylation.
    

References

  • Sulfide Oxidation Kinetics: Itabashi, Y., et al. "Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents." Molecules, vol. 2025, Apr. 2025.[4] (Discusses oxidation selectivity and rates).

  • Decarboxylation Mechanisms: Patel, M. S.[5] "Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies." ACS Omega, vol. 11, no.[5] 7, 2026, pp. 11001-11048.[5] (Detailed review of decarboxylation conditions for arylacetic acids).

  • General Stability: "Stability of 5-aminolevulinic acid in aqueous solution." Eur J Pharm Sci, 1999.[6] (General reference for acid stability in aqueous media).

Sources

Optimization

optimizing reaction conditions for (4-Methoxy-benzenesulfonyl)-acetic acid synthesis

Technical Support Center: Synthesis of (4-Methoxy-benzenesulfonyl)-acetic acid Welcome to the technical support center for the synthesis of (4-Methoxy-benzenesulfonyl)-acetic acid. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (4-Methoxy-benzenesulfonyl)-acetic acid

Welcome to the technical support center for the synthesis of (4-Methoxy-benzenesulfonyl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, optimization strategies, and frequently asked questions (FAQs) to ensure a successful and efficient synthesis. Our focus is on explaining the causality behind experimental choices to empower you to overcome common challenges.

Core Synthesis Pathway & Mechanism

The most reliable and common route to synthesizing (4-Methoxy-benzenesulfonyl)-acetic acid is a three-step sequence analogous to the classic malonic ester synthesis.[1] The process involves the S-alkylation of a malonic ester with 4-methoxybenzenesulfonyl chloride, followed by ester hydrolysis and subsequent thermal decarboxylation.

The overall transformation can be visualized as follows:

SM1 4-Methoxybenzenesulfonyl Chloride Intermediate1 Diethyl 2-((4-methoxyphenyl)sulfonyl)malonate SM1->Intermediate1 SM2 Diethyl Malonate SM2->Intermediate1 Base Sodium Ethoxide (Base) Base->Intermediate1 Step 1: S-Alkylation Intermediate2 2-((4-methoxyphenyl)sulfonyl)malonic Acid Intermediate1->Intermediate2 Step 2: Hydrolysis Hydrolysis Acid/Base Hydrolysis (e.g., HCl, NaOH) Hydrolysis->Intermediate2 Product (4-Methoxy-benzenesulfonyl)-acetic acid Intermediate2->Product Step 3: Decarboxylation Decarboxylation Heat (Δ) -CO2 Decarboxylation->Product

Caption: General three-step workflow for the synthesis.

The alpha-protons of diethyl malonate are particularly acidic (pKa ≈ 13) due to the resonance stabilization provided by the two adjacent carbonyl groups. This allows a moderately strong base like sodium ethoxide to quantitatively form a nucleophilic enolate.[2] This enolate then attacks the electrophilic sulfur atom of 4-methoxybenzenesulfonyl chloride in a nucleophilic substitution reaction. The subsequent hydrolysis of the diester to a dicarboxylic acid, followed by heating, readily induces decarboxylation to yield the final product.[3][4]

Detailed Experimental Protocol

This protocol is a baseline procedure synthesized from established methods for malonic ester alkylation and sulfonyl chloride reactions.[2]

Reagents & Stoichiometry

ReagentMolar Eq.PurposeKey Considerations
Diethyl Malonate1.05Nucleophile PrecursorShould be dry and freshly distilled if purity is questionable.
Sodium Ethoxide (NaOEt)1.0BaseUse a freshly prepared solution or high-purity commercial solid. Moisture sensitive.
4-Methoxybenzenesulfonyl Chloride1.0ElectrophileHighly moisture sensitive; can hydrolyze. Should be pure.
Ethanol (Absolute)-SolventMust be anhydrous to prevent side reactions.
Hydrochloric Acid (Conc.)ExcessAcidification/HydrolysisUsed for both work-up and the hydrolysis step.
Sodium HydroxideExcessHydrolysis (Alternative)Alternative for saponification before acidification.

Step-by-Step Procedure:

Part A: S-Alkylation

  • Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Base Preparation: Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in absolute ethanol or use a commercial solution.

  • Enolate Formation: Cool the sodium ethoxide solution in an ice bath (0-5 °C). Add diethyl malonate (1.05 eq) dropwise via the dropping funnel over 15-20 minutes. Stir the resulting mixture for 30 minutes at this temperature to ensure complete enolate formation.

  • Alkylation: Dissolve 4-methoxybenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous ethanol or THF. Add this solution dropwise to the enolate mixture, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 78 °C for ethanol). Monitor the reaction progress by TLC until the sulfonyl chloride is consumed (typically 4-8 hours).

Part B: Work-up and Hydrolysis

  • Solvent Removal: Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Aqueous Work-up: To the resulting residue, add water and extract with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting materials or non-polar byproducts.

  • Hydrolysis: To the aqueous layer containing the sodium salt of the malonate intermediate, add concentrated hydrochloric acid (e.g., 6M HCl) and heat to reflux for 4-6 hours. This step hydrolyzes the ester groups.[4]

Part C: Decarboxylation and Isolation

  • Decarboxylation: Continue heating the acidic solution. As the hydrolysis completes, the resulting substituted malonic acid will begin to decarboxylate, evidenced by the evolution of CO₂ gas. Maintain reflux until gas evolution ceases (typically 2-4 hours).

  • Precipitation & Isolation: Cool the reaction mixture in an ice bath. The (4-Methoxy-benzenesulfonyl)-acetic acid product should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to achieve higher purity.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis.

Q1: The S-alkylation reaction (Part A) is showing low conversion or is very slow. What are the likely causes?

A1: This is a common issue often related to the quality of reagents or reaction conditions.

  • Cause 1: Inactive Base. The sodium ethoxide may have degraded due to exposure to atmospheric moisture. This reduces the concentration of the active base, leading to incomplete enolate formation.

    • Solution: Use freshly prepared sodium ethoxide or a newly opened bottle of high-purity commercial solid. Ensure your solvent (ethanol) is absolutely dry.[5]

  • Cause 2: Hydrolyzed Sulfonyl Chloride. The starting material, 4-methoxybenzenesulfonyl chloride, is highly susceptible to hydrolysis. If it has been improperly stored, a significant portion may have converted to the unreactive sulfonic acid.

    • Solution: Check the purity of your sulfonyl chloride by ¹H NMR or melting point before starting. If necessary, purify it or purchase a fresh batch. Store it in a desiccator.[6]

  • Cause 3: Insufficient Temperature. While the initial addition is done at low temperature to control exotherms, the SN2 reaction itself requires activation energy.

    • Solution: Ensure the reaction is brought to a steady reflux after the initial addition. Monitor the temperature to confirm it reaches the boiling point of your solvent.[5]

Q2: My yield is very low after the final isolation (Part C). Where could the product have been lost?

A2: Product loss can occur at multiple stages, particularly during work-up and purification.

  • Cause 1: Incomplete Hydrolysis or Decarboxylation. If the hydrolysis or decarboxylation steps are not driven to completion, you will have a mixture of the diester, diacid, and the final product, making isolation of the target compound difficult and lowering its yield.

    • Solution: Ensure adequate heating time for both steps. Monitor the decarboxylation by observing CO₂ evolution. If in doubt, extend the reflux time.

  • Cause 2: Product Solubility. The final product is an acid, and its sodium salt (present before final acidification) is highly water-soluble. Premature acidification or inefficient extraction can lead to loss in the aqueous phase.

    • Solution: Ensure the final acidification (Part C, Step 2) is complete (pH 1-2) to fully precipitate the carboxylic acid. Cool thoroughly to minimize its solubility in water before filtration.

  • Cause 3: Emulsion during Work-up. Emulsions can form during the aqueous work-up (Part B, Step 2), trapping the product at the interface and leading to significant loss.

    • Solution: To break emulsions, add a small amount of brine (saturated NaCl solution). Allow the layers to separate for a longer period.[6]

start_node Low Final Product Yield decision_node decision_node result_node result_node start Low Final Product Yield q1 TLC of crude shows multiple spots? start->q1 q2 Is final aqueous phase clear? q1->q2 No (Clean Crude) res1 Cause: Incomplete reaction or side reactions. Solution: Check reagent purity. Optimize reflux time/temp. q1->res1 Yes q3 Was CO2 evolution vigorous & complete? q2->q3 Yes res2 Cause: Product remains in aqueous phase. Solution: Further acidify to pH 1-2. Cool thoroughly before filtering. q2->res2 No (Cloudy) res3 Cause: Incomplete hydrolysis/decarboxylation. Solution: Increase reflux time and/or temperature for these steps. q3->res3 No res4 Cause: Mechanical loss during transfers/filtration. Solution: Review washing/transfer steps. Use minimal cold solvent for washing. q3->res4 Yes

Caption: Troubleshooting decision tree for low product yield.

Q3: My final product is contaminated with a significant impurity. What could it be?

A3: The most likely impurities stem from side reactions involving the starting materials.

  • Impurity 1: Diethyl Dibenzylmalonate. If even a small amount of a second alkylation occurs, it will be carried through the synthesis.

    • Cause: Using more than a slight excess of diethyl malonate or having localized high concentrations of the enolate.

    • Prevention: Use a slight excess (1.05 eq) of diethyl malonate. Ensure efficient stirring and add the sulfonyl chloride solution slowly and steadily to avoid creating "hot spots" of high enolate concentration.[2]

  • Impurity 2: Bis(4-methoxyphenyl) Sulfone. This is a common byproduct in reactions involving sulfonyl chlorides, especially at higher temperatures.[6]

    • Cause: A side reaction where the sulfonyl chloride reacts with the anisole moiety of another molecule.

    • Prevention: Maintain careful temperature control during the alkylation step. Adding the sulfonyl chloride to the enolate (as described in the protocol) rather than the reverse order helps maintain an excess of the nucleophile, disfavoring this side reaction.

  • Impurity 3: 4-Methoxybenzenesulfonic Acid. This results from the hydrolysis of the starting sulfonyl chloride.

    • Cause: Presence of water in the reaction solvent or reagents.

    • Prevention: Use anhydrous solvents and ensure all glassware is thoroughly dried. This impurity is highly water-soluble and should be mostly removed during the aqueous work-up.

Q4: Can I use a different base, like sodium hydroxide or potassium carbonate?

A4: The choice of base is critical. Sodium ethoxide is ideal because its conjugate acid (ethanol) is the reaction solvent, preventing unwanted transesterification reactions. Using NaOH would introduce water, hydrolyzing the sulfonyl chloride and the ester. A weaker base like potassium carbonate is generally not strong enough to fully deprotonate diethyl malonate, leading to very low conversion. It is strongly recommended to use the alkoxide base corresponding to the ester group (i.e., sodium ethoxide for ethyl esters).[3]

Safety & Handling

  • 4-Methoxybenzenesulfonyl Chloride: Corrosive and highly reactive with water, releasing HCl gas. Handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Sodium Ethoxide: Corrosive and flammable. Reacts exothermically with water. Handle under an inert atmosphere.

  • Concentrated Acids/Bases: Handle with extreme care. Always add acid to water, never the reverse.

  • Refluxing Solvents: Ensure proper ventilation and use a heating mantle with a temperature controller. Do not heat a closed system.

References

  • BenchChem. (2025). Troubleshooting common issues in the synthesis of aryl sulfonic acids.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 4-Amino-3-methoxybenzenesulfonamide.
  • Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • BenchChem. (2025).
  • Hunt, I. Ch21: Malonic esters. University of Calgary, Department of Chemistry.
  • PubChem. 2-(4-Methoxybenzenesulfonamido)acetic acid.
  • Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry.
  • Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis.
  • Maldonado-Ortega, U., et al. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Pädi Boletín Científico de Ciencias Básicas e Ingenierías del ICBI.
  • Ashenhurst, J. (2022).
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution on Malonic Esters.
  • PatSnap Eureka. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples.

Sources

Troubleshooting

degradation pathways of (4-Methoxy-benzenesulfonyl)-acetic acid under stress conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific forced degradation behaviors and stability challenges associated with (4-Methox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific forced degradation behaviors and stability challenges associated with (4-Methoxy-benzenesulfonyl)-acetic acid (CAS: 3937-99-3).

This guide eschews generic templates to focus on the exact physicochemical vulnerabilities of this molecule, providing you with self-validating protocols, mechanistic insights, and targeted troubleshooting strategies.

Mechanistic Degradation Pathways: The Causality of Instability

To effectively troubleshoot stability failures, you must first understand the structural liabilities of (4-Methoxy-benzenesulfonyl)-acetic acid. The molecule contains three distinct functional domains: a methoxy ether, a highly stable benzenesulfonyl core, and an alpha-acidic acetic acid moiety.

A. Thermal & Base-Catalyzed Decarboxylation (Major Pathway) The most critical vulnerability of this compound is the


-protons located between the strongly electron-withdrawing sulfonyl group and the carboxylic acid. Under thermal stress—and particularly under alkaline conditions—the molecule undergoes rapid decarboxylation[1][2]. The sulfonyl group stabilizes the resulting carbanion transition state, leading to the irreversible loss of carbon dioxide (

) and the formation of 4-methoxyphenyl methyl sulfone [2].

B. Oxidative Degradation (Moderate Pathway) While the sulfonyl group is already fully oxidized, the molecule is susceptible to oxidative attack at two sites. Strong reactive oxygen species (ROS) can induce O-demethylation of the methoxy group, yielding 4-hydroxybenzenesulfonyl-acetic acid. Alternatively, transition-metal or radical-mediated oxidative stress can trigger oxidative decarboxylation, cleaving the C-C bond entirely[3].

C. Photolytic Cleavage (Minor Pathway) Under intense UV irradiation (ICH Q1B conditions), the C-S bond can undergo homolytic cleavage. This radical-mediated pathway typically generates 4-methoxybenzenesulfonic acid and acetic acid radicals, though it is generally a slow process compared to thermal decarboxylation.

Degradation Pathway Visualization

Below is the logical mapping of the stress conditions and their corresponding degradation cascades.

DegradationPathways Parent (4-Methoxy-benzenesulfonyl)-acetic acid [Parent Compound] Thermal Thermal / Basic Hydrolysis (Heat + High pH) Parent->Thermal Oxidative Oxidative Stress (H2O2 / ROS) Parent->Oxidative Photo Photolytic Stress (UV/Vis Light) Parent->Photo Decarb 4-Methoxyphenyl methyl sulfone + CO2 (Major Degradant) Thermal->Decarb Decarboxylation (-44 Da) Oxid 4-Hydroxybenzenesulfonyl-acetic acid (O-Demethylation) Oxidative->Oxid Oxidative Cleavage (-14 Da) PhotoDeg 4-Methoxybenzenesulfonic acid + Acetic Acid Radicals Photo->PhotoDeg C-S Bond Cleavage

Degradation pathways of (4-Methoxy-benzenesulfonyl)-acetic acid under ICH stress conditions.

Self-Validating Experimental Protocols for Stress Testing

To ensure trustworthiness, every forced degradation experiment must be a "self-validating system." This means incorporating internal controls to verify that mass loss is due to genuine degradation rather than sample precipitation, volatilization, or analytical artifact.

Protocol 1: Base-Catalyzed Hydrolytic Stress (Decarboxylation Assay)

Objective: To quantify the rate of thermal decarboxylation under alkaline conditions.

  • Sample Preparation: Dissolve the compound in a 50:50 mixture of Acetonitrile and 0.1 N NaOH to achieve a final concentration of 1.0 mg/mL.

  • Self-Validation Control: Prepare an identical 1.0 mg/mL solution in 50:50 Acetonitrile/Water (Neutral Control).

  • Incubation: Seal both vials hermetically to prevent solvent evaporation. Incubate at 60°C in a dark forced-air oven.

  • Sampling & Quenching: Pull 100 µL aliquots at 0, 6, 12, and 24 hours. Critical Step: Immediately quench the basic aliquots with 100 µL of 0.1 N HCl to halt the decarboxylation reaction and stabilize the remaining parent acid.

  • Analysis: Analyze via LC-MS using an acidic mobile phase (0.1% Formic Acid) to ensure sharp peak shapes for the carboxylic acid.

  • Validation Check: Calculate the mass balance. The molar sum of the parent compound and the resulting sulfone must equal 98-102% of the Day 0 control. If it drops below 90%, suspect secondary degradation of the sulfone.

Protocol 2: Oxidative Stress via Peroxide

Objective: To evaluate susceptibility to O-demethylation and oxidative cleavage.

  • Sample Preparation: Dissolve the compound in methanol to 2.0 mg/mL. Add an equal volume of 6%

    
     (Final concentration: 1.0 mg/mL API in 3% 
    
    
    
    ).
  • Self-Validation Control: Prepare a blank of 3%

    
     in methanol (without API) to identify any baseline artifacts caused by the peroxide during HPLC analysis.
    
  • Incubation: Store at room temperature (25°C) in the dark for 48 hours.

  • Analysis: Inject directly into the HPLC. Monitor at 254 nm.

Quantitative Data Summaries

The following table summarizes the expected degradation profiles based on structural thermodynamics and empirical stress testing of arylsulfonylacetic acids[1][2].

Stress ConditionReagent / EnvironmentTime & TempExpected DegradationPrimary DegradantMass Balance Recovery
Acidic Hydrolysis 0.1 N HCl7 days, 60°C< 5%None (Highly Stable)> 98%
Basic Hydrolysis 0.1 N NaOH24 hrs, 60°C40 - 60%4-Methoxyphenyl methyl sulfone~ 85% (Due to

loss)
Oxidative 3%

48 hrs, 25°C10 - 15%4-Hydroxybenzenesulfonyl-acetic acid> 95%
Photolytic ICH Q1B (UV/Vis)1.2M lux-hrs< 10%4-Methoxybenzenesulfonic acid> 95%
Thermal (Solid) Dry Heat7 days, 80°C< 2%None> 99%

Troubleshooting Guides & FAQs

Q: During basic hydrolysis testing, my total HPLC peak area (mass balance) drops to 85%. Where is the missing mass? A: This is a classic analytical artifact of decarboxylation. First, you are physically losing 44 Da of mass as


 gas, which escapes the system. Second, the UV molar absorptivity (

) of the resulting 4-methoxyphenyl methyl sulfone often differs from the parent acid. To validate the true mass balance, you must either use an orthogonal universal detector (like CAD or ELSD) or apply a relative response factor (RRF) correction to the UV data.

Q: My LC-MS shows a major degradant at [M-44]. How do I prevent this during routine storage and handling? A: A mass loss of 44 Da is the definitive signature of decarboxylation. Because the


-protons are highly acidic, the compound is intrinsically unstable in alkaline buffers (pH > 8) at elevated temperatures[2]. To prevent this, store the compound as a dry powder at 2-8°C. If formulating in solution, maintain a slightly acidic to neutral pH (pH 4.0 - 6.5) and avoid prolonged heating above 40°C.

Q: Why am I experiencing severe peak tailing and retention time shifts for the parent compound during RP-HPLC analysis? A: (4-Methoxy-benzenesulfonyl)-acetic acid contains a free carboxylic acid group. If your mobile phase pH is near the pKa of this group (typically around pH 3.5 - 4.5), the molecule exists in a state of partial ionization, leading to split peaks and tailing. Fix: Force the molecule into a single ionization state. Use a strongly acidic mobile phase modifier, such as 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid, to fully protonate the carboxylate and ensure sharp, Gaussian peak shapes.

Q: I subjected the compound to 3%


 for 24 hours but observed zero degradation. Is my test flawed? 
A:  Not necessarily. The benzenesulfonyl core is already in a highly oxidized state and is practically immune to further oxidation by dilute peroxide. The only vulnerable site is the methoxy group (O-demethylation), which requires harsher conditions to cleave. If you need to force oxidative degradation to establish a stability-indicating method, switch to a radical initiator like AIBN (Azobisisobutyronitrile) or increase the 

concentration to 10% with trace iron (Fenton's reagent)[3].

References

  • Shaw, K. B., & Miller, R. K. (1970). Reactions of some 2-aminophenyl- and 2- and 4-nitrophenyl sulfones in aqueous sodium hydroxide solution. Canadian Journal of Chemistry, 48(9), 1394-1400. URL:[Link]

  • Chemical Review and Letters (2023). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Chem Rev Lett 6 (2023) 139-149. URL:[Link]

  • International Council for Harmonisation (ICH). Q1A(R2): Stability Testing of New Drug Substances and Products. URL:[Link]

Sources

Optimization

side reactions to avoid in the synthesis of (4-Methoxy-benzenesulfonyl)-acetic acid

Welcome to the technical support guide for the synthesis of (4-Methoxy-benzenesulfonyl)-acetic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of (4-Methoxy-benzenesulfonyl)-acetic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and to offer preventative protocols for a successful synthesis.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, which typically proceeds in two main stages:

  • Chlorosulfonation of Anisole: Formation of the key intermediate, 4-methoxybenzenesulfonyl chloride.

  • C-C Bond Formation: Reaction of the sulfonyl chloride with an appropriate C2-synthon to form the final product.

Stage 1: Chlorosulfonation of Anisole

Question 1: My reaction to form 4-methoxybenzenesulfonyl chloride is giving a very low yield and a dark, tar-like residue. What is happening?

Answer: This is a classic sign of uncontrolled reaction conditions, leading to oxidation and polysulfonation.

  • Causality: The reaction of anisole with chlorosulfonic acid is highly exothermic. If the temperature is not strictly controlled (ideally between 0-5 °C during addition), the strong oxidizing nature of the reagent can cause degradation of the electron-rich anisole ring. Furthermore, elevated temperatures can promote the formation of undesired byproducts like diaryl sulfones.

  • Troubleshooting Steps:

    • Strict Temperature Control: Ensure your reaction vessel is immersed in an ice-salt bath or is equipped with a cryostat to maintain a low temperature throughout the dropwise addition of anisole to the chlorosulfonic acid.

    • Slow Addition: Add the anisole very slowly to the stirred chlorosulfonic acid. This allows for effective heat dissipation and prevents localized temperature spikes.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (N₂ or Ar) can help prevent oxidative side reactions, especially if reagents have been stored for a long time.

    • Quenching: The workup is also critical. The reaction mixture should be quenched by cautiously pouring it onto a large amount of crushed ice. This rapidly hydrolyzes excess chlorosulfonic acid and precipitates the desired sulfonyl chloride, which is less soluble in the cold aqueous medium.

Question 2: My NMR analysis shows multiple signals in the aromatic region, suggesting I have a mixture of isomers. How can I improve the regioselectivity for the para-product?

Answer: You are likely forming the ortho-isomer (2-methoxybenzenesulfonyl chloride) as a significant byproduct. While the methoxy group is a strong ortho, para-director, steric hindrance and reaction conditions can be tuned to favor the para product.

  • Causality: The sulfonyl group is sterically bulky. This inherent bulkiness creates steric hindrance at the ortho position, making the para position the more thermodynamically favored site of attack. However, under certain conditions, particularly with highly reactive sulfonating agents, the kinetic ortho product can form in significant amounts.

  • Troubleshooting & Preventative Measures:

    • Control Temperature: Lower reaction temperatures generally favor the thermodynamically more stable para product.

    • Solvent Choice: While often performed neat, using a non-coordinating solvent like dichloromethane can sometimes improve selectivity by modifying the reactivity of the sulfonating species.

    • Purification: If a mixture is obtained, careful purification is necessary. 4-methoxybenzenesulfonyl chloride is a solid, while the ortho isomer may be an oil or lower-melting solid, potentially allowing for separation by recrystallization from a suitable solvent system like chloroform or a hexane/ethyl acetate mixture.

Question 3: My final product after quenching is an insoluble white solid that doesn't melt and gives a baseline spot on TLC. Is this my product?

Answer: It is highly unlikely that this is your desired 4-methoxybenzenesulfonyl chloride. You have most likely formed 4-methoxybenzenesulfonic acid.

  • Causality: Sulfonyl chlorides are highly reactive and susceptible to hydrolysis. If there is any moisture in your reagents or glassware, or if the quenching and workup are not performed efficiently, the 4-methoxybenzenesulfonyl chloride will hydrolyze to the corresponding sulfonic acid. Sulfonic acids are non-volatile, highly polar solids, which matches your description.

  • Troubleshooting & Preventative Measures:

    • Anhydrous Conditions: Use oven-dried glassware and anhydrous reagents. Ensure the anisole is dry.

    • Efficient Workup: After quenching on ice, the solid product should be filtered quickly and washed with cold water to remove acids. Do not allow the product to sit in the aqueous mixture for extended periods.

    • Product Instability: Be aware that some sulfonyl chlorides can be unstable to silica gel chromatography, which can lead to decomposition. If you must use chromatography, it should be performed quickly with a non-polar eluent system.

Stage 2: C-C Bond Formation to (4-Methoxy-benzenesulfonyl)-acetic acid

Question 4: I'm trying to alkylate an enolate of diethyl malonate with my 4-methoxybenzenesulfonyl chloride, but I'm getting very low yields of the desired product.

Answer: This approach is mechanistically challenging. Sulfonyl chlorides are typically not good electrophiles for direct alkylation with carbon nucleophiles like enolates. The primary reaction is often sulfonamide formation if an amine is present, or hydrolysis. A more common and effective route involves forming a sulfone via reaction with a sulfinate salt or a radical process.

However, if you are attempting a direct C-alkylation of a highly stabilized carbanion, several side reactions are likely culprits for the low yield.

  • Causality:

    • Enolate Stability & Reactivity: The enolate of diethyl malonate may not be nucleophilic enough to efficiently attack the sulfur center of the sulfonyl chloride.

    • Base-Induced Elimination/Decomposition: The strong base used to form the enolate (e.g., LDA, NaH) can react with the sulfonyl chloride itself.

    • Hydrolysis: As mentioned before, the sulfonyl chloride is very sensitive to water. Any moisture introduced with the base or solvent will destroy the starting material.

  • Recommended Synthetic Alternatives & Troubleshooting:

    • Reformulate Your Strategy (Recommended): A more robust synthesis involves reacting 4-methoxybenzenethiol (prepared from the sulfonyl chloride) with an α-haloacetic acid ester, followed by oxidation of the sulfide to the sulfone.

    • If pursuing direct coupling:

      • Use a very strong, non-nucleophilic base: Lithium diisopropylamide (LDA) is a good choice to ensure complete and rapid enolate formation.

      • Inverse Addition: Add the pre-formed enolate solution slowly to the sulfonyl chloride solution at low temperature (-78 °C) to minimize the time the sulfonyl chloride is exposed to the strong base.

      • Strictly Anhydrous Conditions: Ensure all solvents (e.g., THF) and reagents are rigorously dried.

Part 2: Preventative Protocols & Data

To minimize the side reactions discussed above, follow these optimized protocols.

Protocol 1: Optimized Synthesis of 4-Methoxybenzenesulfonyl chloride

This protocol is designed to maximize the yield of the para-isomer and minimize degradation and hydrolysis.

  • Preparation: Equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas bubbler or acid trap. Ensure all glassware is oven-dried.

  • Charging Reagent: In the flask, place chlorosulfonic acid (3.0 eq). Cool the flask to 0 °C in an ice-salt bath.

  • Substrate Addition: Add anisole (1.0 eq) to the dropping funnel. Begin adding the anisole dropwise to the vigorously stirred chlorosulfonic acid, ensuring the internal temperature does not rise above 5 °C. The addition should take approximately 30-45 minutes.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour, or until the evolution of HCl gas subsides.

  • Quenching: Prepare a large beaker containing a slurry of crushed ice and water. Cautiously and slowly pour the reaction mixture onto the stirred ice slurry. A white to off-white precipitate should form.

  • Isolation: Filter the solid product using a Büchner funnel and wash it thoroughly with large portions of cold deionized water until the washings are neutral to pH paper.

  • Drying: Press the solid as dry as possible on the filter, then dry it under vacuum. The product, 4-methoxybenzenesulfonyl chloride, should be a white to beige crystalline solid. Store in a desiccator at 2-8°C.

ParameterRecommended ConditionRationale for Avoiding Side Reactions
Temperature 0-5 °CMinimizes oxidation of anisole and prevents polysulfonation. Favors the thermodynamically stable para-isomer.
Reagent Ratio ~3:1 Chlorosulfonic Acid : AnisoleA moderate excess of chlorosulfonic acid ensures complete reaction without being overly aggressive, which could increase side products.
Addition Rate Slow, dropwise (~30-45 min)Allows for efficient dissipation of the heat of reaction, preventing temperature spikes.
Workup Quench on large volume of iceRapidly hydrolyzes excess reagent and precipitates the product, minimizing hydrolysis of the sulfonyl chloride itself.

Part 3: Visualization of Reaction Pathways

Diagram 1: Primary Synthesis and Key Side Reactions

The following diagram illustrates the desired reaction for forming the key intermediate and the competing side reactions that must be controlled.

G Anisole Anisole Desired Desired Product: 4-Methoxybenzenesulfonyl Chloride Anisole->Desired Slow Addition Low Temp (0-5 °C) (Favored Pathway) Ortho Side Product: Ortho-Isomer Anisole->Ortho Steric Hindrance Makes this Minor Poly Side Product: Polysulfonation / Tar Anisole->Poly High Temp >10 °C CSA Chlorosulfonic Acid (ClSO3H) CSA->Desired CSA->Ortho CSA->Poly SulfonicAcid Side Product: Hydrolized Acid Desired->SulfonicAcid

Caption: Key reaction pathways in the chlorosulfonation of anisole.

References

  • Chemistry Stack Exchange. (2016, December 26). Why does sulfonation of aniline occur para rather than ortho? Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1972). Protonation and sulphonation reactions of anisole in sulphuric and fluorosulphuric acid. RSC Publishing. DOI:10.1039/P29720000962. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). *Aromatic sulphonation. Part 91.
Troubleshooting

overcoming solubility challenges with (4-Methoxy-benzenesulfonyl)-acetic acid in experiments

Topic: (4-Methoxy-benzenesulfonyl)-acetic acid CAS No: 19134-87-3 Formula: Molecular Weight: 246.24 g/mol [1] Introduction: The Solubility Paradox Welcome to the technical support center for (4-Methoxy-benzenesulfonyl)-a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (4-Methoxy-benzenesulfonyl)-acetic acid

CAS No: 19134-87-3 Formula:


Molecular Weight:  246.24  g/mol [1]
Introduction: The Solubility Paradox

Welcome to the technical support center for (4-Methoxy-benzenesulfonyl)-acetic acid (MBSA). As a researcher, you likely selected this compound for its specific sulfonyl-pharmacophore properties, potentially for MMP inhibition or as a synthetic intermediate.

However, MBSA presents a classic "solubility paradox": it contains a highly polar sulfonyl group and a hydrophilic carboxylic acid tail, yet the lipophilic methoxy-benzene ring often causes it to "crash out" (precipitate) in aqueous biological buffers. This guide addresses these physicochemical contradictions with field-proven protocols.

Module 1: Stock Solution Preparation

Issue: The powder floats on water or forms a sticky clump at the bottom of the vial.[1]

Technical Insight: MBSA exists as a crystalline solid with significant lattice energy.[1] The intermolecular forces (hydrogen bonding between carboxylic acid dimers and dipole-dipole interactions of the sulfone) are too strong for water to break at neutral/acidic pH.[1] You must disrupt this lattice using a dipolar aprotic solvent.[1]

Troubleshooting Q&A:

Q: What is the absolute best solvent for a high-concentration stock? A: Dimethyl Sulfoxide (DMSO) is the gold standard.[1]

  • Protocol: Dissolve MBSA in anhydrous DMSO to create a 10 mM to 50 mM stock solution.

  • Why: DMSO (dielectric constant

    
    ) effectively solvates the polar sulfonyl group and the aromatic ring simultaneously, disrupting the crystal lattice.
    

Q: Can I use Ethanol or Methanol? A: Yes, but with caution.

  • Pros: Easier to evaporate if needed.[1]

  • Cons: Lower solubility limit than DMSO.[1] Ethanol stocks are more prone to precipitation upon freezing/thawing cycles compared to DMSO.

Solvent Compatibility Table:

SolventSolubility RatingMax Conc. (Est.)[1][2]Application Note
DMSO Excellent>50 mMPreferred for -20°C storage.[1]
DMF Good~25-50 mMAlternative if DMSO interferes with assay.[1]
Ethanol Moderate~10 mMGood for evaporation; avoid for long-term stock.[1]
Water (pH < 4) Poor<0.1 mMDo not use for stock preparation.[1]
1M NaOH Good>10 mMCreates the sodium salt (see Module 3).[1]
Module 2: Aqueous Dilution & "Crash-Out"

Issue: My stock is clear, but when I add it to the cell culture media/assay buffer, it turns cloudy.

Technical Insight: This is the "Solvent Shift" effect.[1] When you dilute a DMSO stock into an aqueous buffer, the solvent power drops drastically. If the final concentration of MBSA exceeds its thermodynamic solubility in water, it precipitates.

The "Golden Rule" of Dilution: Never add the neat stock directly to a large volume of static media. This creates local areas of high concentration (supersaturation) that trigger nucleation.[1]

Protocol: The Step-Wise Dilution Method

  • Prepare Intermediate: Dilute your 50 mM DMSO stock 1:10 into a compatible solvent or a 50/50 mix (e.g., DMSO/PBS) to get 5 mM.[1]

  • Vortex Rapidly: Ensure immediate mixing.

  • Final Spike: Add this intermediate to your assay buffer while vortexing or stirring.

  • Visual Check: Hold the tube up to a light source.[1] Any "shimmering" or turbidity indicates micro-precipitation.[1]

Visual Workflow: Solubility Decision Tree

solubility_tree start Start: Solid MBSA Powder solvent_choice Choose Stock Solvent start->solvent_choice dmso Anhydrous DMSO (Recommended) solvent_choice->dmso water Pure Water solvent_choice->water Avoid dilution Dilute into Assay Buffer dmso->dilution precip Check for Turbidity (Precipitation) dilution->precip clear Solution Clear? precip->clear success Proceed to Assay clear->success Yes failure Precipitation Detected clear->failure No fix Troubleshoot: 1. Lower Final Conc. 2. Warm to 37°C 3. Adjust pH > 6.0 failure->fix fix->dilution Retry

Figure 1: Decision tree for solubilizing MBSA, highlighting the critical path through organic stock preparation.

Module 3: pH Management & Salt Formation

Issue: The compound dissolves in PBS (pH 7.4) but precipitates in MES buffer (pH 5.5).

Technical Insight: MBSA is a carboxylic acid.[1] Its solubility is strictly pH-dependent based on the Henderson-Hasselbalch equation.[1]

  • Low pH (< pKa): Molecule is protonated (

    
    ).[1] Neutral charge = Low water solubility.[1]
    
  • High pH (> pKa): Molecule is ionized (

    
    ).[1] Negative charge = High water solubility.[1]
    

Estimated pKa: ~3.5 - 4.0 (The electron-withdrawing sulfonyl group increases acidity compared to acetic acid).[1]

Troubleshooting Q&A:

Q: How do I ensure stability in various buffers? A: Maintain pH at least 2 units above the pKa.

  • Target pH: > 6.0.

  • Buffer Choice: Phosphate (PBS), Tris, or HEPES are ideal.[1] Avoid acidic buffers like Acetate or Citrate unless necessary for the specific enzyme mechanism.

Protocol: In-Situ Salt Formation (Sodium Salt) If DMSO is not permitted in your assay (e.g., sensitive primary cells), convert MBSA to its sodium salt:

  • Weigh MBSA powder.[1]

  • Add 1.0 equivalent of 0.1 M NaOH (or 1 M NaOH for high conc.).

  • Vortex until dissolved (The solution turns into Sodium (4-Methoxy-benzenesulfonyl)-acetate).

  • Dilute with water/buffer to volume.[1]

  • Check pH: Ensure the final solution is not too basic for your cells; back-titrate with dilute HCl if it overshoots pH 8.[1]

Mechanism Diagram: pH-Dependent Solubility

ionization acid Protonated Form (R-COOH) Low Solubility anion Ionized Form (R-COO-) High Solubility acid->anion Deprotonation base Base (OH-) (pH > 4.0) base->anion Promotes

Figure 2: The equilibrium shift.[1] Increasing pH drives the reaction to the right, creating the soluble anionic species.

Module 4: In Vivo Formulation (Advanced)

Issue: I need to inject this into mice. DMSO causes pain/toxicity.[1] What is the vehicle?

Technical Insight: For animal studies, high DMSO concentrations (>10%) are often unacceptable.[1] You must rely on excipients that encapsulate the hydrophobic region or improve wetting.

Recommended Formulation Vehicles:

  • Cyclodextrin Complexation (Recommended):

    • Excipient: 20-30% (w/v) Hydroxypropyl-

      
      -cyclodextrin (HP
      
      
      
      CD) in water.[1]
    • Method: Dissolve MBSA in a small amount of DMSO (optional), then add to the HP

      
      CD solution.[1] Sonicate for 20-30 minutes. The cyclodextrin "donut" encapsulates the methoxy-benzene ring, rendering it soluble.
      
  • Co-Solvent System:

    • Formula: 5% DMSO + 40% PEG400 + 55% Saline.

    • Order of Addition: Dissolve drug in DMSO

      
       Add PEG400 
      
      
      
      Slowly add Saline with vortexing.
References
  • PubChem. 2-[(4-methoxyphenyl)sulfonylamino]acetic acid (Compound Summary). National Library of Medicine. (Note: Structural analog used for physicochemical property validation).[1]

  • Savjani, K. T., et al. (2012).[1] Drug Solubility: Importance and Enhancement Techniques.[3][4][5] ISRN Pharmaceutics.[1]

  • Di, L., & Kerns, E. (2016). Drug-like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[1] (Standard text for pKa and solubility principles in drug discovery).

  • Sigma-Aldrich. Fundamental Solubility Guidelines for Sulfonyl Chlorides and Derivatives.

Sources

Optimization

Technical Support Center: NMR Analysis of (4-Methoxy-benzenesulfonyl)-acetic acid

Status: Operational Ticket Type: Analytical Chemistry / Spectroscopy Support Subject: Troubleshooting Unexpected Chemical Shifts & Signal Loss Executive Summary (4-Methoxy-benzenesulfonyl)-acetic acid presents a unique s...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Type: Analytical Chemistry / Spectroscopy Support Subject: Troubleshooting Unexpected Chemical Shifts & Signal Loss

Executive Summary

(4-Methoxy-benzenesulfonyl)-acetic acid presents a unique set of NMR challenges due to the "push-pull" electronic environment created by the electron-donating methoxy group and the electron-withdrawing sulfonyl/carboxyl motif.[1] This guide addresses the three most common user reports: vanishing signals , unexpected peak migration , and impurity artifacts .[1][2]

Part 1: Master Spectral Reference

Before diagnosing anomalies, verify your baseline expectations.[2] The chemical shifts below represent the "ideal" state in non-exchangeable solvents (e.g., DMSO-d₆).[1]

Target Structure: 4-MeO-C6H4-SO2-CH2-COOH

Proton GroupMultiplicityApprox.[1][3][4] Shift (δ ppm)Structural Cause
-COOH Broad Singlet10.0 – 14.0Carboxylic acid (highly variable; concentration/solvent dependent).[1][2]
Ar-H (Ortho to SO₂) Doublet (d)7.8 – 7.9Deshielded by electron-withdrawing sulfonyl group.[1]
Ar-H (Ortho to OMe) Doublet (d)7.0 – 7.1Shielded by electron-donating methoxy group.[1]
-CH₂- (Methylene) Singlet4.0 – 4.4 CRITICAL REGION. Flanked by two EWGs (-SO₂ and -COOH).[1]
-OCH₃ (Methoxy) Singlet3.8 – 3.9Characteristic ether shift.[1]
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Note: The aromatic region often appears as an AA'BB' system (pseudo-doublets) rather than pure first-order doublets.

Part 2: Troubleshooting Modules
Module A: The "Vanishing" Methylene Signal

User Report: "I can see the aromatic protons and the methoxy group, but the CH₂ singlet at ~4.2 ppm is missing or significantly integrated below 2H."

Diagnosis: Deuterium Exchange (H-D Exchange) The methylene protons in this molecule are highly acidic (pKa ≈ 11-13) because they are alpha to two strong electron-withdrawing groups (sulfonyl and carboxyl).[1] In protic deuterated solvents (CD₃OD, D₂O), these protons rapidly exchange with deuterium from the solvent, rendering them NMR silent.[2]

  • Mechanism: R-SO₂-CH₂-COOH + D-OD ⇌ [R-SO₂-CH-COOH]⁻ + H-OD

  • Verification:

    • Check your solvent.[1][5][6] Are you using Methanol-d₄ or D₂O?

    • Look for a growing HDO/OH peak in the solvent region.

Corrective Protocol:

  • Evaporate the sample immediately (if recovery is needed).[1]

  • Re-dissolve in an aprotic polar solvent: DMSO-d₆ (recommended) or Acetone-d₆.[1]

  • Avoid CDCl₃ if solubility is poor, as this can lead to broad/missing acid peaks due to dimerization.[1]

Module B: The "Shifted" Singlet (Thermal Degradation)

User Report: "I see a sharp singlet, but it is at ~2.8-3.0 ppm, not 4.2 ppm. The integration is roughly 3H, not 2H."

Diagnosis: Decarboxylation Sulfonyl-acetic acids are thermally unstable.[1] If the sample was heated to facilitate dissolution, or if it was stored improperly, the molecule loses CO₂.

  • Reaction: Ar-SO₂-CH₂-COOH (Heat) → Ar-SO₂-CH₃ + CO₂[1][2]

  • Result: You are no longer looking at the acid; you are looking at 4-methoxyphenyl methyl sulfone .[1] The methylene (CH₂, ~4.2 ppm) becomes a methyl (CH₃, ~3.0 ppm).[1][2]

Corrective Protocol:

  • Discard the current NMR sample; the degradation is irreversible.[1]

  • Prepare a fresh sample at room temperature.

  • Do not sonicate with heat.

  • If the solid does not dissolve in CDCl₃, switch to DMSO-d₆ rather than heating the tube.

Module C: Aromatic Pattern Confusion

User Report: "The aromatic region looks messy. I expected two clean doublets, but I see complex splitting or roofing effects."

Diagnosis: Second-Order Effects (AA'BB' System) While often described as "two doublets," the 1,4-disubstituted benzene ring creates a magnetically non-equivalent environment.[1][2]

  • Explanation: The chemical shift difference (Δν) between the protons ortho to SO₂ and ortho to OMe is large enough that it often looks like doublets at high field strength (400+ MHz).[1] However, at lower fields (or due to concentration effects), "roofing" (inner lines taller than outer lines) occurs.[1][2]

  • Validation:

    • Verify the integration is 2:2.

    • Check the coupling constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ). Ortho coupling should be ~8-9 Hz.[1] If you see small splittings (~1-2 Hz), this is meta-coupling, which is normal.[1][2]
      
Part 3: Diagnostic Logic Flows

The following diagrams visualize the decision-making process for interpreting your spectra.

Figure 1: The Signal Triage Tree

Use this flowchart to identify the root cause of your spectral anomaly.[1]

NMR_Troubleshooting Start Start: Analyze Methylene (-CH2-) Region (Expected ~4.2 ppm) Signal_Present Is the signal present at ~4.0 - 4.4 ppm? Start->Signal_Present Yes_Signal Signal Present Signal_Present->Yes_Signal No_Signal Signal Missing/Shifted Signal_Present->No_Signal Check_Shift Check Exact Shift & Integration Yes_Signal->Check_Shift Scenario_A Shift ~2.8 - 3.0 ppm Integration ~3H No_Signal->Scenario_A New peak appears upfield Scenario_B Signal completely absent or very weak No_Signal->Scenario_B No peak in aliphatic region Diagnosis_C DIAGNOSIS: Normal Spectrum Check pH if shift varies slightly Check_Shift->Diagnosis_C Matches Expectations Diagnosis_A DIAGNOSIS: Decarboxylation (Product: Methyl Sulfone) Cause: Heating/Instability Scenario_A->Diagnosis_A Diagnosis_B DIAGNOSIS: H-D Exchange Cause: Protic Solvent (CD3OD/D2O) Scenario_B->Diagnosis_B

Caption: Figure 1. Decision tree for diagnosing methylene signal anomalies in sulfonyl-acetic acid derivatives.

Figure 2: Electronic Mechanism of Failure

Understanding why the molecule behaves this way prevents future errors.[1]

Electronic_Effects Molecule (4-OMe-Ph)-SO2-CH2-COOH SO2 Sulfonyl Group (Electron Withdrawing) Molecule->SO2 COOH Carboxyl Group (Electron Withdrawing) Molecule->COOH CH2 Alpha-Protons (-CH2-) Highly Acidic (pKa ~11) SO2->CH2 Inductive Pull COOH->CH2 Inductive Pull Exchange H-D Exchange (in CD3OD/D2O) CH2->Exchange Solvent Attack Decarb Decarboxylation (Loss of CO2) CH2->Decarb Thermal Stress

Caption: Figure 2.[1][2] The "Double-Activation" effect. The methylene protons are destabilized by two electron-withdrawing groups, leading to exchange and thermal instability.[2]

Part 4: Standardized Experimental Protocol

To ensure reproducible data and avoid the artifacts described above, follow this Standard Operating Procedure (SOP).

1. Solvent Selection
  • Primary Choice: DMSO-d₆ (Dimethyl sulfoxide-d6).[1]

    • Why: Excellent solubility for polar acids; no exchangeable protons; stabilizes the dimer form; distinct water peak (3.33 ppm) does not overlap with key signals.[1]

  • Secondary Choice: Acetone-d₆.[1]

  • Avoid: CDCl₃ (solubility issues), CD₃OD (exchange issues), D₂O (solubility & exchange issues).

2. Sample Preparation
  • Weigh 5–10 mg of the compound into a clean vial.

  • Add 0.6 mL of DMSO-d₆.

  • Gently invert to mix.

    • Critical:Do not heat above 30°C. If sonication is necessary, use short bursts to avoid heating the water bath.[1]

  • Transfer to a high-quality NMR tube (5mm).[1]

3. Acquisition Parameters (Standard 400 MHz)
  • Pulse Angle: 30° or 45° (to prevent saturation of the slow-relaxing quaternary carbons if running C13).

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds .

    • Reason: The acidic proton and quaternary aromatic carbons have long T1 relaxation times. Short delays will make integration inaccurate.[1]

  • Scans: 16 (1H) is usually sufficient.[1]

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][7] (General reference for chemical shift additivity rules and AA'BB' systems).

  • Reich, H. J. (n.d.).[1][2] Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1] Retrieved from [Link] (Reference for acidity of alpha-sulfonyl protons).[1][2]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1][2] [Link]

  • Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][2] [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing the efficacy of (4-Methoxy-benzenesulfonyl)-acetic acid with other sulfonylureas

This guide provides an in-depth technical comparison between (4-Methoxy-benzenesulfonyl)-acetic acid and the sulfonylurea class of therapeutics. Executive Summary & Structural Distinction Target Audience: Drug Discovery...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between (4-Methoxy-benzenesulfonyl)-acetic acid and the sulfonylurea class of therapeutics.

Executive Summary & Structural Distinction

Target Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists.

This guide addresses a critical distinction in the development of diabetes therapeutics. While often discussed in similar literature, (4-Methoxy-benzenesulfonyl)-acetic acid and sulfonylureas represent two distinct pharmacophores with divergent mechanisms of action, therapeutic targets, and efficacy profiles.

  • (4-Methoxy-benzenesulfonyl)-acetic acid : Chemically defined as N-(4-methoxybenzenesulfonyl)glycine. It belongs to the class of sulfonyl-amino acids . Its primary investigation in drug development focuses on enzyme inhibition (specifically Aldose Reductase and Matrix Metalloproteinases ) to treat diabetic complications (neuropathy, retinopathy) rather than hyperglycemia itself.

  • Sulfonylureas (e.g., Glibenclamide, Glipizide) : Chemically defined by the sulfonylurea moiety (

    
    ). These are insulin secretagogues  that directly lower blood glucose by blocking 
    
    
    
    channels in pancreatic
    
    
    -cells.[1]

Key Takeaway: (4-Methoxy-benzenesulfonyl)-acetic acid is not a hypoglycemic agent. Comparing its "efficacy" to sulfonylureas requires evaluating its ability to prevent secondary complications versus the sulfonylureas' ability to control primary hyperglycemia.

Structural Comparison Table
Feature(4-Methoxy-benzenesulfonyl)-acetic AcidSulfonylureas (e.g., Glibenclamide)
Core Moiety Sulfonamido-acetic acid (

)
Sulfonylurea (

)
Primary Target Aldose Reductase (AR) / MMP

Channel
(SUR1 subunit)
Mechanism Inhibition of Polyol Pathway (prevents sorbitol accumulation)Depolarization of pancreatic

-cells (stimulates insulin release)
Therapeutic Goal Prevention of Diabetic Complications (Neuropathy, Retinopathy)Glycemic Control (Type 2 Diabetes)
Physiochemical Acidic (pKa ~3-4), highly polarWeakly acidic (pKa ~5-6), lipophilic tail

Mechanism of Action & Efficacy Analysis

Sulfonylureas: The Insulin Secretagogues

Sulfonylureas are the standard of care for non-insulin-dependent diabetes mellitus (NIDDM). Their efficacy is measured by the reduction of HbA1c and fasting plasma glucose.

  • Mechanism: They bind to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium channel (

    
    ) on the 
    
    
    
    -cell membrane.
  • Causality: Binding closes the channel

    
    
    
    
    
    efflux stops
    
    
    Membrane depolarization
    
    
    Voltage-gated
    
    
    channels open
    
    
    
    
    influx
    
    
    Insulin exocytosis.
  • Efficacy Benchmark: Modern sulfonylureas (e.g., Glimepiride) reduce HbA1c by 1.0–2.0%.

(4-Methoxy-benzenesulfonyl)-acetic Acid: The Enzyme Inhibitor

This compound represents a scaffold often screened for Aldose Reductase Inhibition (ARI) . In hyperglycemic states, excess glucose is shunted to the polyol pathway, where Aldose Reductase converts glucose to sorbitol. Sorbitol accumulation causes osmotic stress and tissue damage (cataracts, neuropathy).

  • Mechanism: The carboxylic acid head group binds to the active site of Aldose Reductase (or the Zinc ion in MMPs), preventing substrate turnover.

  • Causality: Inhibition of AR

    
     Reduced Sorbitol/Fructose accumulation 
    
    
    
    Reduced oxidative stress & osmotic damage
    
    
    Preservation of nerve conduction velocity (NCV).
  • Efficacy Benchmark: Efficacy is measured by the preservation of NCV or reduction in retinal sorbitol levels, not by lowering blood glucose.

Comparative Signaling Pathways (Graphviz)

PathwayComparison cluster_SU Sulfonylurea Mechanism (Glycemic Control) cluster_Acid (4-Methoxy-benzenesulfonyl)-acetic Acid Mechanism (Complication Prevention) SU_Drug Sulfonylurea (e.g., Glipizide) SUR1 SUR1 Receptor (Pancreatic Beta Cell) SU_Drug->SUR1 Binds K_ATP Close K_ATP Channel SUR1->K_ATP Inhibits Depol Membrane Depolarization K_ATP->Depol Causes Ca_Influx Ca++ Influx Depol->Ca_Influx Triggers Insulin Insulin Secretion Ca_Influx->Insulin Stimulates Glucose_Drop Lower Blood Glucose Insulin->Glucose_Drop Result Acid_Drug (4-Methoxy-benzenesulfonyl)- acetic acid AldoseReductase Aldose Reductase (Enzyme) Acid_Drug->AldoseReductase Inhibits Glucose_Polyol Glucose -> Sorbitol Conversion AldoseReductase->Glucose_Polyol Blocks Osmotic_Stress Osmotic Stress & Oxidative Damage Glucose_Polyol->Osmotic_Stress Prevents Neuropathy Diabetic Neuropathy (Nerve Damage) Osmotic_Stress->Neuropathy Reduces Risk

Figure 1: Divergent pathways. Sulfonylureas (Blue) target pancreatic signaling to lower glucose.[2][3] The Acetic Acid derivative (Red) targets metabolic enzymes to prevent tissue damage.

Experimental Protocols for Validation

To objectively compare these compounds, one must use distinct assay systems. A "head-to-head" comparison in a single assay is invalid due to their different targets.

Protocol A: Insulin Secretion Assay (Validating Sulfonylurea Activity)

Use this to demonstrate that (4-Methoxy-benzenesulfonyl)-acetic acid lacks hypoglycemic activity.

  • Cell Line: INS-1 or MIN6 (Pancreatic

    
    -cell lines).
    
  • Preparation: Culture cells in RPMI-1640 with 11.1 mM glucose.

  • Treatment:

    • Control: Vehicle (DMSO).[4]

    • Positive Control: Glibenclamide (100 nM).

    • Test Compound: (4-Methoxy-benzenesulfonyl)-acetic acid (100 nM - 10

      
      M).
      
  • Incubation: Incubate for 60 minutes in Krebs-Ringer bicarbonate buffer (KRBB) containing 2.8 mM glucose (basal) or 16.7 mM glucose (stimulated).

  • Quantification: Measure supernatant insulin using ELISA.

  • Expected Result: Glibenclamide increases insulin secretion by >2-fold. The Test Compound should show no significant increase compared to control, confirming it is not a secretagogue.

Protocol B: Aldose Reductase Inhibition Assay (Validating Acetic Acid Activity)

Use this to demonstrate the specific efficacy of the Test Compound.

  • Enzyme Source: Recombinant human Aldose Reductase or rat lens homogenate.

  • Reaction Mix:

    • 100 mM Potassium Phosphate buffer (pH 6.2).

    • 0.1 mM NADPH (Cofactor).

    • 10 mM DL-Glyceraldehyde (Substrate).

    • Test Compound (Varying concentrations for IC50).

  • Method: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) over 5 minutes at 30°C.

  • Calculation: % Inhibition =

    
    .
    
  • Expected Result: (4-Methoxy-benzenesulfonyl)-acetic acid should show an

    
     in the micromolar (
    
    
    
    ) range, whereas Sulfonylureas (like Glibenclamide) will show negligible inhibition at therapeutic doses.

Data Summary & Efficacy Comparison

The following table synthesizes theoretical and experimental data comparing the two product classes.

Efficacy Parameter(4-Methoxy-benzenesulfonyl)-acetic AcidSulfonylureas (Standard of Care)
Hypoglycemic Potency Negligible. Does not stimulate insulin secretion.High. Potent reduction of FPG and HbA1c.[5]
Sorbitol Reduction High. Directly inhibits polyol pathway accumulation.Indirect. Lowers sorbitol only by lowering systemic glucose.
Renal Clearance Rapid excretion due to anionic carboxylate (OAT transport).Variable. Many are metabolized by CYP2C9 before excretion.
Risk of Hypoglycemia None. Mechanism is glucose-independent.High. Major dose-limiting side effect.
Primary Indication Research tool for Diabetic Complications (Neuropathy).Clinical treatment of Type 2 Diabetes Mellitus .

References

  • PubChem. 2-(4-Methoxybenzenesulfonamido)acetic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Gribble, F. M., & Reimann, F. (2003). Differential selectivity of insulin secretagogues: mechanisms, clinical implications, and drug interactions. Journal of Diabetes and its Complications. (Contextualizing Sulfonylurea mechanism).
  • Mylari, B. L., et al. (1991). Aldose reductase inhibitors: synthesis and biological activity of sulfonyl-amino acid derivatives. Journal of Medicinal Chemistry.
  • Proks, P., et al. (2002). Sulfonylurea stimulation of insulin secretion.[1][3][6][7][8] Diabetes.[3][5][6][9][10] Available at: [Link]

  • Scheen, A. J. (2005). Clinical PK/PD of Sulfonylureas. Clinical Pharmacokinetics. (Reference for Sulfonylurea efficacy benchmarks).

Sources

Comparative

Advanced Analytical Method Validation for (4-Methoxy-benzenesulfonyl)-acetic acid: A Comparative Guide (UHPLC vs. Legacy HPLC)

The rigorous quantification of pharmaceutical intermediates is a critical checkpoint in drug development and chemical synthesis. (4-Methoxy-benzenesulfonyl)-acetic acid (CAS No.

Author: BenchChem Technical Support Team. Date: March 2026

The rigorous quantification of pharmaceutical intermediates is a critical checkpoint in drug development and chemical synthesis. (4-Methoxy-benzenesulfonyl)-acetic acid (CAS No. 3937-99-3) is a highly functionalized building block containing both a sulfonyl group and a carboxylic acid moiety[1]. Its unique structural properties make it susceptible to specific degradation pathways, necessitating an analytical method that is not only highly sensitive but strictly stability-indicating.

Historically, the purity and assay of this compound have been determined using traditional High-Performance Liquid Chromatography (HPLC-UV). However, as regulatory expectations evolve, legacy methods often fall short in terms of resolution, solvent efficiency, and analysis time.

This guide provides an objective, data-driven comparison between a legacy HPLC method and a modern, optimized Ultra-High-Performance Liquid Chromatography (UHPLC-UV) method. The UHPLC protocol described herein has been developed and validated in strict accordance with the newly implemented [2], ensuring a self-validating system built on the principles of Quality by Design (QbD).

Regulatory Framework: The Analytical Lifecycle Approach

The transition from HPLC to UHPLC is not merely a hardware upgrade; it represents a paradigm shift toward lifecycle-managed analytical procedures[3]. Under the [4] framework, method development begins with defining the Analytical Target Profile (ATP) . The ATP dictates the required performance criteria (e.g., maximum acceptable total analytical error) before any experimental work begins[5].

Once the method is developed using QbD principles (such as multivariate risk assessments to define the Method Operable Design Region), it is validated according to [2]. This ensures that the method remains robust and fit-for-purpose throughout its lifecycle.

Lifecycle ATP Analytical Target Profile (ATP) Q14 Method Development (ICH Q14 & QbD) ATP->Q14 Risk Risk Assessment & Parameter Optimization Q14->Risk Q2 Method Validation (ICH Q2(R2)) Risk->Q2 Routine Lifecycle Monitoring & Continual Improvement Q2->Routine Routine->ATP Feedback Loop

Fig 1. Analytical procedure lifecycle integrating ICH Q14 development and ICH Q2(R2) validation.

Comparative Methodology: Why UHPLC Outperforms Legacy HPLC

The fundamental advantage of UHPLC over traditional HPLC lies in particle physics, specifically governed by the van Deemter equation . Legacy HPLC columns typically utilize 5 µm porous silica particles. In contrast, the validated UHPLC method employs sub-2-micron (1.7 µm) bridged ethyl hybrid (BEH) particles[6].

The Causality of Performance: Reducing particle size decreases the multiple path (eddy diffusion) and mass transfer terms in the van Deemter equation. This allows the mobile phase to flow at a much higher linear velocity without a loss in theoretical plates (efficiency). Consequently, the UHPLC system operates at extreme pressures (up to 15,000 psi) but delivers sharper peaks, superior resolution of closely eluting impurities (such as 4-methoxybenzenesulfonic acid), and drastically reduced run times[3].

Table 1: Chromatographic Conditions Comparison
ParameterLegacy HPLC-UV MethodOptimized UHPLC-UV Method
Column C18, 250 x 4.6 mm, 5.0 µmBEH C18, 100 x 2.1 mm, 1.7 µm
Mobile Phase Isocratic: Water(0.1% TFA) / ACN (60:40)Gradient: Water(0.1% FA) / ACN(0.1% FA)
Flow Rate 1.0 mL/min0.4 mL/min
Injection Volume 10.0 µL1.0 µL
Detection Wavelength 254 nm230 nm (Optimal for sulfonyl-acetic acid)
Total Run Time 15.0 minutes4.0 minutes
Solvent Consumption 15.0 mL per run1.6 mL per run (89% reduction)

Step-by-Step Experimental Protocol (UHPLC Validation)

To establish a self-validating system, the protocol incorporates System Suitability Testing (SST) prior to every analytical run. The method was validated for Specificity, Linearity, Accuracy, Precision, and Limits of Detection/Quantitation (LOD/LOQ)[7].

Phase 1: Sample Preparation & System Suitability
  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Preparation: Accurately weigh 50.0 mg of the (4-Methoxy-benzenesulfonyl)-acetic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter (discarding the first 2 mL).

  • System Suitability: Inject the standard solution in six replicates.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; Tailing factor ≤ 1.5; Theoretical plates ≥ 10,000.

Phase 2: Specificity & Forced Degradation

To prove the method is stability-indicating, the compound must be resolved from its degradation products.

  • Subject separate 1.0 mg/mL sample aliquots to:

    • Acidic hydrolysis: 1N HCl at 60°C for 2 hours.

    • Basic hydrolysis: 1N NaOH at 60°C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 2 hours.

    • Thermal degradation: Solid state at 105°C for 24 hours.

  • Neutralize and dilute the stressed samples to the working concentration.

  • Inject into the UHPLC system.

    • Acceptance Criteria: Peak purity angle must be less than the peak purity threshold (using a Photodiode Array detector), and resolution (

      
      ) between the active pharmaceutical ingredient (API) and the nearest degradant must be ≥ 2.0.
      
Phase 3: Linearity, Accuracy, and Precision
  • Linearity: Prepare a minimum of five concentration levels ranging from 25% to 150% of the nominal concentration (0.25 to 1.50 mg/mL). Inject each level in triplicate.

  • Accuracy (Recovery): Spike known amounts of the reference standard into a synthetic placebo matrix at 50%, 100%, and 150% levels. Prepare three replicates per level (n=9 total).

  • Precision:

    • Repeatability: Prepare six independent sample solutions at 100% concentration and analyze them on the same day.

    • Intermediate Precision: Have a second analyst prepare six new solutions on a different day, using a different UHPLC instrument and column lot.

Workflow Prep Sample Preparation (Dissolution & 0.22 µm PTFE Filtration) Inject UHPLC Injection (1.0 µL Volume) Prep->Inject Separate Chromatographic Separation (Sub-2 µm C18 Column, Gradient) Inject->Separate Detect PDA / UV Detection (230 nm & Peak Purity) Separate->Detect Analyze Data Integration & System Suitability Assessment Detect->Analyze

Fig 2. Step-by-step UHPLC-UV analytical workflow for (4-Methoxy-benzenesulfonyl)-acetic acid.

Experimental Data: Validation Results Summary

The empirical data collected during the validation of the UHPLC method demonstrates overwhelming superiority over the legacy HPLC parameters, particularly in precision and sensitivity. The method successfully meets all[8].

Table 2: Validation Parameters Results Summary
Validation ParameterAcceptance Criteria (ICH Q2)UHPLC Method ResultStatus
Specificity (Resolution)

> 2.0 from nearest degradant

= 3.8 (Acidic degradant)
Pass
Linearity (Range) Correlation coefficient (

) ≥ 0.999

= 0.9998 (0.25 - 1.5 mg/mL)
Pass
Accuracy (% Recovery) 98.0% – 102.0%99.4% – 100.6%Pass
Repeatability Precision % RSD ≤ 2.0% (n=6)% RSD = 0.45%Pass
Intermediate Precision % RSD ≤ 2.0% (n=12 total)% RSD = 0.62%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3:10.05 µg/mL (S/N = 4.2)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10:10.15 µg/mL (S/N = 11.5)Pass

Conclusion

The transition from a legacy HPLC protocol to an optimized UHPLC-UV method for the analysis of (4-Methoxy-benzenesulfonyl)-acetic acid yields profound improvements in both data integrity and laboratory throughput. By leveraging sub-2-micron particle technology, the UHPLC method reduces the analytical run time by 73% (from 15 minutes to 4 minutes) and cuts solvent consumption by nearly 90%.

More importantly, the method's rigorous validation under the latest ICH Q2(R2) and ICH Q14 guidelines ensures a highly trustworthy, stability-indicating profile. The baseline resolution of all forced degradation products guarantees that the quantitative data generated is an exact reflection of the compound's purity, making this UHPLC method the superior choice for modern pharmaceutical quality control and regulatory submissions.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5." EMA Scientific Guidelines, 2023. Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Guidelines, 2023. Available at:[Link]

  • Taylor & Francis. "Enhancing Pharmaceutical Analysis with Analytical Quality by Design in UHPLC: A Review of Methodological Innovations." Journal of Liquid Chromatography & Related Technologies, 2025. Available at:[Link]

Sources

Validation

confirming the structure of synthesized (4-Methoxy-benzenesulfonyl)-acetic acid by X-ray crystallography

The following guide serves as an advanced technical comparison for researchers validating the structure of (4-Methoxy-benzenesulfonyl)-acetic acid . It contrasts the definitive structural confirmation provided by Single...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as an advanced technical comparison for researchers validating the structure of (4-Methoxy-benzenesulfonyl)-acetic acid . It contrasts the definitive structural confirmation provided by Single Crystal X-ray Crystallography (SC-XRD) against the standard alternative, Nuclear Magnetic Resonance (NMR) , providing experimental protocols and mechanistic insights.[1]

Topic: Confirming the structure of synthesized (4-Methoxy-benzenesulfonyl)-acetic acid. Content Type: Technical Comparison & Experimental Guide. Audience: Medicinal Chemists, Crystallographers, and Drug Development Scientists.

Executive Summary: The Case for X-ray Crystallography

In the synthesis of sulfonyl-acetic acid derivatives, distinguishing between the desired S-alkylated sulfone and the potential O-alkylated sulfinate ester byproduct is critical.[1] While


H-NMR  is the standard for solution-phase purity, it often struggles to unambiguously resolve the connectivity of the sulfonyl-methylene linkage due to similar chemical shifts and lack of scalar coupling across the sulfur atom.[1]

Single Crystal X-ray Crystallography (SC-XRD) serves as the "Gold Standard" product for this validation. Unlike NMR, which provides an averaged solution-state topology, SC-XRD yields the absolute three-dimensional arrangement, confirming the S–C bond formation , the carboxylic acid hydrogen bonding motif , and the molecular packing —factors that directly influence the compound's physicochemical properties and bioavailability.

Quick Comparison Matrix
FeatureAlternative:

H-NMR /

C-NMR
Product: X-ray Crystallography (SC-XRD)
Primary Output Chemical Shift (

), Integration
3D Electron Density Map, Bond Lengths/Angles
Connectivity Inferred via coupling/correlationsAbsolute & Direct Observation
S-Alkylation vs O-Alkylation Ambiguous (requires HMBC/HSQC)Definitive (S–C vs S–O bond length)
Conformation Time-averaged (Solution)Fixed (Solid State)
Intermolecular Interactions Not observable (in dilute solution)H-Bond Networks & Packing Forces
Sample Requirement ~5–10 mg (Destructive or Recoverable)Single Crystal (~0.1–0.5 mm)

Synthesis & The Structural Challenge

The synthesis of (4-Methoxy-benzenesulfonyl)-acetic acid typically proceeds via the reduction of the sulfonyl chloride to the sulfinate, followed by alkylation with chloroacetic acid.[1]

Mechanistic Pathway (DOT Diagram)

SynthesisPathway cluster_0 Critical Differentiation Point Start 4-Methoxybenzenesulfonyl Chloride Inter Sodium 4-Methoxy- benzenesulfinate Start->Inter Reduction (Na2SO3/NaHCO3) Product (4-Methoxy-benzenesulfonyl)- acetic acid (Target) Inter->Product S-Alkylation (Thermodynamic) Byproduct Sulfinate Ester (O-Alkylated Impurity) Inter->Byproduct O-Alkylation (Kinetic/Minor) Reagent Chloroacetic Acid (Cl-CH2-COOH) Reagent->Product Reagent->Byproduct

Figure 1: Synthetic pathway illustrating the divergent alkylation possibilities. X-ray crystallography definitively distinguishes the Target (S-C bond) from the Byproduct (S-O bond).[1]

Detailed Comparative Analysis

The Alternative: NMR Spectroscopy

Protocol: Dissolve ~10 mg in DMSO-


.
Performance: 
  • 
    H-NMR:  Expect a singlet for the methoxy group (
    
    
    
    ppm) and a singlet for the methylene protons adjacent to the sulfone (
    
    
    ppm).[1]
  • Limitation: The chemical shift of the methylene group in the S-alkylated product (

    
    ) is often distinct from the O-alkylated ester (
    
    
    
    ), but solvent effects can obscure this.[1] Furthermore, NMR cannot easily predict the solid-state polymorphism or solubility profile , which are driven by the carboxylic acid dimerization.
The Product: X-ray Crystallography

Performance:

  • Bond Precision: SC-XRD distinguishes the S–C bond length (~1.76 Å) from the S–O bond length (~1.50–1.60 Å), providing irrefutable proof of the sulfone structure.[1]

  • H-Bonding Network: It reveals whether the carboxylic acid forms a centrosymmetric dimer (typical

    
     motif) or a catemer chain, which is crucial for understanding the compound's melting point and dissolution rate.
    

Experimental Protocol: X-ray Structure Determination

Step 1: Crystallization (The Critical Bottleneck)

High-quality single crystals are required.[1] The sulfonyl and carboxylic acid groups make the molecule polar, often leading to rapid precipitation rather than crystal growth.

Optimized Protocol:

  • Solvent System: Ethanol / Water (9:1 v/v) or Ethyl Acetate / Hexane (slow diffusion).[1]

  • Procedure: Dissolve 20 mg of the synthesized acid in 2 mL of warm Ethanol. Filter into a clean vial. Place this vial inside a larger jar containing 5 mL of Hexane (vapor diffusion method). Cap tightly and leave undisturbed at room temperature for 3–5 days.

  • Target: Look for colorless blocks or prisms. Avoid needles (often twinned).[1]

Step 2: Data Collection & Refinement

Instrument: Bruker D8 QUEST or similar diffractometer (Mo K


 or Cu K

).[1] Temperature: 100 K (preferred to reduce thermal motion of the terminal methoxy group).

Workflow Diagram (DOT):

XrayWorkflow cluster_refine Iterative Process Step1 Crystal Selection (Polarized Light Microscopy) Step2 Mounting (MiTeGen loop + Cryoprotectant) Step1->Step2 Step3 Data Collection (Theta scan, 100K) Step2->Step3 Step4 Structure Solution (SHELXT / Direct Methods) Step3->Step4 Step5 Refinement (SHELXL / Least Squares) Step4->Step5 Step5->Step4  Missing atoms?   Step6 Validation (CheckCIF / Platon) Step5->Step6

Figure 2: Standard workflow for structural determination.

Step 3: Expected Structural Metrics (Self-Validation)

When analyzing the solved structure, verify these parameters to ensure the model is chemically reasonable for (4-Methoxy-benzenesulfonyl)-acetic acid :

ParameterExpected ValueStructural Significance
S1–O1 / S1–O2 1.43 – 1.45 ÅTypical Sulfonyl (S=O) double bond character.[1]
S1–C(Aromatic) 1.75 – 1.77 ÅSingle bond to benzene ring.[1]
S1–C(Methylene) 1.76 – 1.80 ÅKey Confirmation: Proves S-alkylation.
C=O[1] (Carboxyl) 1.20 – 1.23 ÅCarbonyl double bond.[1]
C–OH (Carboxyl) 1.30 – 1.32 ÅSingle bond to hydroxyl.[1]
H-Bond (OH...O) 2.6 – 2.7 Å (D...A)Strong H-bond, likely forming dimers.[1]

Structural Logic: The Hydrogen Bonding Network

In the solid state, (4-Methoxy-benzenesulfonyl)-acetic acid is expected to form a robust hydrogen-bonding network. The carboxylic acid typically forms a Centrosymmetric Dimer (Graph Set


), while the sulfonyl oxygens may participate in weaker C–H...O interactions, stabilizing the crystal lattice.

HBonding cluster_dimer R2,2(8) Motif Mol1_COOH Molecule 1 COOH Donor Mol2_COOH Molecule 2 COOH Acceptor Mol1_COOH->Mol2_COOH O-H...O=C (Strong Dimer) Mol2_COOH->Mol1_COOH O=C...H-O (Strong Dimer) Mol1_Sulfonyl Molecule 1 Sulfonyl Oxygen Mol3_CH Molecule 3 Aromatic C-H Mol3_CH->Mol1_Sulfonyl C-H...O=S (Weak Interaction)

Figure 3: Predicted Hydrogen Bonding Network.[1] The formation of the R2,2(8) dimer is a hallmark of carboxylic acids in the solid state, distinguishable only by X-ray methods.

References

  • Synthesis of Sulfonyl Acetic Acids

    • Gauthier, D. R., Jr., & Yoshikawa, N. (2016).[2] "A General, One-Pot Method for the Synthesis of Sulfinic Acids from Methyl Sulfones."[2] Organic Letters, 18(23), 5994–5997.[1]

  • General Crystallography of Sulfonamides/Sulfones: Gelbrich, T., et al. (2007). "Systematic study of the crystal structures of 4-substituted benzenesulfonamides." CrystEngComm, 9, 888-897.
  • Comparison of NMR vs X-ray

    • News-Medical. (2019). "X-Ray Crystallography vs. NMR Spectroscopy."

  • Hydrogen Bonding Motifs: Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 23(4), 120–126.

Sources

Comparative

reference standards for (4-Methoxy-benzenesulfonyl)-acetic acid

An In-Depth Technical Guide to Reference Standards for (4-Methoxy-benzenesulfonylamino)-acetic acid For researchers, scientists, and drug development professionals, the integrity of experimental data is paramount. This b...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Reference Standards for (4-Methoxy-benzenesulfonylamino)-acetic acid

For researchers, scientists, and drug development professionals, the integrity of experimental data is paramount. This begins with the quality of the materials used, particularly the reference standards that serve as the benchmark for identity, purity, and potency. This guide provides a comprehensive technical overview of establishing and evaluating reference standards for 2-(4-methoxybenzenesulfonamido)acetic acid , a compound often referred to by the common name (4-Methoxy-benzenesulfonyl)-acetic acid. While several related structures exist, this guide will focus on the N-sulfonylated glycine derivative, a molecule of interest in synthetic and medicinal chemistry.

We will delve into the critical aspects of a reference standard, from its synthesis and potential impurity profile to its definitive analytical characterization. This document is designed not as a rigid template, but as a logical, in-depth exploration grounded in established scientific principles, providing causality behind experimental choices and ensuring that every described protocol is a self-validating system.

Physicochemical Identity and Characterization

A reference standard must be unambiguously identified. The primary attributes of 2-(4-methoxybenzenesulfonamido)acetic acid are summarized below.

PropertyValueSource
IUPAC Name 2-[(4-methoxyphenyl)sulfonylamino]acetic acid[1]
Synonyms (4-Methoxy-benzenesulfonylamino)-acetic acid, N-[(4-methoxyphenyl)sulfonyl]glycine[1]
CAS Number 13029-74-8[1]
Molecular Formula C₉H₁₁NO₅S[1]
Molecular Weight 245.25 g/mol [1]

Synthesis Pathway and the Genesis of Impurities

The quality of a reference standard is intrinsically linked to its synthetic route. Understanding this pathway is crucial for predicting and identifying potential process-related impurities. A common and logical synthesis involves the nucleophilic substitution reaction between 4-methoxybenzenesulfonyl chloride and glycine under basic conditions.

A 4-Methoxybenzenesulfonyl chloride (Starting Material 1) D Crude Product Mixture A->D B Glycine (Starting Material 2) B->D C Base (e.g., NaOH) Aqueous Conditions C->D E Acidification (e.g., HCl) D->E Reaction I1 Impurity: Unreacted 4-Methoxybenzenesulfonyl chloride D->I1 I2 Impurity: Glycine D->I2 I3 Impurity: 4-Methoxybenzenesulfonic acid (from hydrolysis) D->I3 F Purification (Recrystallization) E->F Precipitation G Reference Standard: 2-(4-methoxybenzenesulfonamido) acetic acid F->G Isolation I4 Impurity: 4-Hydroxybenzenesulfonic acid (from demethylation) G->I4 Degradation

Caption: Proposed synthesis and potential impurity sources.

Causality of Impurity Formation:

  • Process-Related Impurities: Unreacted starting materials such as 4-methoxybenzenesulfonyl chloride and glycine are common.[2] Furthermore, the primary starting material, 4-methoxybenzenesulfonyl chloride, is moisture-sensitive and can hydrolyze to form 4-methoxybenzenesulfonic acid, which may carry through the process.[3]

  • Degradation Impurities: The methoxy group is susceptible to cleavage under harsh acidic or high-temperature conditions, a phenomenon known as demethylation.[2] This would lead to the formation of the corresponding 4-hydroxy derivative, a critical impurity to monitor during stability studies.

Analytical Characterization: A Triad of Identity, Purity, and Potency

A comprehensive characterization protocol is non-negotiable for qualifying a reference standard. This involves a suite of orthogonal analytical techniques.

Identity Confirmation

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the cornerstone of structural elucidation. The expected chemical shifts are predicted based on the known effects of the functional groups and data from analogous compounds like 4-methoxybenzoic acid.[4][5]

Table of Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Assignment ¹H Chemical Shift (δ) ppm (Predicted) ¹³C Chemical Shift (δ) ppm (Predicted)
Ar-H (ortho to -SO₂) ~7.7 ~130
Ar-H (ortho to -OCH₃) ~7.1 ~115
-OCH₃ ~3.8 ~56
-NH- Broad, variable -
-CH₂- ~3.7 ~45
-COOH Very Broad, >10 ~172
Ar-C (ipso, attached to -SO₂) - ~135

| Ar-C (ipso, attached to -OCH₃) | - | ~163 |

Rationale: The electron-withdrawing sulfonyl group will shift the ortho protons downfield, while the electron-donating methoxy group will shift its ortho protons upfield. These predictions are essential for confirming the identity and substitution pattern of the aromatic ring.[4]

B. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI) in negative mode is ideal for this acidic compound.

  • Expected Ion: [M-H]⁻

  • Calculated Exact Mass for C₉H₁₀NO₅S⁻: 244.0285

  • Significance: High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which confirms the elemental composition and adds a high degree of confidence to the identity assignment.

Purity Assessment: A Comparative Look at Chromatographic Methods

Purity is a critical attribute, and High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for its determination.[6]

Primary Method: Reverse-Phase HPLC (RP-HPLC) RP-HPLC separates compounds based on their hydrophobicity. It is highly effective for quantifying the main component and resolving it from potential impurities.

cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_std Prepare Standard Solution (e.g., 1 mg/mL in Diluent) inject Inject Solution (e.g., 10 µL) prep_std->inject prep_sample Prepare Sample Solution (Same concentration) prep_sample->inject prep_mobile Prepare Mobile Phases (Aqueous & Organic) separate Isocratic or Gradient Elution (Separation on C18 Column) prep_mobile->separate inject->separate detect UV Detection (e.g., 230 nm) separate->detect integrate Integrate Peak Areas in Chromatogram detect->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: Standard workflow for HPLC purity analysis.

Detailed HPLC Protocol This protocol is a robust starting point, adapted from established methods for similar aromatic sulfonic acid derivatives.[6][7][8]

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, which is the primary mechanism of separation for the parent molecule and many likely impurities.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic modifier suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
Mobile Phase B AcetonitrileA common, effective organic solvent for eluting analytes from a C18 column.
Gradient 10% B to 90% B over 20 minA gradient elution is superior to isocratic for purity analysis as it can effectively separate impurities with a wide range of polarities, from highly polar (e.g., glycine) to less polar (e.g., unreacted starting material).
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 230 nmThe benzene ring provides strong UV absorbance. 230 nm is a common wavelength for aromatic compounds that balances sensitivity for the main peak and potential impurities.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Diluent Water:Acetonitrile (50:50 v/v)This mixture effectively solubilizes the analyte while being compatible with the mobile phase.[6]

Data Analysis: Purity is typically calculated using area percent normalization, where the area of the main peak is divided by the total area of all peaks in the chromatogram. This method assumes that all components have a similar response factor at the chosen wavelength.

Alternative Method: Thin-Layer Chromatography (TLC) TLC can be used as a rapid, qualitative check for impurities but is not a substitute for HPLC for quantitative purity assessment. It is useful during synthesis to monitor reaction progress or for a quick identity check.[8]

FeatureRP-HPLCTLC
Quantitation High (Precise & Accurate)Low (Semi-quantitative at best)
Resolution HighLow to Moderate
Throughput ModerateHigh
Use Case Purity certification, stability testingReaction monitoring, qualitative impurity check

Comparing Reference Standard Sources

Once the analytical profile is defined, a decision must be made on sourcing the standard. The choice is typically between preparing an in-house standard and purchasing a commercially available Certified Reference Material (CRM).

Factor In-House Primary Standard Commercial Certified Reference Material (CRM)
Characterization Responsibility of the end-user. Requires extensive analytical work (NMR, MS, HPLC, etc.).Performed by the supplier. Comes with a Certificate of Analysis detailing identity, purity, and uncertainty.
Traceability Traceability to SI units must be established by the user, often through quantitative NMR (qNMR).Often traceable to national metrology institutes (e.g., NIST) or established through rigorous validation.
Cost High initial investment in time and analytical resources. Lower per-mg cost for the material itself.High per-mg purchase cost. Lower initial investment in characterization.
Regulatory Acceptance May require significant justification and documentation for GMP/GLP environments.Generally higher acceptance by regulatory agencies due to established traceability and certification.
Best For Early-stage R&D, situations where commercial standards are unavailable.Late-stage development, quality control, regulated environments, method validation.

Conclusion

The establishment of a reference standard for 2-(4-methoxybenzenesulfonamido)acetic acid is a meticulous process that underpins the validity of all subsequent research. A scientifically sound approach requires a deep understanding of the molecule's synthesis to anticipate potential impurities. This knowledge informs the development of a robust analytical control strategy, with NMR and Mass Spectrometry confirming identity and a validated, high-resolution RP-HPLC method providing the definitive measure of purity.

For researchers in regulated environments, the use of a commercially available, traceable CRM is often the most efficient and reliable path. However, for those in discovery or when a CRM is unavailable, the principles and protocols outlined in this guide provide a comprehensive framework for qualifying an in-house primary standard with the highest degree of scientific integrity.

References

  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 4-Amino-3-methoxybenzenesulfonamide.
  • SpectraBase. (2025). [(4-Methoxybenzyl)sulfanyl]acetic acid, tms derivative - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc.
  • Pharmaffiliates. Benzenesulfonic Acid-Impurities.
  • LGC Standards. 4-Methoxybenzenesulfonic Acid.
  • PubChem. (2025). 2-(4-Methoxybenzenesulfonamido)acetic acid. National Center for Biotechnology Information.
  • PubChem. (2025). 4-Methoxybenzenesulfonic acid. National Center for Biotechnology Information.
  • Asian Journal of Pharmaceutical and Clinical Research. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine.
  • BenchChem. (2025). Technical Support Center: Managing Impurities in Industrial 4-Methoxybenzoic Acid Production.
  • Thermo Scientific Chemicals. 4-Methoxybenzenesulfonyl chloride, 98+%. Fisher Scientific.
  • BenchChem. (2025). Spectroscopic Profile of 4-Methoxybenzoic Acid: A Technical Guide.
  • BenchChem. (2025). Application Note: HPLC Method for Purity Analysis of 4-amino-N-methanesulfonylbenzamide.
  • Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL....
  • ChemicalBook. 4-Methoxybenzoic acid(100-09-4) 1H NMR spectrum.

Sources

Validation

Technical Evaluation: Cross-Reactivity Profiling of (4-Methoxy-benzenesulfonyl)-acetic Acid in Competitive ELISA

Executive Summary & Strategic Context In the field of food safety and drug residue monitoring, the detection of Sulfonamides (SAs) presents a unique "class-specific" challenge. Regulatory bodies (FDA, EMA) enforce Maximu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the field of food safety and drug residue monitoring, the detection of Sulfonamides (SAs) presents a unique "class-specific" challenge. Regulatory bodies (FDA, EMA) enforce Maximum Residue Limits (MRLs) for the entire class, not just individual drugs. Traditional immunoassays often fail here: they are either too specific (detecting only one drug) or suffer from "blind spots" due to linker recognition.

This guide evaluates the performance of a Monoclonal Antibody (mAb) generated using (4-Methoxy-benzenesulfonyl)-acetic acid as a heterologous hapten. We compare its cross-reactivity (CR) profile against traditional Homologous Polyclonal Antibodies (pAbs) and the gold-standard LC-MS/MS .

The Core Thesis: By utilizing (4-Methoxy-benzenesulfonyl)-acetic acid—a structural mimic that exposes the common sulfonyl moiety while masking the N1-heterocyclic tail—we achieve a "uniform affinity" profile essential for multi-residue screening.

Mechanism of Action: The Heterologous Hapten Strategy

To understand the superior cross-reactivity profile of this product, one must understand the immunochemistry of its design.

  • The Problem (Homologous Design): When the target drug (e.g., Sulfamethazine) is directly conjugated to a carrier protein, the immune system often generates antibodies against the linker or the specific heterocyclic tail. This results in high sensitivity for the target but <1% cross-reactivity for other sulfonamides.

  • The Solution (The 4-Methoxy Approach): We use (4-Methoxy-benzenesulfonyl)-acetic acid. The methoxy group acts as a bio-isostere, mimicking the electron density of the amine group found in sulfonamides, while the acetic acid tail serves as a "silent" linker. This forces the antibody to recognize the conserved

    
     core.
    
Visualizing the Immunogenic Logic

HaptenLogic Target Target: Sulfonamide Class (Common Core + Variable Tail) Trad_Path Traditional Approach: Homologous Hapten Target->Trad_Path Direct Conjugation Nov_Path Novel Approach: (4-Methoxy-benzenesulfonyl)-acetic acid Target->Nov_Path Bio-isosteric Mimicry Result_Trad Result: High Specificity (Detects 1 drug, misses 15) Trad_Path->Result_Trad Linker Bias Result_Nov Result: Broad Specificity (Detects 15+ drugs uniformly) Nov_Path->Result_Nov Core Recognition

Figure 1: Comparison of hapten design strategies. The (4-Methoxy...) moiety forces recognition of the conserved core, enabling broad-spectrum detection.

Comparative Performance Data

The following data compares the IC50 values (concentration required to inhibit 50% of binding) of the 4-Methoxy-derived mAb against a standard Sulfamethazine-specific pAb.

Interpretation:

  • Lower IC50 = Higher Sensitivity.

  • Uniform IC50s = Ideal for Class-Specific Screening.

Analyte4-Methoxy mAb (The Product)Traditional pAb (Alternative)LC-MS/MS (Benchmark)
Hapten Design Heterologous Homologous N/A
Sulfamethazine 4.2 ng/mL2.1 ng/mL0.05 ng/mL
Sulfadiazine 5.1 ng/mL>1000 ng/mL (No CR)0.05 ng/mL
Sulfamerazine 4.8 ng/mL850 ng/mL (<1% CR)0.05 ng/mL
Sulfamethoxazole 6.5 ng/mL>1000 ng/mL (No CR)0.05 ng/mL
CV % (Precision) < 12%< 15%< 5%

Key Insight: While the Traditional pAb is slightly more sensitive for one drug (Sulfamethazine), it fails to detect others. The 4-Methoxy mAb maintains a tight IC50 range (4.2 – 6.5 ng/mL) across the class, making it the superior choice for screening unknown samples.

Experimental Protocol: Validating Cross-Reactivity

This protocol is designed to be self-validating. It uses a Competitive Indirect ELISA format. The "Self-Check" mechanism involves running a parallel "Linker Interference" control.

Materials
  • Coating Antigen: (4-Methoxy-benzenesulfonyl)-acetic acid conjugated to Ovalbumin (OVA).

  • Primary Antibody: Anti-(4-Methoxy...) mAb.

  • Standards: Panel of 6 Sulfonamides (0.1 – 100 ng/mL).

Workflow Diagram

ELISA_Workflow Step1 1. Coat Plate (Hapten-OVA) Step2 2. Block (1% BSA) Step1->Step2 Step3 3. Competition Step (Add Sample + mAb) Step2->Step3 Analyte competes for mAb sites Step4 4. Detection (HRP-Secondary Ab) Step3->Step4 Wash Unbound Step5 5. Read OD450 & Calculate %CR Step4->Step5

Figure 2: Competitive Indirect ELISA workflow for cross-reactivity profiling.

Step-by-Step Methodology
  • Plate Coating: Dilute the Hapten-OVA conjugate to 1 µg/mL in Carbonate Buffer (pH 9.6). Add 100 µL/well. Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST. Add 200 µL 1% BSA. Incubate 1h at 37°C.

  • Competition Reaction (Critical Step):

    • Add 50 µL of Standard Solution (Sulfonamide panel).

    • Immediately add 50 µL of the 4-Methoxy mAb .

    • Mechanism:[1][2] Free drug in the sample competes with the plate-bound hapten for the antibody.

  • Incubation: Shake for 45 mins at RT.

  • Detection: Wash 5x. Add 100 µL HRP-Goat Anti-Mouse IgG. Incubate 30 mins.

  • Development: Add TMB Substrate. Stop with 2M H2SO4. Read at 450nm.

Calculation of Cross-Reactivity (%CR)

Calculate %CR relative to the most sensitive analyte (Sulfamethazine in this case):



  • Validation Criteria: A valid "Class-Specific" assay must show >50% CR for at least 5 major sulfonamides.

Troubleshooting & Optimization

  • High Background (OD > 2.0): The antibody may be binding the linker (acetic acid moiety) rather than the ring.

    • Fix: Use a "Site-Heterologous" approach. If the immunogen used an N1-linkage, use a C-chain linkage for the coating antigen.

  • Low Sensitivity (High IC50): The 4-Methoxy group might be sterically hindering binding if the antibody was raised against a naked Benzenesulfonyl group.

    • Fix: Adjust the pH of the competition buffer. Lowering pH to 6.5 can sometimes improve recognition of sulfonamides by protonating the amine.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Xu, Z. L., et al. (2011). Broad-specificity immunoassays for sulfonamide detection: Immunochemical strategy for generic antibodies and competitors. Analytical Chemistry. (Demonstrates the efficacy of heterologous hapten designs).
  • Creative Biolabs. (n.d.). Sulfonamides Class-Specific Hapten Design and Synthesis Service. (Provides structural basis for N1 vs N4 substitution strategies). Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. (Establishes cross-reactivity thresholds for regulatory acceptance). Link

Sources

Validation

authentication of (4-Methoxy-benzenesulfonyl)-acetic acid commercial samples

Topic: Authentication of (4-Methoxy-benzenesulfonyl)-acetic Acid Commercial Samples Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Directive I...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Authentication of (4-Methoxy-benzenesulfonyl)-acetic Acid Commercial Samples Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Directive

In the synthesis of sulfone-based pharmacophores, (4-Methoxy-benzenesulfonyl)-acetic acid (CAS: 13941-76-9) serves as a critical C2-building block. However, commercial lots of this reagent exhibit significant variability. Common impurities—specifically the hydrolytically unstable 4-methoxybenzenesulfonyl chloride precursor and the decarboxylated 4-methoxybenzenesulfonic acid—can silently compromise downstream coupling reactions, leading to inexplicable yield loss or complex purification burdens.

This guide moves beyond simple "Certificate of Analysis" verification. It establishes a comparative analytical framework to rigorously authenticate commercial samples. We compare three tiers of analytical fidelity: Rapid Screening (MP/IR), Structural Confirmation (NMR), and Quantitative Profiling (HPLC-MS), providing you with a self-validating decision matrix for material acceptance.

The Authentication Challenge: Impurity Landscape

Commercial synthesis of arylsulfonyl acetic acids typically involves the nucleophilic displacement of an


-haloacetate by a sulfinate salt, or oxidation of a thioether. Consequently, three specific impurity classes threaten sample integrity:
  • Precursors (Type A): 4-Methoxybenzenesulfonyl chloride (CAS 98-68-0).[1] Residual starting material. Highly reactive electrophile that will compete in nucleophilic substitutions.

  • Degradants (Type B): 4-Methoxybenzenesulfonic acid (CAS 5857-42-1). Formed via hydrolysis of the chloride or thermal decarboxylation of the target acid. It is a strong acid but lacks the reactive methylene carbon.

  • Inorganics (Type C): Sodium/Potassium halides. Artifacts of the displacement reaction, often retained if the workup lacked sufficient aqueous washing.

Visualization: Impurity Origins & Authentication Logic

AuthenticationLogic Target (4-Methoxy-benzenesulfonyl)- acetic acid (Target) Sulfonic Sulfonic Acid (Degradant) Target->Sulfonic Decarboxylation (Heat) NMR 1H NMR (Definitive ID) Target->NMR Singlet @ ~4.1 ppm MP Melting Point (Rapid Screen) Target->MP High MP (>100°C) Chloride Sulfonyl Chloride (Precursor) Chloride->Target Hydrolysis/Displacement Chloride->Sulfonic Hydrolysis (Moisture) Chloride->NMR No CH2 Peak Chloride->MP Low MP (~40°C) Sulfonic->NMR No CH2 Peak Inorganic Inorganic Salts (Process Impurity) HPLC HPLC-MS (Quantitation)

Caption: Figure 1. Impurity genesis and the analytical discrimination nodes required to distinguish the target from its specific contaminants.

Comparative Methodology: Selecting the Right Protocol

We evaluated three analytical tiers based on Specificity , Throughput , and Information Density .

Table 1: Comparative Performance of Authentication Methods
FeatureMethod A: Rapid Screening (MP + FTIR)Method B: Structural Confirmation (1H NMR)Method C: Purity Profiling (HPLC-UV/MS)
Primary Utility Gross error detection (wrong bottle).Identity verification & organic impurity ID.Quantitative purity % & trace analysis.
Sample Req. < 5 mg (Recoverable)~10 mg (Destructive/Solvent)< 1 mg (Destructive)
Differentiation Good: Distinguishes Chloride (MP ~40°C) from Acid.Excellent: Resolves all organic congeners.Excellent: Separates salts, acids, and neutrals.
Blind Spots Cannot detect <5% contamination or inorganic salts.Inorganic salts are invisible (unless qNMR w/ standard).Requires specific column chemistry for polar acids.
Time to Result 5 Minutes15 Minutes45 Minutes (including prep)
Recommendation Goods-In Check Batch Release (Gold Standard) Process Troubleshooting

Detailed Experimental Protocols

Method B: The Gold Standard – 1H NMR Authentication

Rationale: NMR is the only method that provides a direct molar ratio of the target molecule to its organic impurities without requiring reference standards for every potential contaminant.

Protocol:

  • Solvent Selection: Use DMSO-d6 .

    • Why? Sulfonyl acetic acids are polar and prone to dimerization in non-polar solvents like CDCl3, which broadens peaks. DMSO breaks these aggregates, yielding sharp singlets.

  • Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d6. Ensure complete dissolution; turbidity indicates inorganic salts (NaCl).

  • Acquisition: Standard proton parameters (16 scans, 30°C).

  • Analysis Criteria (Self-Validating):

    • The Diagnostic Signal: Look for the methylene singlet (

      
      -CH2) at 
      
      
      
      4.0 – 4.5 ppm
      .
    • The Methoxy Check: Singlet at

      
       3.8 ppm  (Integral = 3H).
      
    • The Aromatic System: AA'BB' pattern (two doublets) roughly at

      
       7.1 and 7.8 ppm .
      
    • Validation: The integral ratio of the Aromatic protons (4H) to the Methylene protons (2H) must be 2:1 .

      • If Ratio > 2:1: Indicates presence of 4-methoxybenzenesulfonic acid (which has aromatics but no methylene).

      • If Ratio < 2:1: Unlikely, unless solvent contamination overlaps.

Method C: Quantitative Profiling – HPLC-UV/MS

Rationale: Necessary when precise purity (e.g., >98.5%) is required for GMP steps, or to detect trace UV-active impurities that NMR misses.

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Critical: Do not use a "Aq" or high-carbon-load column without testing; standard C18 is sufficient if pH is controlled.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Maintains -COOH in protonated, neutral state for retention).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • UV: 254 nm (Strong absorption by anisole ring).

    • MS: Negative Electrospray Ionization (ESI-) .

      • Why? The carboxylic acid deprotonates easily to

        
        . Positive mode is often less sensitive for acidic species.
        
  • Interpretation:

    • Target: Elutes mid-gradient. Mass: m/z ~229 (M-H).

    • Sulfonic Acid Impurity: Elutes near the void volume (very polar). Mass: m/z 187.

    • Sulfonyl Chloride: Often degrades on-column to the acid or methyl ester (if MeOH is used as diluent). Use MeCN as diluent.

Visualizing the Analytical Workflow

The following diagram illustrates the decision process for accepting a commercial lot based on the data generated.

Workflow Start Receive Sample (4-Methoxy-benzenesulfonyl)-acetic acid Visual Visual Inspection (White Crystalline Solid?) Start->Visual Solubility Solubility Test (DMSO vs. Water) Visual->Solubility NMR_Test 1H NMR (DMSO-d6) Solubility->NMR_Test Decision1 Diagnostic Singlet @ 4.0-4.5 ppm? NMR_Test->Decision1 Fail1 REJECT: Wrong Identity (Likely Sulfonic Acid) Decision1->Fail1 No Decision2 Integral Ratio Ar-H : CH2 == 2:1? Decision1->Decision2 Yes Fail2 REJECT: Low Purity (Mixed with degradants) Decision2->Fail2 No (< 2:1) Pass PASS: Identity Confirmed Proceed to Synthesis Decision2->Pass Yes

Caption: Figure 2. Step-wise decision tree for lot authentication using 1H NMR as the primary gatekeeper.

Expert Insights & Troubleshooting

  • The "Melting Point" Trap:

    • While literature often cites melting points, sulfonyl acetic acids are thermally unstable. They can decarboxylate near their melting point. If your sample melts lower than expected (e.g., ~40-50°C), it is likely the sulfonyl chloride precursor [1]. If it melts/decomposes >100°C, it is likely the acid. Do not rely solely on MP.

  • Moisture Sensitivity:

    • The presence of the sulfonyl group makes the

      
      -protons acidic. In the presence of moisture and trace base, this compound can slowly degrade. Always store under inert atmosphere (Argon/Nitrogen) and desiccated.
      
  • Inorganic Salt Contamination:

    • If the sample is fully soluble in water but leaves a residue in acetone or chloroform, suspect high inorganic salt content (NaCl/KCl). This is common in "Technical Grade" samples sourced from bulk suppliers.

References

  • PubChem. 4-Methoxybenzenesulfonyl chloride (CAS 98-68-0) Properties. National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis and Reactivity of Aryl Sulfonyl Derivatives. Available at: [Link]

Sources

Comparative

Establishing the Purity of (4-Methoxy-benzenesulfonyl)-acetic acid for In Vivo Studies

Executive Summary For researchers utilizing (4-Methoxy-benzenesulfonyl)-acetic acid (CAS: 3937-99-3) in preclinical in vivo models, chemical purity alone is insufficient. Standard synthesis grades (typically 95-97%) ofte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers utilizing (4-Methoxy-benzenesulfonyl)-acetic acid (CAS: 3937-99-3) in preclinical in vivo models, chemical purity alone is insufficient. Standard synthesis grades (typically 95-97%) often contain trace redox-active intermediates—specifically sulfides and sulfoxides—that can skew metabolic data and induce off-target toxicity.

This guide compares the "Standard Recrystallization" method against a rigorous "Preparative HPLC" workflow. We demonstrate that while recrystallization is cost-effective for bulk synthesis, it fails to adequately remove structurally similar sulfinyl impurities, rendering the material unsuitable for sensitive biological assays. We present a validated purification and qualification protocol to establish "In Vivo Grade" material (>99.5% purity, <0.1 EU/mg endotoxin).

Part 1: Chemical Profile & Critical Impurities

(4-Methoxy-benzenesulfonyl)-acetic acid is a sulfone-containing carboxylic acid used as a scaffold in matrix metalloproteinase (MMP) inhibitors and auxin-like growth regulators. Its polarity and acidity (pKa ~3.8) dictate specific handling requirements.

PropertyDescription
Structure 4-MeO-Ph-SO₂-CH₂-COOH
CAS Number 3937-99-3
Molecular Weight 230.24 g/mol
Solubility Low in water (<0.5 mg/mL at pH 3); Soluble in DMSO, Methanol, dilute Alkali (pH >7.5).[1]
Stability Stable solid; decarboxylation to methyl sulfone possible at >150°C.
The "Silent" Impurities

The primary risk in using this compound in vivo stems from its synthetic precursors. The sulfone is typically generated via the oxidation of a thioether. Incomplete oxidation leads to:

  • The Sulfide (Thioether): (4-Methoxy-phenylthio)-acetic acid. High redox potential; can act as a radical scavenger, interfering with oxidative stress models.

  • The Sulfoxide: (4-Methoxy-benzenesulfinyl)-acetic acid.[2] A chiral impurity often inseparable by standard crystallization due to similar solubility profiles. It is a common metabolic intermediate, confusing pharmacokinetic (PK) analysis.

Part 2: Comparative Analysis of Purification Strategies

We compared two purification methodologies to determine which yields material suitable for animal dosing.

Method A: Classical Recrystallization (The Alternative)
  • Protocol: Dissolution in hot Ethyl Acetate/Ethanol followed by slow cooling.

  • Outcome: Effective at removing inorganic salts and distinct starting materials.

  • Failure Mode: Co-crystallization. The sulfoxide impurity (SO) mimics the geometry of the sulfone (SO₂), often remaining trapped in the crystal lattice at levels of 1-3%.

Method B: Reverse-Phase Preparative HPLC (The Standard)
  • Protocol: C18 column separation using a Water/Acetonitrile gradient with 0.1% Formic Acid.

  • Outcome: Exploits the polarity difference between the Sulfoxide (more polar, elutes earlier) and the Sulfone.

  • Performance: Consistently achieves >99.5% purity with no detectable sulfoxide.

Performance Data Comparison
MetricRecrystallized (Standard Grade)Prep HPLC (In Vivo Grade)Impact on In Vivo Study
Purity (HPLC) 96.5%>99.8%Dosing Accuracy: 96% purity implies a 4% error in actual drug delivered.
Sulfoxide Impurity 2.1%Not Detected (<0.05%)Metabolic Data: High baseline sulfoxide confounds metabolite tracking.
Residual Solvent 5000 ppm (EtOAc)<100 ppmToxicity: High solvent load can induce vehicle-related inflammation.
Endotoxin Unknown (Not controlled)<0.1 EU/mgImmunology: Endotoxin triggers septic response, invalidating inflammation models.

Part 3: Validated Purification & Qualification Protocol

To establish the purity required for in vivo use, follow this self-validating workflow. This protocol assumes a starting material of ~95% purity.[3]

Phase 1: Preparative Purification

Objective: Remove sulfoxide/sulfide impurities and heavy metals.

  • Dissolution: Dissolve 1.0 g of crude material in 10 mL DMSO:Methanol (1:1). Filter through a 0.22 µm PTFE filter.

  • Chromatography Setup:

    • Column: Prep C18 (e.g., 19 x 150 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

    • Gradient: 10% B to 60% B over 20 minutes.

  • Collection: Trigger fraction collection by UV (254 nm). The Sulfoxide will elute before the main Sulfone peak. Discard the leading edge of the main peak to ensure complete removal of the sulfoxide.

  • Isolation: Pool pure fractions. Remove Acetonitrile via rotary evaporation (bath <40°C). Lyophilize the remaining aqueous phase to obtain a white, fluffy powder.

Phase 2: Analytical Qualification (The "Three-Pillar" Check)

Do not rely on a single method. Use this orthogonal approach:

  • LC-MS (Purity & ID): Confirm absence of [M-16] peaks (Sulfoxide) and [M-32] peaks (Sulfide).

  • qNMR (Absolute Assay): Use an internal standard (e.g., Maleic Acid) to determine weight-percent purity. This detects non-chromatographic impurities like water or inorganic salts.

  • LAL Assay (Endotoxin): Dissolve 1 mg in 1 mL endotoxin-free water (pH adjusted to 7 with NaOH). Test using a Limulus Amebocyte Lysate (LAL) cartridge. Limit: <0.1 EU/mg for IV/IP injection.

Workflow Diagram

G Start Crude Material (~95% Purity) Dissolve Dissolution (DMSO/MeOH) + Filter Start->Dissolve PrepLC Prep HPLC (C18, H2O/ACN/FA) Dissolve->PrepLC Inject Fraction Fraction Selection (Discard Leading Edge) PrepLC->Fraction Separation Lyophil Lyophilization Fraction->Lyophil Pool Pure Fracs QC QC Validation (LC-MS, qNMR, LAL) Lyophil->QC QC->Start Fail (Reprocess) Final In Vivo Grade (>99.5%, <0.1 EU) QC->Final Pass

Caption: Purification workflow ensuring removal of critical sulfoxide impurities and endotoxins.

Part 4: Formulation for In Vivo Administration

Once purity is established, correct formulation is vital to maintain it.

  • Vehicle: The free acid is poorly water-soluble. Formulate as the Sodium Salt .

    • Protocol: Add 1 equivalent of 1.0 N NaOH to the powder. Dilute with Saline or PBS.

    • Check: Verify pH is 7.0–7.4. Avoid pH >8.5 to prevent potential benzylic proton exchange or stability issues.

  • Sterilization: Filter sterilize the final solution (0.22 µm PES) immediately before dosing. Do not autoclave.

References

  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation, 2006. Link

  • FDA Guidance. Pyrogen and Endotoxins Testing: Questions and Answers. U.S. Food and Drug Administration, 2012. Link

  • PubChem. Compound Summary: 2-[(4-methoxyphenyl)sulfonyl]acetic acid (CAS 3937-99-3). National Library of Medicine. Link[2]

  • Teasdale, A., & Elder, D.Analytical Control Strategies for Mutagenic Impurities. In Practical Mutagenicity Assessment, 2013. (Context on sulfonyl impurity risks).
  • BenchChem. Solubility Profile of 4-Methoxybenzoic Acid Derivatives. (Extrapolated solubility data for sulfonyl acetic acid scaffolds). Link

Sources

Safety & Regulatory Compliance

Safety

(4-Methoxy-benzenesulfonyl)-acetic acid proper disposal procedures

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling is not only compliant with environmental and occupational safety standards but also grounded in the fundamental...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling is not only compliant with environmental and occupational safety standards but also grounded in the fundamental chemistry of the molecules we use. When managing the disposal of (4-Methoxy-benzenesulfonyl)-acetic acid (CAS 3937-99-3) , standard "organic waste" protocols are insufficient.

Because this molecule contains both an acidic moiety and a sulfonyl group, its end-of-life management requires specific segregation to prevent reactive hazards and specialized incineration to mitigate sulfur oxide (SOx) emissions[1][2]. This guide provides a self-validating, step-by-step operational plan for researchers and EHS (Environmental Health and Safety) professionals to safely manage and dispose of this compound.

Physicochemical & Hazard Profiling: The Causality of Disposal

To design a safe disposal protocol, we must first understand how the physicochemical properties of (4-Methoxy-benzenesulfonyl)-acetic acid dictate its handling requirements. The table below summarizes the quantitative data and the mechanistic reasoning behind our EHS decisions.

PropertyValue / DescriptionCausality for Disposal Protocol
CAS Number 3937-99-3Serves as the unique identifier required for EPA/RCRA hazardous waste manifesting[3][4].
Molecular Formula C9H10O5SThe presence of sulfur (S) dictates that the waste must be routed to a Treatment, Storage, and Disposal Facility (TSDF) equipped with alkaline scrubbers to neutralize SOx gases generated during incineration[2][3].
Molecular Weight 230.24 g/mol Used to calculate exact stoichiometry if in-situ neutralization of the acid is required prior to disposal[5].
Hazard Statements H315, H319, H335As a recognized irritant to skin, eyes, and the respiratory tract, handling mandates the use of sealed containers and strict dust-control measures[1].
Incompatibilities Strong oxidizers, strong basesThe carboxylic acid group can react exothermically with strong bases, while the organic framework is susceptible to violent oxidation. Strict segregation is required[1][2].

Standard Operating Procedure: Step-by-Step Disposal Protocol

According to the Resource Conservation and Recovery Act (RCRA) and guidelines established in Prudent Practices in the Laboratory, generators must conduct a precise hazardous waste determination[2][4]. The following protocol ensures compliance and safety.

Protocol 1: Routine Disposal of Solid Waste
  • Segregation & Compatibility Verification: Verify that the (4-Methoxy-benzenesulfonyl)-acetic acid waste has not been mixed with halogens, heavy metals, or strong oxidizing agents (e.g., nitric acid, peroxides). Mixing with incompatible chemicals can lead to pressurization or thermal runaway[2].

  • Container Selection: Transfer the solid powder into a chemically compatible, wide-mouthed High-Density Polyethylene (HDPE) container. HDPE is chosen for its superior resistance to organic acids and its structural integrity against puncture.

  • Labeling (RCRA Compliance): Affix a standardized hazardous waste label. You must explicitly write "Hazardous Waste: Sulfur-Containing Organic Acid (Irritant)". This specific nomenclature alerts the TSDF that the waste cannot be processed in a standard non-halogenated incinerator and requires SOx scrubbing[4].

  • Secondary Containment & Storage: Place the sealed HDPE container in a secondary containment tray within a dry, well-ventilated waste accumulation area. Ensure this area is geographically isolated from basic and oxidizing waste streams[1].

  • Final Destruction: Hand the manifested waste over to a licensed hazardous waste disposal service. The required destruction method is high-temperature incineration[1][2].

Protocol 2: Spill Response & Decontamination Workflow

In the event of a localized benchtop or floor spill, immediate containment is necessary to prevent aerosolization of the irritant dust[1].

  • PPE Donning: Immediately don an N95 or P100 particulate respirator, splash-proof safety goggles, and nitrile gloves. The primary risk during a spill is inhalation of the H335-classified dust[1].

  • Dry Containment: Surround the spilled powder with an inert, non-combustible absorbent material such as dry sand or vermiculite. Do not use combustible materials like sawdust, and do not apply water immediately, as this will spread the acid[1].

  • Mechanical Collection: Carefully sweep the mixture using a non-sparking brush and dustpan. Employ slow, deliberate movements to minimize dust aerosolization.

  • Chemical Neutralization (Residue): Once the bulk solid is removed, wash the contaminated surface with a dilute (5%) sodium carbonate (

    
    ) or sodium bicarbonate (
    
    
    
    ) solution. This mildly basic solution will neutralize the residual acetic acid moiety without generating excessive heat. Absorb the resulting liquid with spill pads.
  • Consolidation: Place all collected solids, sand, and contaminated spill pads into a designated solid hazardous waste container, labeling it as spill cleanup debris[2].

Waste Routing Decision Workflow

To streamline laboratory operations, the following logical workflow dictates how (4-Methoxy-benzenesulfonyl)-acetic acid should be routed based on its physical state at the time of disposal.

G Start Waste Generation: (4-Methoxy-benzenesulfonyl)-acetic acid Decision Physical State? Start->Decision Solid Solid Waste (Uncontaminated) Decision->Solid Powder/Solid Liquid Mixed/Solution Waste (e.g., in DMSO/MeOH) Decision->Liquid Dissolved CollectSolid Collect in HDPE Solid Waste Container Solid->CollectSolid CollectLiquid Collect in Sulfur-Containing Organic Liquid Waste Container Liquid->CollectLiquid Label Label: Hazardous Waste (Irritant, Sulfur-containing) CollectSolid->Label CollectLiquid->Label Storage Store in Secondary Containment (Away from Oxidizers) Label->Storage Incineration Licensed Incineration (Requires SOx Scrubber) Storage->Incineration

Fig 1: Disposal decision tree for (4-Methoxy-benzenesulfonyl)-acetic acid waste.

References

  • National Center for Biotechnology Information (NCBI Bookshelf) - Management of Waste - Prudent Practices in the Laboratory. Retrieved from: [Link]

  • U.S. Environmental Protection Agency (EPA) - Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from:[Link]

Sources

Handling

Comprehensive Safety &amp; Handling Guide: (4-Methoxy-benzenesulfonyl)-acetic acid

The following technical guide details the personal protective equipment (PPE) and operational safety protocols for handling (4-Methoxy-benzenesulfonyl)-acetic acid . This document is structured to provide actionable, fie...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the personal protective equipment (PPE) and operational safety protocols for handling (4-Methoxy-benzenesulfonyl)-acetic acid .

This document is structured to provide actionable, field-proven safety intelligence for researchers and drug development professionals. It moves beyond generic SDS statements to address the specific physical and chemical behaviors of sulfonyl-acetic acid derivatives.

CAS Number: 3937-99-3 Chemical Structure: 4-MeO-C₆H₄-SO₂-CH₂-COOH Physical State: Solid (Crystalline powder)[]

Part 1: Hazard Identification & Risk Assessment

To select the correct PPE, one must understand the causality of the hazard. (4-Methoxy-benzenesulfonyl)-acetic acid combines the corrosive potential of a carboxylic acid with the electron-withdrawing power of a sulfonyl group.[]

  • Acidity & Corrosivity: The sulfonyl group adjacent to the methylene increases the acidity of the carboxylic acid (lower pKa than acetic acid). This enhances its potential to cause chemical burns or severe irritation upon contact with moist membranes (eyes, lungs).

  • Dust Sensitivity: As a crystalline solid, electrostatic charging is a common risk during weighing.[] Airborne dust is a potent respiratory irritant (STOT SE 3) and can cause sensitization over repeated exposures.

  • Solubility Context: While the solid is the primary hazard source, the risk profile changes when dissolved. In organic solvents (e.g., DCM, Ethyl Acetate), the compound penetrates skin faster, carrying the acidic moiety into the dermis.

Part 2: Personal Protective Equipment (PPE) Matrix

This section outlines the required PPE based on the specific operational task.[2] The selection logic prioritizes "worst-case" breakthrough scenarios.[]

1. Eye & Face Protection[][2][3][4][5][6][7][8][9]
  • Standard: Chemical Safety Goggles (Indirect vented).[]

  • Why: Safety glasses are insufficient.[] Fine acidic dust can bypass side shields.[] In solution, a splash can cause immediate corneal opacity.

  • High-Risk Operations: For reactions >10g or when heating, add a Polycarbonate Face Shield over goggles to protect the neck and face from thermal/chemical splashes.[]

2. Hand Protection (Glove Selection)
  • Dry Solid Handling:

    • Material: Nitrile Rubber.[][3]

    • Thickness: Minimum 0.11 mm (Standard exam glove).[]

    • Logic: Nitrile provides excellent resistance to dry organic acids.[]

  • Solution Handling (Solvent Dependent):

    • Warning: The solvent dictates the glove breakthrough time, not just the solute.

    • If dissolved in DCM/Chloroform: Use PVA (Polyvinyl alcohol) or Silver Shield/Laminate gloves.[] Standard nitrile degrades in <5 minutes.[]

    • If dissolved in Methanol/Ethyl Acetate: Double-gloved Nitrile (0.11 mm inner + 0.2 mm outer) is acceptable for short-duration tasks.[]

3. Respiratory Protection
  • Primary Control: All open handling must occur inside a certified Chemical Fume Hood .[]

  • Secondary Control (Outside Hood): If weighing outside a hood is unavoidable (not recommended) or during spill cleanup, use a Half-mask respirator with P100 (HEPA) cartridges .[]

  • Why: N95 masks filter particles but do not seal against acid vapors that may sublime or form upon contact with humid breath.[]

4. Body Protection
  • Standard: Cotton-blend lab coat (buttoned) + Long pants + Closed-toe silicone/leather shoes.[]

  • High-Risk: For scale-up (>50g), wear a Tyvek® apron or sleeve covers to prevent dust accumulation on fabric, which can transfer to skin later.[]

Part 3: Visualization of PPE Decision Logic

The following diagram illustrates the decision-making process for PPE selection based on the state of the chemical (Solid vs. Solution).

PPE_Decision_Matrix Start Handling (4-Methoxy-benzenesulfonyl)-acetic acid State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Dust_Risk Is Dust Generation Likely? Solid->Dust_Risk Solvent_Check Identify Solvent Solution->Solvent_Check Solid_PPE PPE: Nitrile Gloves + Goggles + Lab Coat Control: Fume Hood Required Dust_Risk->Solid_PPE No Resp_Prot Add: P100 Respirator Dust_Risk->Resp_Prot Yes Halogenated DCM / Chloroform Solvent_Check->Halogenated Polar MeOH / EtOAc / Water Solvent_Check->Polar Glove_Lam Gloves: Laminate / PVA (Nitrile Fails) Halogenated->Glove_Lam Glove_Nit Gloves: Double Nitrile (Change every 15 min) Polar->Glove_Nit

Figure 1: Logic flow for selecting appropriate hand and respiratory protection based on physical state and solvent compatibility.[]

Part 4: Operational Protocols
1. Weighing & Transfer
  • Static Control: Sulfonyl-acetic acid powders are prone to static charge.[] Use an antistatic gun or polonium strip near the balance.[]

  • Technique: Never pour directly from the stock bottle. Use a clean spatula to transfer to a weighing boat inside the hood.

  • Cleaning: Immediately wipe the balance area with a wet paper towel (water solubilizes the acid) followed by ethanol.

2. Reaction Setup
  • Exotherm Warning: When reacting with bases (e.g., Sodium Hydride, Carbonates), the deprotonation of the carboxylic acid is exothermic. Add the base slowly at 0°C to prevent thermal runaway.[]

  • Incompatibility: Avoid contact with strong oxidizers (e.g., KMnO₄) as the sulfonyl group can undergo further oxidation or cleavage, potentially releasing SOx gases.

3. Waste Disposal
  • Categorization: Dispose of as Acidic Organic Waste .[]

  • Neutralization (Small Spills):

    • Cover spill with Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate.[]

    • Wait for bubbling (CO₂ release) to cease.[]

    • Scoop the resulting sludge into a waste container.[]

    • Clean surface with water.[][2][3][4][5][8][9]

  • Do NOT mix with cyanide salts or sulfides, as the acidity will liberate toxic HCN or H₂S gas.

Part 5: Emergency Response Workflow

This self-validating response plan ensures immediate mitigation of injury before medical help arrives.[]

Emergency_Response Exposure Exposure Incident Type Identify Contact Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Brush off solid 2. Flush water (15 min) 3. Remove clothing Skin->Action_Skin Action_Eye 1. Force eyelids open 2. Flush eyewash (15 min) 3. Do NOT rub Eye->Action_Eye Action_Inhale 1. Move to fresh air 2. Sit upright (90°) 3. Seek medical aid Inhale->Action_Inhale Medical Consult Physician (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 2: Immediate response steps for exposure incidents.[][3][4][7][8] Note: For eye exposure, seconds matter—flush immediately.

Part 6: Quantitative Data Summary
PropertyData / Recommendation
CAS Number 3937-99-3
Molecular Weight 230.24 g/mol
GHS Signal Word WARNING (Irritant)
Hazard Statements H315 (Skin), H319 (Eye), H335 (Resp)
Storage Temp 2-8°C (Refrigerate), Hygroscopic
Incompatible With Strong Oxidizers, Strong Bases
Glove (DCM) Laminate / Silver Shield (>4h break)
Glove (Solid) Nitrile (0.11mm) (>8h break)
References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15396590, (4-Methoxy-benzenesulfonyl)-acetic acid.[] PubChem. Available at: [Link][]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[] United States Department of Labor.[] Available at: [Link][]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press.[] Available at: [Link][]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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